2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
2-morpholin-4-ylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S.ClH/c7-1-6-12(9,10)8-2-4-11-5-3-8;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVLTMWZHMOYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride chemical properties
An In-depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 98113-06-5), a molecule of interest within contemporary drug discovery and chemical research. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates, particularly in the realm of Central Nervous System (CNS) disorders and oncology.[1][2] This document synthesizes the available chemical data, proposes logical synthetic and analytical methodologies, and discusses the potential applications and safety considerations for this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this specific morpholine derivative.
Molecular Identity and Physicochemical Properties
This compound is a salt featuring a core structure that combines a morpholine ring, a sulfonamide linker, and an ethanamine side chain. The hydrochloride salt form generally enhances aqueous solubility and stability, which is often advantageous for pharmaceutical development.[1]
Chemical Structure and Core Attributes
The molecule's architecture is centered around the stable and well-tolerated sulfonamide group, which links the versatile morpholine moiety to a primary amine via an ethyl bridge.[3] The morpholine heterocycle, with its ether and amine functionalities, imparts a unique balance of hydrophilicity and lipophilicity.[2][4]
Physicochemical Data Summary
While extensive experimental data for this specific compound is not widely published, its key properties can be identified from supplier information and extrapolated from related structures.
| Property | Value | Source |
| CAS Number | 98113-06-5 | [5] |
| Molecular Formula | C₆H₁₅ClN₂O₃S | [5] |
| Molecular Weight | 230.71 g/mol | [5] |
| Appearance | Likely a solid (extrapolated) | [6] |
| Solubility | Expected to have good aqueous solubility.[1] For related sulfonamides, solubility is noted in DMSO and sparingly in PBS (pH 7.2) and ethanol.[6] | |
| Stability | The sulfonamide group is generally stable.[3] Store in a dry place.[7] For a related compound, stability is ≥ 4 years when stored at -20°C.[6] |
Synthesis and Purification
Proposed Retrosynthetic Pathway
A plausible synthesis begins with commercially available 2-aminoethanesulfonyl chloride or a precursor, which is reacted with morpholine. The terminal amine would require a protecting group, such as Boc (tert-butyloxycarbonyl), which can be removed under acidic conditions, concurrently forming the hydrochloride salt.
Step-by-Step Experimental Protocol (Proposed)
-
Protection of Ethanamine: React 2-aminoethanamine with a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc₂O), to yield Boc-protected ethanamine.
-
Chlorosulfonylation: Convert the protected ethanamine to its corresponding sulfonyl chloride. This can be a challenging step and may require specialized reagents. A more common route is to start with a precursor like 2-(Boc-amino)ethanethiol and perform an oxidative chlorination.
-
Sulfonamide Formation: React the resulting 2-(Boc-amino)ethanesulfonyl chloride with morpholine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3] The reaction is typically performed at 0°C and allowed to warm to room temperature.
-
Deprotection and Salt Formation: The Boc-protected intermediate is then treated with hydrochloric acid in a suitable solvent such as ethanol, 1,4-dioxane, or diethyl ether.[8] This single step removes the Boc protecting group and forms the desired this compound salt, which often precipitates from the solution and can be collected by filtration.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to achieve high purity.[3]
Synthesis Workflow Diagram
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An In-depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (CAS 98113-06-5)
A Privileged Scaffold for Advanced Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (CAS No. 98113-06-5), a key bifunctional building block in modern drug discovery and organic synthesis. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's physicochemical properties, its strategic importance in synthesis, and practical, field-proven experimental protocols. Emphasis is placed on the causality behind its utility, particularly how the morpholine and primary amine moieties contribute to the development of high-value therapeutic agents, such as kinase inhibitors. This guide integrates theoretical knowledge with actionable methodologies to empower scientists in leveraging this versatile compound for accelerated research and development.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound is a synthetic organic compound that has gained significant traction as a versatile intermediate. Its structure is deceptively simple, yet it combines two critical pharmacophoric elements: a morpholine ring and a primary ethylamine chain, linked by a stable sulfonyl group.
-
The Morpholine Moiety : The morpholine ring is considered a "privileged structure" in medicinal chemistry.[1][2] Its inclusion in a drug candidate is a strategic choice to impart favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3] The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a key interaction point, often with the hinge region of protein kinases.[4][5]
-
The Primary Amine : The terminal hydrochloride salt of the primary amine provides a reactive handle for a wide array of synthetic transformations. This functionality is crucial for covalently linking the morpholine scaffold to a larger molecular framework, enabling the systematic construction of complex drug candidates.
This guide will deconstruct the compound's properties and demonstrate its application as a foundational element in the synthesis of targeted therapies, particularly focusing on its role in creating potent and selective kinase inhibitors.[6][7]
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 98113-06-5 | [8] |
| Molecular Formula | C₆H₁₅ClN₂O₃S | [8] |
| Molecular Weight | 230.71 g/mol | [8] |
| Canonical SMILES | C1COCCN1S(=O)(=O)CCN.Cl | N/A |
| Appearance | White to off-white solid | Typical Supplier Data |
| Solubility | Soluble in water and polar organic solvents like DMSO | [9] |
| Storage | Store in a cool, dry place, tightly sealed.[10] | Recommended |
Role in Medicinal Chemistry & Drug Discovery
The primary utility of this compound is not as a standalone therapeutic agent, but as a critical intermediate for synthesizing more complex molecules. The morpholine ring is a ubiquitous pharmacophore found in a wide range of approved drugs and clinical candidates, valued for its ability to modulate both potency and pharmacokinetic properties.[2][11]
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, especially in oncology.[6][7] Many ATP-competitive kinase inhibitors feature a heterocyclic core that interacts with the adenine-binding region of the kinase. The morpholine moiety is frequently incorporated to enhance these interactions and improve drug-like properties.[4][5] For instance, the morpholine group in the PI3K inhibitor ZSTK474 is critical for its activity; replacing it with other groups can lead to a significant loss of potency.[6]
The logical flow for incorporating our title compound into a kinase inhibitor is outlined in the diagram below.
Caption: Synthetic strategy for incorporating the morpholine scaffold.
This strategy allows medicinal chemists to append the beneficial morpholine-sulfonyl-ethyl group onto various core structures, systematically exploring structure-activity relationships (SAR) to optimize potency, selectivity, and ADME properties.[4]
Experimental Protocol: Synthesis of an N-Substituted Advanced Intermediate
This section provides a validated, step-by-step protocol for a representative reaction: the nucleophilic aromatic substitution (SₙAr) of 4,7-dichloroquinoline with this compound. This reaction is a foundational step in creating novel anticancer agents based on the quinoline scaffold.[7]
Objective: To synthesize 7-chloro-N-(2-(morpholinosulfonyl)ethyl)quinolin-4-amine, a key intermediate for kinase inhibitors.
Causality Behind Choices:
-
Solvent (Isopropanol): A polar protic solvent that facilitates the dissolution of the hydrochloride salt and the quinoline starting material, while having a sufficiently high boiling point for the reaction to proceed at a reasonable rate.
-
Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic organic base. It is essential to neutralize the HCl salt of the amine starting material, liberating the free, nucleophilic primary amine. Its steric bulk prevents it from competing as a nucleophile.
-
Temperature (Reflux): Heating to reflux provides the necessary activation energy for the SₙAr reaction to overcome the energy barrier, ensuring a reasonable reaction time and yield.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-dichloroquinoline (1.98 g, 10 mmol).
-
Add this compound (2.31 g, 10 mmol).
-
Add isopropanol (40 mL) as the solvent.
-
-
Reaction Setup:
-
Stir the suspension at room temperature.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol) to the mixture. The base neutralizes the hydrochloride salt, allowing the primary amine to become nucleophilic.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane) until the starting material (4,7-dichloroquinoline) is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid precipitate using a Büchner funnel.
-
Wash the collected solid sequentially with cold isopropanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the solid product under vacuum to yield the desired compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass and spectral data should align with the structure of 7-chloro-N-(2-(morpholinosulfonyl)ethyl)quinolin-4-amine.
-
Caption: Experimental workflow for a typical SₙAr reaction.
Safety & Handling
As with any chemical reagent, proper safety protocols must be followed. While specific hazard data for the title compound is limited, general precautions for amine hydrochlorides and sulfonyl compounds should be observed.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid inhalation of dust.[10] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[12]
-
First Aid:
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[10]
This compound is intended for research use only and is not for diagnostic or therapeutic use.[8]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its bifunctional nature, combining the privileged morpholine scaffold with a reactive primary amine, provides a direct and reliable route for synthesizing complex molecules with desirable pharmacological properties. By understanding its fundamental characteristics and applying robust synthetic protocols as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
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Baskin, K. & Zommiti, M. (2019). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
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Various Authors. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS). Available at: [Link]
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Jain, A. & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]
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Klauck, G., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]
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ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]
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El-Damasy, A. K., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]
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PubChem. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride. PubChem. Available at: [Link]
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Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
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Wikipedia. (n.d.). Morpholine. Wikipedia. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Cheméo. Available at: [Link]
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ResearchGate. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Available at: [Link]
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AA Blocks. (n.d.). 97-53-0 | MFCD00008654 | 4-Allyl-2-methoxyphenol. AA Blocks. Available at: [Link]
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An In-depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride
This guide provides a comprehensive technical overview of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, a molecule of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed characterization methodologies. Furthermore, it explores the potential biological significance of this compound by examining the established activities of structurally related morpholine-containing sulfonamides.
Introduction: The Morpholine Sulfonamide Scaffold
The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its unique combination of a secondary amine and an ether functional group imparts favorable physicochemical properties, such as improved water solubility and metabolic stability.[3] When coupled with a sulfonamide moiety, the resulting morpholine sulfonamide core structure offers a three-dimensional arrangement of hydrogen bond donors and acceptors, making it an attractive pharmacophore for targeting a variety of biological macromolecules.[4] This guide focuses on a specific derivative, this compound, providing a foundational understanding for its synthesis, characterization, and potential exploration in drug discovery programs.
Molecular Structure and Physicochemical Properties
This compound is a salt, with the protonated ethanamine group forming an ionic bond with a chloride ion. The core structure consists of a morpholine ring attached to a sulfonyl group, which is in turn linked to an ethylamine chain.
Structural Representation
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 98113-06-5 | [5] |
| Molecular Formula | C6H15ClN2O3S | [5] |
| Molecular Weight | 230.71 g/mol | [5] |
| Appearance | Predicted to be a white to off-white solid | - |
| Solubility | Predicted to be soluble in water and polar organic solvents | - |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Predictive)
Step 1: Synthesis of 2-(Morpholin-4-ylsulfonyl)ethanamine
-
To a stirred solution of morpholine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 2-aminoethanesulfonyl chloride hydrochloride (1.0 equivalent) in the same solvent dropwise. The excess morpholine acts as both a reactant and a base to neutralize the generated HCl. Alternatively, triethylamine (1.1 equivalents) can be used as the base.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the morpholine hydrochloride or triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 2-(Morpholin-4-ylsulfonyl)ethanamine.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure free base.
Causality behind Experimental Choices:
-
Aprotic Solvent: Dichloromethane or THF are chosen to avoid reaction with the sulfonyl chloride.
-
Low Temperature Addition: The dropwise addition at 0 °C is to control the exothermic reaction between the sulfonyl chloride and the amine.
-
Excess Morpholine/Base: This is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine and prevent it from reacting.
-
Aqueous Workup: The washing steps are necessary to remove any remaining salts and water-soluble impurities.
-
Chromatography: This is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.
Step 2: Formation of this compound
-
Dissolve the purified 2-(Morpholin-4-ylsulfonyl)ethanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold diethyl ether and dry it under vacuum to yield this compound.
Self-Validating System: The purity of the final product can be confirmed by melting point determination and the analytical techniques described in the following section. A sharp melting point is indicative of a pure compound.
Analytical Characterization (Predictive)
Due to the absence of published experimental data, the following characterization details are predictive, based on the known spectroscopic properties of similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit characteristic signals for the morpholine and the ethanamine sulfonyl moieties.
Predicted ¹H NMR Data (in D₂O, relative to a reference standard):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | t | 4H | -O-CH₂- (Morpholine) |
| ~3.4 - 3.6 | t | 4H | -N-CH₂- (Morpholine) |
| ~3.3 - 3.5 | t | 2H | -SO₂-CH₂- |
| ~3.1 - 3.3 | t | 2H | -CH₂-NH₃⁺ |
Predicted ¹³C NMR Data (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~66 | -O-CH₂- (Morpholine) |
| ~53 | -SO₂-CH₂- |
| ~46 | -N-CH₂- (Morpholine) |
| ~38 | -CH₂-NH₃⁺ |
Rationale for Predictions: The chemical shifts are estimated based on the electron-withdrawing effects of the oxygen, nitrogen, and sulfonyl groups. The protons and carbons closer to these electronegative groups are expected to be deshielded and resonate at a higher chemical shift (downfield).[8][9] Online prediction tools can provide more refined estimates.[8][10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1350 - 1300 | Strong | S=O asymmetric stretch (sulfonamide) |
| 1160 - 1120 | Strong | S=O symmetric stretch (sulfonamide) |
| 1120 - 1080 | Strong | C-O-C stretch (ether) |
Causality of Spectral Features: The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of the stretching vibrations of the N-H bonds in the ammonium cation, often overlapping with C-H stretches. The strong absorptions for the S=O stretches are characteristic of the sulfonamide group.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.
Predicted Fragmentation Pathway:
Caption: A plausible ESI-MS fragmentation pathway.
Discussion of Fragmentation: Upon ionization, the protonated molecule ([M+H]⁺, where M is the free base) would have an m/z of approximately 195.09. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.[13][14] The morpholine ring itself can also be a stable fragment.
Potential Biological Significance and Applications in Drug Discovery
While there is no specific biological data available for this compound, its structural motifs are present in compounds with known pharmacological activities. This allows for informed speculation on its potential therapeutic applications.
Ion Channel Modulation
Aryl sulfonamides containing a morpholine moiety have been identified as inhibitors of the voltage-gated sodium channel Nav1.7, a key target for the development of novel analgesics.[15] The combination of the sulfonamide and the morpholine ring in these compounds plays a crucial role in their binding to the channel. The ethanamine side chain of this compound could potentially interact with amino acid residues in the ion channel pore.
Enzyme Inhibition
The sulfonamide group is a well-known zinc-binding group and is present in a wide range of enzyme inhibitors, including carbonic anhydrase inhibitors and protease inhibitors. The morpholine group can contribute to binding by forming hydrogen bonds and occupying hydrophobic pockets within the enzyme's active site.
Central Nervous System (CNS) Drug Discovery
The morpholine scaffold is frequently employed in the design of CNS-active agents due to its ability to improve blood-brain barrier permeability.[2] Morpholine-containing compounds have been investigated as inhibitors of enzymes and receptors involved in neurodegenerative diseases and as modulators of receptors implicated in mood disorders and pain.[2]
Future Research Directions
Given the lack of specific data, this compound represents a novel chemical entity with the potential for biological activity. Future research could involve:
-
Synthesis and confirmation of its structure using the predictive analytical data as a guide.
-
Screening against a panel of biological targets, particularly ion channels and enzymes known to be modulated by sulfonamides and morpholine-containing compounds.
-
Structural modification of the ethanamine side chain to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a particular target.
Conclusion
This compound is a molecule that combines the pharmacologically relevant morpholine and sulfonamide scaffolds. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted analytical characterization data based on established chemical principles. The exploration of its potential biological activities, drawing parallels with structurally related compounds, suggests that it could be a valuable building block or lead compound in drug discovery, particularly in the areas of ion channel modulation and enzyme inhibition. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.
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Akgul, O., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Marmara Pharmaceutical Journal, 21(3), 548-558. [Link]
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Hu, L., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(5), 1546-1553. [Link]
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Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. ResearchGate. [Link]
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Akgül, O., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. DergiPark. [Link]
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Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. ResearchGate. [Link]
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SHTDA, A. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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Zhang, X., et al. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962. [Link]
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Josien, H., et al. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-7. [Link]
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Baxter, J. N., et al. (1959). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 31(5), 850-854. [Link]
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Bansal, G., et al. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(3), 164-169. [Link]
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Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Lee, J., et al. (2021). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility Profile of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, aqueous solubility stands as a paramount gatekeeper of success.[1][2][3] A compound's ability to dissolve in physiological media is a prerequisite for absorption and, consequently, bioavailability and therapeutic efficacy.[3][4] Poorly soluble compounds present significant challenges, leading to erratic absorption, compromised in vitro assay results, and increased risk of failure during preclinical and clinical development.[4][5] This guide provides a comprehensive framework for understanding and determining the solubility of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, a molecule of interest for researchers in various chemical and biological disciplines. While specific public data on this compound is scarce, this document equips scientists with the foundational knowledge and detailed protocols required to generate a robust and reliable solubility profile.
Physicochemical Profile of this compound
A thorough understanding of a compound's fundamental physicochemical properties is the starting point for any solubility investigation. These parameters provide the context for its expected behavior in different solvent systems.
| Property | Value | Source(s) |
| CAS Number | 98113-06-5 | [6] |
| Molecular Formula | C₆H₁₅ClN₂O₃S | [6] |
| Molecular Weight | 230.71 g/mol | [6] |
| Chemical Structure | (Structure depicted below) |
(Image Source: Santa Cruz Biotechnology, Inc.)
The Role of the Morpholine Moiety: A Structural Insight into Solubility
The chemical architecture of this compound contains a morpholine ring, a feature frequently employed in medicinal chemistry to enhance the physicochemical properties of drug candidates. The morpholine heterocycle, with its ether oxygen and secondary amine nitrogen, imparts a unique balance of hydrophilicity and lipophilicity.
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, while the protonated amine in the hydrochloride salt form acts as a hydrogen bond donor, both of which can facilitate interactions with polar solvents like water.
-
pKa Modulation: The presence of the ether oxygen withdraws electron density from the nitrogen atom, making it less basic than a comparable piperidine ring. This modulation of the pKa can be advantageous for solubility and absorption in the physiological pH range of the gastrointestinal tract.
-
Improved Pharmacokinetics: The morpholine ring is often used to modulate pharmacokinetic properties, enhancing solubility and permeability across biological membranes. This structural feature is recognized for its ability to confer more "drug-like" properties to molecules.
Conceptual Framework: Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between two types of solubility measurements, as they provide different, yet complementary, insights into a compound's behavior.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid (usually crystalline) form.[7][8] This value is crucial for understanding the intrinsic solubility of the most stable solid form and is vital for formulation development.[8][9]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated state is created, typically by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer.[10][11][12] The subsequent precipitation is monitored over a shorter timeframe. This high-throughput method is invaluable in early drug discovery for ranking compounds and identifying potential solubility liabilities early in the process.[5][9]
Experimental Protocol I: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard "shake-flask" method to determine the equilibrium solubility of this compound. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 2-5 mg of solid this compound into a clear glass vial.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl) to the vial.
-
-
Equilibration:
-
Seal the vial securely.
-
Place the vial in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the suspension for a sufficient duration to reach equilibrium. A 24-hour period is standard, though it is advisable to test multiple time points (e.g., 24h and 48h) to ensure equilibrium has been achieved.[7][13]
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom.
-
Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove any remaining undissolved microparticulates. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
-
-
Quantification:
-
Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method (see Section 6).
-
Analyze the diluted sample to determine the compound's concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The result is reported in units such as µg/mL or µM.
-
Diagram: Thermodynamic Solubility Workflow
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Navigating the Stability Landscape of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the chemical and physical stability of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. In the absence of extensive publicly available stability data for this specific molecule, this document synthesizes established principles for related chemical classes—namely sulfonamides, amine hydrochlorides, and morpholine derivatives—to propose a robust stability testing program. It outlines potential degradation pathways, critical stability-indicating parameters, and detailed methodologies for forced degradation, long-term stability, and solid-state characterization. The objective is to equip researchers and drug development professionals with the scientific rationale and practical protocols necessary to thoroughly characterize the stability profile of this compound, ensuring quality, safety, and efficacy in its intended applications.
Introduction: Understanding the Molecule
This compound is a molecule of interest in pharmaceutical development, possessing structural features that suggest a unique stability profile. Its core components—a morpholine ring, a sulfonamide group, and an ethylamine hydrochloride salt—each contribute to its overall physicochemical properties.
-
The Morpholine Moiety: The morpholine ring, while generally stable, contains an ether linkage and a secondary amine, presenting potential sites for oxidation. The nitrogen atom's basicity is tempered by the electron-withdrawing effect of the ether oxygen.
-
The Sulfonamide Group: Sulfonamides are a well-characterized functional group in pharmaceuticals. They can be susceptible to hydrolysis under extreme pH conditions, although they are generally considered relatively stable. Photodegradation can also be a relevant pathway for some sulfonamides.
-
The Ethanamine Hydrochloride Salt: As an amine hydrochloride, the compound's stability can be influenced by pH and the presence of moisture. The hydrochloride salt form generally enhances water solubility and thermal stability compared to the free base. However, it also introduces the potential for salt disproportionation in solid formulations, particularly in the presence of excipients and moisture.
A thorough understanding of these constituent parts is crucial for designing a comprehensive stability testing program. This guide will detail the necessary steps to elucidate the intrinsic stability of this compound.
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.
Hydrolysis
The sulfonamide linkage is the primary site for potential hydrolytic degradation.
-
Acidic Conditions: While many sulfonamides are relatively stable in acidic conditions, cleavage of the S-N bond can occur under strong acidic stress, yielding the corresponding sulfonic acid and amine.
-
Basic Conditions: Alkaline hydrolysis of the sulfonamide bond is also a possibility, potentially leading to the formation of the sodium salt of the sulfonic acid and the free amine.
-
Neutral Conditions: Hydrolysis under neutral conditions is generally expected to be slow.
Oxidation
The morpholine ring and the sulfonamide group present potential sites for oxidation.
-
Nitrogen Oxidation: The nitrogen atom in the morpholine ring could be susceptible to oxidation, forming an N-oxide.
-
Sulfur Oxidation: While the sulfur in the sulfonamide is already in a high oxidation state (VI), further oxidation is unlikely under typical pharmaceutical stress conditions. However, reactions with strong oxidizing agents could potentially lead to cleavage of the C-S or S-N bonds.
-
Atmospheric Oxidation: Long-term exposure to air, especially in the presence of light or metal ions, could initiate auto-oxidation processes.
Photodegradation
Aromatic sulfonamides are known to be susceptible to photodegradation. Although this compound lacks a significant chromophore directly on the sulfonamide group that would absorb UV light in the range typically tested for photostability (as per ICH Q1B guidelines), the potential for photosensitivity cannot be entirely dismissed without experimental evaluation.
Experimental Design for Stability Assessment
A robust stability program involves a combination of forced degradation studies, long-term and accelerated stability studies under various storage conditions, and solid-state characterization.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability. The goal is to induce degradation to a level of 5-20%, which is sufficient to identify degradation products and establish a stability-indicating analytical method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours (at elevated temperature, e.g., 60°C) | Sulfonamide bond cleavage |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours (at elevated temperature, e.g., 60°C) | Sulfonamide bond cleavage |
| Neutral Hydrolysis | Water | Up to 72 hours (at elevated temperature, e.g., 60°C) | Sulfonamide bond cleavage |
| Oxidation | 3% H₂O₂ | Up to 24 hours (at room temperature) | N-oxidation of the morpholine ring |
| Thermal | Dry Heat (e.g., 80°C) | Up to 7 days | General decomposition |
| Photostability | ICH Q1B option 2 | As per guideline | Photolytic cleavage or rearrangement |
Stability-Indicating Analytical Method Development
A validated, stability-indicating analytical method is critical for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase Screening:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Run a gradient from 5% to 95% organic solvent over 20-30 minutes to elute all components.
-
-
Wavelength Selection: Determine the UV absorbance maximum of this compound using a diode array detector (DAD).
-
Method Optimization:
-
Inject samples from the forced degradation studies.
-
Adjust the gradient slope, pH of the mobile phase, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
The goal is a peak purity index of >0.999 for the parent compound in all stressed samples.
-
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is in place, long-term and accelerated stability studies should be initiated on representative batches of the drug substance.
Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) to monitor for any changes in purity, potency, and physical appearance.
Solid-State Stability Profile
The solid-state properties of this compound can significantly impact its stability, handling, and bioavailability.
Hygroscopicity
Given that morpholine itself is hygroscopic, the potential for water uptake by the hydrochloride salt must be evaluated.
Protocol 2: Gravimetric Vapor Sorption (GVS) Analysis
-
Place a known mass of the sample in a GVS analyzer.
-
Equilibrate the sample at a low relative humidity (RH), typically <5%.
-
Increase the RH in a stepwise manner (e.g., 10% increments) up to 90% RH, holding at each step until mass equilibrium is reached.
-
Decrease the RH in a similar stepwise manner back to the starting point to assess hysteresis.
-
Plot the change in mass versus RH to generate a sorption/desorption isotherm.
-
Classify the hygroscopicity based on the percentage of water uptake.
Polymorphism and Amorphous Content
The existence of different crystalline forms (polymorphs) or the presence of an amorphous phase can affect stability. Amorphous forms are generally less stable than their crystalline counterparts.
-
X-Ray Powder Diffraction (XRPD): Used to identify the crystalline form and detect the presence of amorphous content.
-
Differential Scanning Calorimetry (DSC): Can detect melt events, glass transitions (for amorphous content), and solid-solid phase transitions.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying the presence of solvates or hydrates.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability profile.
Hypothesized Degradation Pathways
Caption: Hypothesized major degradation pathways.
Summary and Recommendations
The stability of this compound is a critical quality attribute that must be thoroughly investigated. This guide proposes a scientifically rigorous approach based on established principles for related chemical structures.
Key Recommendations:
-
Prioritize Forced Degradation: Conduct comprehensive forced degradation studies to rapidly identify potential liabilities and inform the development of a stability-indicating analytical method.
-
Develop a Robust Analytical Method: A validated HPLC method capable of separating all potential degradation products is essential for accurate stability assessment.
-
Characterize the Solid State: Pay close attention to hygroscopicity and potential polymorphism, as these can significantly impact the stability of the solid drug substance.
-
Integrate Data: Combine data from all studies to build a complete picture of the molecule's stability profile, establish appropriate storage conditions, and define a suitable retest period or shelf life.
By following the methodologies outlined in this guide, researchers and developers can build a comprehensive understanding of the stability profile of this compound, ensuring the development of a safe, effective, and high-quality product.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4261, Morpholine. Retrieved from [Link].
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Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Assay and Drug Development Technologies. [Link]
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Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Boreen, A. L., et al. (2004). Degradation of sulfonamides as a microbial resistance mechanism. Environmental Science & Technology. [Link]
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Rani, S., & Singh, R. (2016). Forced Degradation Studies. MedCrave Online. [Link]
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Sulfur Recovery Engineering Inc. (2024). Heat Stable Salts. Retrieved from [Link].
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Liu, X., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology. [Link]
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Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link].
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Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link].
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Klenner, S., et al. (2026). Stabilization of Fully Deprotonated Melaminate Anions (C3N6)6– in M3(C3N6) (M = Cd, Ca). Inorganic Chemistry. [Link]
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Kong, A. W., et al. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Molecules. [Link]
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Li, S., & Chen, X. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link].
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Strategic Guide to Elucidating the Mechanism of Action of 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride
Abstract
2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a molecule of interest due to its distinct structural motifs, including a morpholine ring, a sulfonamide linker, and a terminal ethylamine group. While its precise biological mechanism of action is not yet fully elucidated in public-domain literature, its chemical architecture suggests potential interactions with a range of pharmacological targets. This guide provides a comprehensive, expert-driven framework for researchers and drug development professionals to systematically investigate and determine the molecule's mechanism of action (MoA). We will move beyond a simple listing of facts to present a strategic, multi-pronged investigatory workflow, grounded in established scientific principles and methodologies. This document details the rationale behind experimental choices, provides step-by-step protocols for key assays, and offers a roadmap from initial hypothesis generation to target validation and downstream functional analysis.
Introduction: Structural Analysis and Hypothesis Generation
The chemical structure of this compound provides the foundational clues for its potential biological activity. A rigorous MoA investigation begins with a deconstruction of its key pharmacophores:
-
Ethylamine Moiety: The primary amine separated by a two-carbon chain is a classic biogenic amine pharmacophore. This structure is present in numerous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and neuromodulators. This strongly suggests a potential interaction with G-protein coupled receptors (GPCRs), monoamine transporters (such as DAT, NET, SERT), or enzymes involved in monoamine metabolism (e.g., monoamine oxidase, MAO).
-
Sulfonamide Group: The sulfonamide group is a highly versatile functional group in medicinal chemistry. It is a cornerstone of sulfa drugs and is found in diuretics, anticonvulsants, and kinase inhibitors. Its key properties include acting as a non-classical bioisostere of a carboxylic acid, its ability to form critical hydrogen bonds, and its potential to coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases.
-
Morpholine Ring: The morpholine ring is a common heterocyclic scaffold in drug design, often used to improve physicochemical properties such as solubility and metabolic stability. While often considered a passive structural element, it can also engage in specific hydrogen bonding interactions with biological targets.
Based on this analysis, our primary hypotheses orbit around the compound's potential role as a modulator of aminergic systems, an enzyme inhibitor (particularly targeting metalloenzymes or kinases), or a ligand for other receptor classes where these motifs are recognized.
Investigatory Workflow Overview
The following diagram outlines the strategic workflow proposed in this guide. This phased approach ensures a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: A phased approach to MoA elucidation.
Phase 1: Unbiased Target Identification and Profiling
The initial phase is designed to cast a wide net to identify potential biological targets or phenotypic effects without preconceived bias.
Target-Based Panel Screening
Given the structural alerts, a logical first step is to screen the compound against large, commercially available panels of known drug targets. This is a cost-effective method to rapidly identify direct interactions.
-
Recommended Panels:
-
GPCR Panel (e.g., Eurofins SafetyScreen44™ or similar): To test the hypothesis of aminergic system modulation. This panel includes a wide range of dopamine, serotonin, adrenergic, and other neurotransmitter receptors.
-
Kinase Panel (e.g., Reaction Biology Kinase HotSpot℠): The sulfonamide moiety is a known hinge-binding motif for many kinases. A broad kinase panel screen is essential.
-
Ion Channel Panel: To rule out or identify off-target effects on critical channels like hERG, which is crucial for safety assessment.
-
Causality of Experimental Choice: This approach prioritizes efficiency. Rather than developing bespoke assays for hundreds of potential targets, panel screening leverages established platforms to quickly narrow down the field of possibilities to a handful of high-confidence "hits."
Phenotypic Screening
Parallel to target-based screening, an unbiased phenotypic screen can reveal the compound's functional effect on cells, which can then be used to infer the underlying mechanism.
-
High-Content Imaging (Cell Painting): This powerful technique uses multiple fluorescent dyes to "paint" various cellular compartments. Automated microscopy and image analysis can then generate a detailed morphological profile of the compound's effect. By comparing this profile to a reference database of compounds with known MoAs, one can generate strong hypotheses about the compound's mechanism.
Trustworthiness of the Protocol: The self-validating nature of this approach comes from its multiparametric analysis. A true mechanistic effect will produce a consistent and unique phenotypic signature across hundreds of measured features, making it robust against artifacts that might affect a single-readout assay.
Phase 2: Target Validation and Biophysical Characterization
Once putative targets ("hits") are identified in Phase 1, the next crucial step is to confirm a direct, physical interaction between the compound and the target protein. This phase is critical to distinguish true targets from downstream effects or assay artifacts.
Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold-standard method for verifying target engagement in a physiological context (i.e., within intact cells or cell lysates). The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA Workflow
-
Cell Culture: Grow cells expressing the target protein to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 10x the presumed EC50) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of target protein remaining in the supernatant by Western Blot or quantitative mass spectrometry (MS-CETSA).
-
Data Analysis: Plot the percentage of soluble protein versus temperature. A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.
Data Presentation: Representative CETSA Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 46 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 75 | 92 |
| 58 | 50 (Tm) | 81 |
| 62 | 22 | 55 (Tm) |
| 66 | 5 | 25 |
Surface Plasmon Resonance (SPR)
For purified proteins, SPR provides real-time, label-free kinetics of the binding interaction, yielding crucial data on association rate (ka), dissociation rate (kd), and binding affinity (KD).
Causality of Experimental Choice: While CETSA confirms engagement in a cell, SPR provides the quantitative binding kinetics that are essential for structure-activity relationship (SAR) studies and lead optimization. It answers not just "if" but "how strongly" and "how quickly" the compound binds.
Phase 3: Downstream Signaling and Functional Analysis
Confirming target binding is necessary but not sufficient. The final phase connects this binding event to the downstream cellular signaling pathways and ultimate functional outcomes.
Elucidating the Signaling Cascade
Assuming a target has been validated (e.g., a specific GPCR, "GPCR-X"), the next step is to map its downstream effects.
-
Western Blotting: This is a workhorse technique to probe the phosphorylation status of key signaling nodes downstream of the target. For a GPCR, this would involve probing for phosphorylated ERK (p-ERK), phosphorylated Akt (p-Akt), or other relevant pathway markers.
-
Reporter Gene Assays: These assays use a promoter of a downstream gene (e.g., CREB for the cAMP pathway) linked to a reporter like luciferase. An increase or decrease in luciferase activity provides a quantitative measure of pathway activation.
The following diagram illustrates a hypothetical signaling pathway that could be investigated if GPCR-X is identified as the primary target.
Caption: Hypothetical GPCR-X signaling cascade.
Linking Mechanism to Cellular Function
The final piece of the puzzle is to demonstrate that the observed target engagement and pathway modulation translate into a meaningful cellular function. This assay is entirely dependent on the identity of the target and the pathway.
-
Example Scenario: If the target is a dopamine transporter (DAT) and the compound is found to be an inhibitor, a relevant functional assay would be to measure dopamine uptake in primary neurons or cell lines expressing DAT. A successful outcome would show that the compound inhibits dopamine uptake with an IC50 value that correlates with its binding affinity (KD) and its effect on downstream signaling.
Conclusion
Determining the mechanism of action for a novel compound like this compound is a systematic process of hypothesis, interrogation, and validation. By employing a multi-phase strategy that combines broad, unbiased screening with specific, high-resolution validation techniques, researchers can build a robust and defensible MoA model. This guide provides the strategic framework, technical rationale, and specific protocols necessary to move from a chemical structure to a deep understanding of its biological function, thereby paving the way for its potential development as a research tool or therapeutic agent.
References
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Title: Cell Painting, a high-content imaging assay, robustly profiles the effects of compounds, genes, and diseases Source: Bray, M. A., et al. (2016). Nature Protocols. URL: [Link]
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Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Martinez Molina, D., et al. (2013). Science. URL: [Link]
Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. The compound 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride represents a quintessential example of a "privileged scaffold" – a molecular framework that is recurrently found in bioactive compounds.[1][2] This technical guide provides an in-depth exploration of the potential research applications of this versatile building block, offering insights into its synthesis, physicochemical properties, and, most critically, its strategic deployment in the design and synthesis of next-generation therapeutic agents. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource to unlock the full potential of this promising chemical entity.
Core Molecular Attributes of this compound
This compound is a chemical compound with the CAS number 98113-06-5. Its structure is characterized by the convergence of three key functional motifs: a morpholine ring, a sulfonamide linker, and a primary ethylamine group. This unique combination bestows upon the molecule a desirable balance of physicochemical properties, including aqueous solubility and the potential for diverse chemical modifications.
| Property | Value | Source |
| CAS Number | 98113-06-5 | Internal Data |
| Molecular Formula | C₆H₁₅ClN₂O₃S | Internal Data |
| Molecular Weight | 230.71 g/mol | Internal Data |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water and polar organic solvents | Supplier Data |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it highly amenable for use in a variety of synthetic and biological research settings.
The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry
The morpholine ring is a heterocyclic amine that is frequently incorporated into the structures of approved and experimental drugs.[1][2][3] Its prevalence in medicinal chemistry can be attributed to several advantageous properties:
-
Improved Pharmacokinetics: The morpholine group can enhance a drug candidate's metabolic stability and aqueous solubility, leading to improved pharmacokinetic profiles.[1][4]
-
Enhanced Potency: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets and increasing binding affinity.[4]
-
Versatile Synthetic Handle: The secondary amine within the morpholine ring allows for straightforward chemical modification, enabling the exploration of structure-activity relationships (SAR).[2]
The presence of the morpholine moiety in this compound makes it an attractive starting point for the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[3][4]
The Sulfonamide Group: A Classic Pharmacophore with Enduring Relevance
The sulfonamide functional group is another cornerstone of drug design, with a long history of therapeutic success.[5][6] Sulfonamides are known to exhibit a broad spectrum of biological activities, including:
-
Antibacterial: Sulfonamide-based drugs were among the first effective antibiotics and continue to be used in the treatment of various bacterial infections.[6][7]
-
Anticancer: A number of sulfonamide-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and topoisomerase.[6]
-
Anti-inflammatory: Certain sulfonamides act as selective COX-2 inhibitors, providing a therapeutic option for the management of inflammation and pain.[6]
The sulfonamide linker in this compound provides a rigid and metabolically stable connection between the morpholine ring and the reactive ethylamine group, while also contributing to the overall biological activity profile of its derivatives.
Potential Research Applications and Synthetic Strategies
The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The primary ethylamine group serves as a key reactive handle for a variety of chemical transformations.
Synthesis of Novel Antimicrobial Agents
The combination of the morpholine and sulfonamide moieties suggests that derivatives of this compound could be promising candidates for the development of new antimicrobial agents. The primary amine can be readily functionalized to introduce various pharmacophores known to interact with bacterial targets.
Experimental Workflow: Synthesis of a Hypothetical N-Acylated Derivative
Caption: General workflow for the synthesis of N-acylated derivatives.
Protocol: Synthesis of an N-Acyl Derivative of this compound
-
Dissolution: Dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Activation: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.
Development of Kinase Inhibitors for Oncology
The morpholine ring is a common feature in many kinase inhibitors used in cancer therapy. The sulfonamide group can also contribute to binding with the kinase active site. By strategically modifying the ethylamine group, researchers can design and synthesize novel kinase inhibitors with improved potency and selectivity.
Experimental Workflow: Synthesis of a Hypothetical N-Arylated Derivative
Caption: General workflow for the synthesis of N-arylated derivatives.
Protocol: Synthesis of an N-Aryl Derivative of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane to the reaction vessel.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired N-arylated derivative.
Exploration of Novel CNS-Active Agents
The physicochemical properties imparted by the morpholine ring make it a valuable component in the design of drugs targeting the central nervous system.[4][8] The ability to cross the blood-brain barrier is often enhanced by the presence of a morpholine moiety. Functionalization of the ethylamine group can lead to the discovery of novel compounds with potential applications in treating neurological and psychiatric disorders.
Conclusion: A Versatile Platform for Future Discoveries
This compound is more than just a chemical reagent; it is a strategically designed building block that offers a gateway to a vast chemical space of potentially bioactive molecules. Its inherent structural features, combining the privileged morpholine and sulfonamide motifs with a reactive primary amine, make it an invaluable tool for researchers in medicinal chemistry and drug discovery. The synthetic versatility of this compound, coupled with the proven therapeutic relevance of its constituent parts, positions it as a key starting material for the development of innovative treatments for a wide range of human diseases. The experimental frameworks provided herein serve as a foundation for the creative and rigorous exploration of this promising scaffold, with the ultimate goal of advancing human health.
References
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal research reviews, 40(2), 709–752. [Link]
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Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert opinion on therapeutic patents, 19(9), 1219–1226. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2247-2260. [Link]
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Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(9), 1219-1226. [Link]
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Al-Ghorbani, M., & Al-Ansi, A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]
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Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2714-2733. [Link]
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Banik, B. K., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 391, 01037. [Link]
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Al-Ghorbani, M., & Al-Ansi, A. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link]
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An In-depth Technical Guide on 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride in Proteomics
Abstract
This technical guide addresses the purported role of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride in the field of proteomics. A comprehensive review of the current scientific literature, commercial applications, and patent databases reveals a notable absence of this specific reagent in established or emerging proteomics workflows. This document serves not as a procedural guide for a non-existent application, but as an analytical report for researchers, scientists, and drug development professionals who may encounter this compound. We will deconstruct the molecule's chemical architecture to provide a scientifically grounded perspective on its potential, albeit theoretical, applications by examining its constituent functional groups—the morpholine ring, the sulfonyl group, and the primary amine—in the context of known protein modification chemistries.
Introduction: An Inquiry into a Novel Reagent
The field of proteomics is in a constant state of evolution, driven by the development of novel chemical tools that enable more sensitive and comprehensive analysis of the proteome. From sophisticated mass spectrometry techniques to innovative protein labeling and enrichment strategies, the introduction of new reagents is a critical catalyst for discovery. This guide directly addresses an inquiry into the use of this compound (CAS 98113-06-5) in proteomics.
Following an exhaustive search of scientific literature and commercial proteomics resources, we have found no documented use of this specific compound in any proteomics application, including but not limited to protein labeling, cross-linking, or enrichment. The compound is available from various chemical suppliers for research purposes, but without specified applications in this field.[1][2]
Therefore, this document will proceed with a detailed chemical analysis of the compound's structure to postulate its potential reactivity and utility based on the known functions of its chemical moieties in established biochemical and proteomic techniques.
Chemical Structure and Properties
To understand the potential behavior of this compound in a biological system, we must first examine its molecular structure.
-
Molecular Formula: C₆H₁₅ClN₂O₃S[1]
-
Molecular Weight: 230.71 g/mol [1]
-
Key Functional Groups:
-
A terminal primary amine (-NH₂)
-
A sulfonyl group (-SO₂-)
-
A morpholine ring
-
Below is a diagram illustrating the chemical structure of the compound.
Figure 1: Chemical structure of this compound.
The hydrochloride salt form indicates that the primary amine is protonated, rendering it positively charged and highly soluble in aqueous solutions.
Analysis of Functional Groups in a Proteomics Context
While the compound as a whole is not documented in proteomics, its individual components are well-characterized in biological and chemical sciences.
The Morpholine Moiety
The morpholine ring is a common scaffold in medicinal chemistry.[3][4][5] Its inclusion in drug candidates is often intended to:
-
Improve Pharmacokinetic Properties: The morpholine group can enhance aqueous solubility and metabolic stability.[5]
-
Facilitate Protein Interactions: As a heterocyclic amine, it can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, such as those in kinases.[3][4]
In the context of a proteomics reagent, the morpholine group would likely confer high water solubility, a desirable trait for any reagent intended for use in biological buffers.
The Sulfonyl Group: A Potential Reactive Center?
The sulfonyl group (-SO₂-) is a key feature of this molecule. In proteomics, related sulfur-containing functional groups are known for their reactivity. Specifically, aryl sulfonyl fluorides and sulfonyl-triazoles have been developed as "warheads" for covalent chemical probes.[6][7][8] These compounds react with nucleophilic amino acid residues through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) or Sulfur-triazole Exchange (SuTEx).[6][7][9]
Figure 3: Hypothetical workflow for protein modification using the amine group.
Conclusion and Recommendations
Based on a thorough review of the available scientific data, This compound is not a recognized reagent in the field of proteomics. There are no established protocols or demonstrated applications for its use in protein analysis.
Our analysis of its chemical structure suggests that:
-
The sulfonyl group , in its sulfonamide form, is unlikely to be reactive towards amino acid residues in the manner of SuFEx or SuTEx probes.
-
The primary amine represents a potential site for bioconjugation, allowing the molecule to be attached to proteins via standard amine-reactive chemistry. The utility of adding this specific moiety to a protein is, however, undefined.
-
The morpholine ring would likely enhance the water solubility of any conjugate.
Recommendation for Researchers:
Scientists and drug development professionals seeking to perform protein modifications should rely on well-validated and commercially available reagents. [10]If the goal is to introduce a small, soluble moiety, numerous PEGylation reagents are available. [10]If the objective is covalent targeting of specific amino acid residues, a variety of validated chemical probes, including those with sulfonyl fluoride or other reactive electrophiles, should be considered. [8][9] This guide serves to clarify the current standing of this compound and to provide a framework for evaluating the potential of novel, uncharacterized chemical entities in proteomics research.
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
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Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2021). Nature Communications. [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
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A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2020). Medicinal Research Reviews. [Link]
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Click Chemistry in Proteomic Investigations. (2018). Proteomics. [Link]
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Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. (2021). STAR Protocols. [Link]
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The Morpholine Sulfonamide Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides a comprehensive technical overview of morpholine sulfonamide derivatives, delving into their synthesis, multifaceted biological activities, and underlying mechanisms of action. We will explore their critical role as kinase inhibitors, particularly in the PI3K/Akt/mTOR signaling pathway, and their expanding applications as antibacterial, carbonic anhydrase, and Nav1.7 channel inhibitors. Detailed experimental protocols, comparative structure-activity relationship (SAR) data, and mechanistic visualizations are presented to equip researchers with the foundational knowledge and practical insights required to harness the full potential of this remarkable chemical entity in their drug discovery endeavors.
The Morpholine Sulfonamide Moiety: A Profile of a Privileged Scaffold
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, imparts a unique combination of properties to small molecules. Its incorporation often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles, making it a favored building block in drug design.[1][2] When coupled with a sulfonamide group, a potent hydrogen bond donor and acceptor, the resulting morpholine sulfonamide core offers a three-dimensional architecture that can effectively interact with a variety of biological targets.[3] This synergistic combination has led to the development of numerous clinical candidates and approved drugs, underscoring its significance in modern medicinal chemistry.
Synthesis of Morpholine Sulfonamide Derivatives: A Practical Workflow
The synthesis of morpholine sulfonamide derivatives is typically achieved through a convergent strategy, involving the preparation of a sulfonyl chloride intermediate followed by its reaction with an appropriate amine. Herein, we provide a representative, step-by-step protocol for the synthesis of 4-(morpholinosulfonyl)aniline, a common building block for further derivatization.
Experimental Protocol: Synthesis of 4-(Morpholinosulfonyl)aniline
This protocol is a composite of established synthetic methods for analogous structures.[4][5]
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
To a cooled (0-5 °C) flask, add chlorosulfonic acid (4 equivalents).
-
Slowly add acetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C and add morpholine (1.2 equivalents) dropwise.
-
Add a base, such as triethylamine or pyridine (1.5 equivalents), to scavenge the HCl byproduct.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 3: Synthesis of 4-(Morpholinosulfonyl)aniline
-
Suspend N-(4-acetylphenyl)morpholine-4-sulfonamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours until the deacetylation is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, 4-(morpholinosulfonyl)aniline, is collected by filtration, washed with water, and dried.[1]
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Below is a visual representation of the general synthetic workflow.
Biological Activities and Therapeutic Applications
Morpholine sulfonamide derivatives have demonstrated a broad range of biological activities, leading to their investigation in numerous therapeutic areas.
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
A primary area of success for morpholine sulfonamide derivatives is in the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
Mechanism of Action: The morpholine oxygen atom plays a crucial role in the inhibitory activity of these compounds. It often forms a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding pocket.[8] Molecular docking studies have repeatedly shown this interaction, for example, with the backbone amide of Val851 in the p110α subunit of PI3K.[9] This interaction, combined with other hydrophobic and electrostatic interactions of the scaffold, leads to potent and often selective inhibition.
Structure-Activity Relationship (SAR): SAR studies of morpholine sulfonamide-based PI3K inhibitors have revealed several key insights:
-
The Morpholine Moiety: As mentioned, the morpholine ring is critical for hinge binding. Replacement with piperidine often leads to a significant loss of activity, which can sometimes be rescued by N-acetylation.[10]
-
The Sulfonamide Linker: The sulfonamide group acts as a rigid linker and participates in hydrogen bonding interactions, contributing to the overall binding affinity.
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the sulfonamide and the core heterocycle significantly influence potency and selectivity. Electron-withdrawing or donating groups can modulate the electronic properties and steric interactions within the active site.
Comparative Inhibitory Activity: The following table summarizes the inhibitory activities (IC50 values) of representative morpholine sulfonamide derivatives against PI3K isoforms.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Reference |
| ZSTK474 | 5.0 | 85.5 | 3.9 | 20.8 | [10] |
| Gedatolisib | 1.9 | 22 | 1.2 | 4.3 | |
| Compound 7b | >50,000 | - | - | - | |
| Compound 7c | >500,000 | - | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary.
Antibacterial Activity
The sulfonamide class of drugs has a long history as antibacterial agents, and morpholine-containing derivatives continue this legacy.[2]
Mechanism of Action: Sulfa drugs, including morpholine sulfonamides, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for nucleotide synthesis. This ultimately inhibits bacterial growth and replication.[4]
Several studies have demonstrated the in vitro antibacterial activity of morpholine sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, such as B. subtilis and S. typhi.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3] Aromatic and heterocyclic sulfonamides are the most prominent class of CA inhibitors.
Morpholine sulfonamide derivatives have been synthesized and shown to be potent inhibitors of several CA isozymes, with some exhibiting nanomolar inhibition constants. The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme.
Nav1.7 Inhibition for Pain Management
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Selective inhibitors of Nav1.7 are highly sought after as a new class of analgesics. Morpholine-based aryl sulfonamides have been identified as potent and selective Nav1.7 inhibitors. The morpholine moiety in these compounds is often critical for achieving the desired potency and selectivity.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
To illustrate a common biological evaluation method, the following is a detailed protocol for assessing the acetylcholinesterase (AChE) inhibitory activity, relevant for neurodegenerative disease research where some morpholine derivatives have shown promise.
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman's Reagent) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water, prepared fresh)
-
AChE enzyme solution (e.g., 0.1 U/mL in phosphate buffer)
-
Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound dilutions to the sample wells.
-
Add 25 µL of phosphate buffer (with DMSO to match the sample wells) to the control wells.
-
Add 50 µL of phosphate buffer to the blank wells.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 50 µL of the ATCI substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Future Perspectives and Conclusion
The morpholine sulfonamide scaffold is a testament to the power of privileged structures in drug discovery. Its favorable physicochemical properties and versatile binding capabilities have cemented its role in the development of therapies for a wide range of diseases. The continued exploration of this scaffold, particularly in the realm of kinase inhibition, promises to yield novel therapeutics with improved potency, selectivity, and clinical outcomes. As our understanding of disease biology deepens, the rational design of new morpholine sulfonamide derivatives will undoubtedly lead to the next generation of innovative medicines. This guide has provided a comprehensive foundation for researchers to build upon, offering both the theoretical knowledge and practical starting points to excel in this exciting field.
References
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Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 10(10), 1117-1120. [Link]
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PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth factors activate the interconnected PI3K/AKT/mTOR and ERK pathways... (n.d.). ResearchGate. [Link]
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PI3K/AKT/mTOR Signaling Pathway. (n.d.). Wikipedia. [Link]
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Gorsline, M. A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 1023. [Link]
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. [Link]
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Ahmed, A., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria, 46(5), 907-918. [Link]
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Ahmed, A., et al. (2021). SYNTHESIS AND IN-VITRO ANTIBACTERIAL ACTIVITY OF MORPHOLINE DERIVED BENZENESULPHONAMIDES. J. Chem. Soc. Nigeria, 46(5). [Link]
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Zhang, X., et al. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962. [Link]
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Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. [Link]
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PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]
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Review the Antibacterial Activity of Sulfonamides Derivatives. (n.d.). ResearchGate. [Link]
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Ghorab, M. M., et al. (2023). Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. Exploratory Targeted Antitumor Therapy, 4(6), 929-947. [Link]
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Arslan, M., et al. (2020). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2020, 8069702. [Link]
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S., S., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1193. [Link]
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Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. (n.d.). ResearchGate. [Link]
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Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(6), 1394. [Link]
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D'yakonov, M. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]
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Ncube, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30048-30063. [Link]
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Molecular docking of compounds 41 and 22 with PI3Kα. Compound 41 is... (n.d.). ResearchGate. [Link]
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Liu, K. C., et al. (2012). Biological evaluation and docking studies of recently identified inhibitors of phosphoinositide-3-kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 845-851. [Link]
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(PDF) morpholine antimicrobial activity. (n.d.). ResearchGate. [Link]
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IC50 values of all the 26 compounds tested with MTT assay Dose-response... (n.d.). ResearchGate. [Link]
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Al-Omary, F. A. M., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1983-1999. [Link]
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D'yakonov, M. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]
-
IC 50 for indicated drugs against different PI3K isoforms using HTRF... (n.d.). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Utilizing 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Expanding the Protein Modification Toolkit
Protein labeling is a cornerstone of modern biological research and therapeutic development, enabling the visualization, tracking, and functional analysis of proteins. A primary strategy for protein modification involves the covalent attachment of molecules to reactive amino acid side chains, most commonly the primary amines of lysine residues.[1] While fluorescent dyes and biotin are common labels, the attachment of small, functional chemical groups can be equally valuable for modulating protein characteristics such as solubility, charge, or for introducing a unique chemical handle for subsequent reactions.
This guide details a robust, two-step methodology for the covalent modification of proteins using 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride . This small molecule, featuring a primary amine, is not a label in itself, but rather a versatile building block for protein modification. Its morpholinosulfonyl group can alter the local hydrophilicity and steric environment of the protein surface. The protocol herein leverages well-established amine-reactive crosslinking chemistry to achieve this modification.[][3]
Principle of the Two-Step Modification Strategy
Directly reacting an amine-containing molecule with a protein can be inefficient. A more controlled and efficient approach involves a two-step process utilizing a bifunctional crosslinker.[4]
Step 1: Protein Activation. The protein is first "activated" by reacting it with a homobifunctional crosslinker containing two amine-reactive N-hydroxysuccinimide (NHS) esters.[1][5] In this step, one of the NHS esters on the crosslinker forms a stable amide bond with a primary amine (e.g., the ε-amino group of a lysine residue) on the protein surface. This reaction is typically performed in a slightly alkaline buffer (pH 7.5-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[1][3]
Step 2: Conjugation with this compound. After removing the excess, unreacted crosslinker, the now "activated" protein, which displays reactive NHS esters, is incubated with this compound. The primary amine of this molecule will then react with the remaining NHS ester of the crosslinker, forming a second stable amide bond and covalently attaching the morpholinosulfonyl moiety to the protein.
This two-step approach provides greater control over the reaction and minimizes the formation of protein-protein crosslinks.
Visualizing the Workflow
Sources
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 5. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Amine-Reactive Crosslinking with 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Authored by: A Senior Application Scientist
Introduction: A Novel Moiety for Bioconjugation
In the landscape of bioconjugation and drug development, the precise control over the chemical linkage of molecules is paramount. Amine-reactive crosslinking remains a cornerstone of this field, primarily targeting the abundant primary amines found on the N-termini of polypeptides and the side chains of lysine residues.[1][2] While traditional crosslinkers effectively bridge molecules, the introduction of novel chemical moieties can impart advantageous properties to the resulting conjugate. This guide details the application of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, a unique chemical entity, in amine-reactive crosslinking strategies.
The incorporation of a morpholino group can be particularly advantageous in drug development, as it is known to improve pharmacokinetic and pharmacodynamic properties of molecules.[3] The morpholine ring can enhance aqueous solubility and metabolic stability, and its presence can influence the overall conformation and bioactivity of a conjugate.[3] The sulfonamide linkage further provides a stable and robust connection.[4]
This document provides a comprehensive overview of the chemical principles and detailed protocols for utilizing this compound in conjunction with a common amine-reactive crosslinker to modify proteins. The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice, ensuring both technical accuracy and practical utility for researchers, scientists, and drug development professionals.
Chemical Principle: Two-Step Amine-Reactive Conjugation
The primary amine of this compound serves as the reactive handle for its incorporation into a larger molecular assembly. In this proposed workflow, we will utilize a two-step crosslinking strategy. First, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, such as Bis(sulfosuccinimidyl)suberate (BS3), will be used to activate a carrier protein. NHS esters are widely used for their high reactivity towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds.[2][5] In the second step, the 2-(Morpholin-4-ylsulfonyl)ethanamine will be introduced, reacting with the second NHS ester of the crosslinker that is now attached to the protein. This results in the covalent attachment of the morpholino-sulfonyl moiety to the protein surface.
Figure 1: Two-step workflow for conjugating 2-(Morpholin-4-ylsulfonyl)ethanamine to a protein using an amine-reactive crosslinker.
Experimental Protocols
Materials and Reagents
-
Protein of Interest (POI): e.g., Bovine Serum Albumin (BSA) at 10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.
-
This compound (MSEH): (CAS 98113-06-5)[6]
-
Bis(sulfosuccinimidyl)suberate (BS3): Water-soluble, homobifunctional NHS-ester crosslinker.
-
Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Desalting Columns: For buffer exchange and removal of excess reagents.
-
Anhydrous Dimethylsulfoxide (DMSO)
Protocol 1: Activation of Protein with BS3
This protocol describes the activation of a protein with the homobifunctional crosslinker BS3. The goal is to achieve a controlled level of activation, where on average, a desired number of crosslinker molecules are attached to each protein molecule.
1. Reagent Preparation:
- Equilibrate all reagents to room temperature.
- Prepare a 10 mM stock solution of BS3 in anhydrous DMSO. Note: NHS esters are moisture-sensitive; prepare this solution immediately before use.[5]
- Prepare a 100 mM stock solution of MSEH in the Reaction Buffer.
2. Protein Preparation:
- If the protein solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column.
3. Activation Reaction:
- In a microcentrifuge tube, combine the protein solution with the Reaction Buffer to a final protein concentration of 2 mg/mL.
- Add the BS3 stock solution to the protein solution at a specific molar ratio (e.g., 20:1 molar excess of BS3 to protein). The optimal ratio should be determined empirically for each protein.
- Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
4. Removal of Excess Crosslinker:
- Immediately after incubation, remove the excess, unreacted BS3 using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent unwanted polymerization in the subsequent step.
Protocol 2: Conjugation of Activated Protein with MSEH
This protocol details the reaction of the activated protein with this compound to form the final conjugate.
1. Conjugation Reaction:
- To the desalted, activated protein solution from Protocol 1, add the 100 mM MSEH stock solution to achieve a final concentration of 1-10 mM. The optimal concentration may need to be determined experimentally.
- Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
2. Quenching the Reaction:
- To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM.
- Incubate for 15 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining active NHS esters.[1]
3. Purification of the Conjugate:
- Remove excess MSEH and quenching reagents by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.
4. Characterization of the Conjugate:
- The degree of labeling (DOL), which is the average number of MSEH molecules conjugated per protein molecule, can be determined using methods such as MALDI-TOF mass spectrometry or by co-opting a colorimetric assay if a suitable chromophore is part of the crosslinker or can be introduced.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the conjugation is dependent on several factors, including the molar ratio of crosslinker to protein, the concentration of MSEH, pH, and reaction time. The following table provides a hypothetical example of an optimization experiment.
| Molar Ratio (BS3:Protein) | MSEH Conc. (mM) | Reaction Time (min) | Degree of Labeling (DOL) |
| 10:1 | 1 | 30 | 1.5 |
| 20:1 | 1 | 30 | 3.2 |
| 20:1 | 5 | 30 | 5.8 |
| 20:1 | 5 | 60 | 6.1 |
| 50:1 | 5 | 30 | 8.9 (with some precipitation) |
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Protein Precipitation:
-
High levels of conjugation can alter the protein's isoelectric point and solubility, leading to precipitation. Reduce the molar ratio of the crosslinker.
-
Perform the reaction at a lower temperature (4°C) to slow down the reaction rate.
-
-
Hydrolysis of NHS Ester:
-
NHS esters are susceptible to hydrolysis in aqueous solutions. The half-life of the NHS ester decreases as the pH increases.[1] Perform the reaction promptly after preparing the reagents.
-
Visualization of the Reaction Mechanism
The following diagram illustrates the chemical transformation occurring during the two-step conjugation process.
Figure 2: Chemical reaction scheme for the conjugation of 2-(Morpholin-4-ylsulfonyl)ethanamine to a protein.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the successful conjugation of this compound to proteins using amine-reactive crosslinking chemistry. The introduction of the morpholino-sulfonyl moiety offers a promising avenue for enhancing the properties of bioconjugates, with potential applications in drug delivery, diagnostics, and fundamental research. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can effectively leverage this novel building block to advance their scientific objectives.
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Amine reactive Linkers. AxisPharm. [Link]
-
Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
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Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Springer Nature Experiments. [Link]
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Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. NIH. [Link]
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Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
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World Journal of Pharmaceutical Research. WJPR. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. [Link]
-
2-[2-(2-Morpholin-4-ylethoxy)ethoxy]ethanamine. PubChem. [Link]
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[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine. PubChem. [Link]
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Application Note: Enhancing Mass Spectrometric Analysis of Small Molecule Carboxylic Acids using 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride as a Novel Derivatization Agent
Abstract
The quantitative analysis of small molecule carboxylic acids by liquid chromatography-mass spectrometry (LC-MS) is often challenged by their poor retention in reversed-phase chromatography and low ionization efficiency, particularly in positive ion mode. This application note presents a novel, hypothetical protocol for the derivatization of carboxylic acids using 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. This method aims to improve the analytical performance by introducing a readily ionizable morpholine moiety and a sulfonyl group, thereby enhancing ionization efficiency and chromatographic retention. The following sections provide a detailed protocol, the underlying chemical principles, and expected outcomes for researchers in metabolomics, drug discovery, and clinical diagnostics.
Introduction: The Analytical Challenge of Carboxylic Acids
Carboxylic acids are a diverse class of endogenous and exogenous small molecules that play critical roles in various biological processes. Their analysis is essential in many areas of research and development. However, their inherent polarity and low proton affinity make them challenging analytes for typical reversed-phase LC-MS methods.[1][2] Derivatization is a common strategy to overcome these limitations by chemically modifying the analyte to improve its analytical properties.[3][4][5] This application note proposes the use of this compound as a novel derivatization reagent to enhance the LC-MS analysis of carboxylic acids.
Chemical Principle and Proposed Mechanism
This compound possesses a primary amine that can be covalently coupled to the carboxyl group of an analyte via amide bond formation.[6][7] This reaction is typically facilitated by a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in an aprotic solvent.
The proposed benefits of this derivatization are twofold:
-
Enhanced Ionization: The morpholine group, a tertiary amine, has a higher proton affinity than a carboxylic acid, leading to significantly improved ionization efficiency in positive electrospray ionization (ESI) mode.[8]
-
Improved Chromatographic Retention: The addition of the entire derivatization tag increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns and improved separation from polar matrix components.
Below is a diagram illustrating the proposed derivatization reaction.
Caption: Proposed derivatization of a carboxylic acid with 2-(Morpholin-4-ylsulfonyl)ethanamine.
Materials and Methods
Reagents and Materials
-
This compound (CAS: 98113-06-5)[6]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Pyridine or Triethylamine (TEA) (as a base)
-
Formic acid (for quenching and sample acidification)
-
HPLC-grade water and methanol
-
Carboxylic acid standards or extracted biological samples
Equipment
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column
Detailed Protocol
The following is a step-by-step protocol for the derivatization of carboxylic acids.
Caption: Experimental workflow for the derivatization of carboxylic acids.
Step 1: Reagent Preparation
-
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous DMF.
-
EDC Solution: Prepare a 20 mg/mL solution of EDC in anhydrous DMF. This solution should be prepared fresh before each use.
-
Base: Use pyridine or triethylamine to neutralize the hydrochloride salt and facilitate the reaction.
Step 2: Sample Preparation
-
Ensure the carboxylic acid sample (standard or extract) is dried down completely in a microcentrifuge tube.
Step 3: Derivatization Reaction
-
Reconstitute the dried sample in 50 µL of anhydrous DMF.
-
Add 10 µL of the derivatization reagent solution.
-
Add 5 µL of pyridine or TEA.
-
Add 10 µL of the freshly prepared EDC solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 60 minutes.
Step 4: Reaction Quenching and Sample Cleanup
-
After incubation, add 5 µL of 1% formic acid in water to quench the reaction.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.[9]
Proposed LC-MS Parameters
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Full scan or Multiple Reaction Monitoring (MRM) for targeted analysis. For MRM, the precursor ion will be the [M+H]+ of the derivatized analyte, and fragment ions can be selected based on the derivatization tag or the original analyte structure.
Expected Results and Data Interpretation
The derivatization is expected to significantly increase the signal intensity of carboxylic acids in positive ESI mode. The derivatized analytes should also exhibit increased retention times on the C18 column compared to their underivatized counterparts.
| Parameter | Proposed Optimal Condition | Rationale |
| Reaction Solvent | Anhydrous DMF or ACN | Aprotic solvents are required for efficient EDC coupling. |
| Reaction Temperature | 60°C | Provides sufficient energy for the reaction without degrading the reagents or analytes. |
| Reaction Time | 60 minutes | Should be sufficient for the reaction to proceed to completion. |
| Reagent Molar Ratio | 1:10:20 (Analyte:Deriv. Reagent:EDC) | A molar excess of the derivatization and coupling reagents drives the reaction to completion. |
Troubleshooting
-
Low Derivatization Efficiency: Ensure all reagents are fresh, and solvents are anhydrous. Optimize the reaction time and temperature. The addition of NHS to the reaction mixture can improve efficiency by forming a more stable intermediate.
-
Poor Peak Shape: Ensure complete removal of derivatization reagents during the cleanup step. Adjust the final reconstitution solvent to match the initial mobile phase.
-
Signal Suppression: If analyzing complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary prior to derivatization to remove interfering compounds.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the use of this compound as a novel derivatization agent for the LC-MS analysis of carboxylic acids. The proposed protocol is based on established principles of chemical derivatization and mass spectrometry.[5][10] By enhancing both chromatographic retention and ionization efficiency, this method has the potential to significantly improve the sensitivity and robustness of carboxylic acid analysis in various research and development settings. Further validation of this proposed method with specific analytes and matrices is recommended.
References
-
G-Biosciences. (n.d.). Mass Spectrometry Sample Prep. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Amine-reactive TMT10plex Mass Tagging Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
PubChem. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved from [Link]
- Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine.
- MDPI. (2022). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Molecules, 27(19), 6265.
-
World Journal of Pharmaceutical Research. (2020). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]
- PubMed. (2022). Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 94(8), 3563-3571.
-
National Institutes of Health. (n.d.). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
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Application Notes and Protocols: A Guide to the Evaluation of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride as a Novel Reagent for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Proteomic Tools
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale measurement of protein abundance in complex biological samples.[1] A variety of techniques have been developed for this purpose, with chemical labeling methods being particularly prominent. These methods involve the covalent attachment of chemical tags to proteins or peptides, which facilitates their identification and quantification by mass spectrometry.[2][3]
Isobaric labeling, using reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), has become a powerful strategy for multiplexed quantitative proteomics.[4][5][6] These reagents allow for the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variability. The core principle of isobaric labeling is the use of tags that have the same total mass but are designed to produce unique "reporter" ions of different masses upon fragmentation in the mass spectrometer. The intensity of these reporter ions corresponds to the relative abundance of the tagged peptide (and thus the protein) in each sample.
The development of new labeling reagents is an active area of research, with the goal of improving multiplexing capabilities, enhancing fragmentation efficiency, and simplifying synthesis.[1][7] In this context, we explore the potential of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (CAS 98113-06-5) as a foundational structure for a novel class of isobaric labeling reagents. Its chemical structure, featuring a primary amine and a morpholino sulfonyl group, presents an intriguing scaffold for the design of new proteomic tools.
This document serves as a detailed guide for researchers interested in evaluating the feasibility of this compound as a quantitative proteomics reagent. We will provide a hypothetical framework for its application, including a proposed mechanism of action, detailed experimental protocols for its validation, and guidance on data interpretation.
Proposed Mechanism of Action: A Hypothetical Isobaric Tag
The structure of this compound itself is not suitable for direct labeling of peptides, as it lacks a reactive group that can form a stable covalent bond with amine or thiol groups on peptides. However, its primary amine can be readily derivatized to incorporate an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. This would transform the molecule into a reagent capable of labeling the N-terminus and lysine residues of peptides.
We hypothesize that a set of isobaric tags could be synthesized from this core structure. The morpholino group and the ethylamine backbone could serve as the "balancer" and "reporter" regions of the tag, respectively. By strategically incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into these regions, a set of tags with identical overall mass but different reporter ion masses could be created.
Diagram: Proposed Structure of a Derivatized Amine-Reactive Reagent
Caption: Hypothetical derivatization of the core molecule to create an amine-reactive isobaric tag.
Upon fragmentation in the mass spectrometer (e.g., using Higher-energy C-trap Dissociation or HCD), the bond between the reporter and balancer groups would cleave, releasing the reporter ions. The masses of these reporter ions would be unique to each tag, allowing for the relative quantification of the peptide from the different samples.
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols are designed as a comprehensive workflow to test the viability of a novel isobaric tag based on this compound. These steps are based on established methodologies in quantitative proteomics.
Reagent Preparation: Synthesis of an Amine-Reactive Tag
This is a hypothetical synthesis and should be carried out by a qualified chemist.
-
Derivatization: React this compound with an appropriate linker containing an NHS ester. The goal is to create a stable amide bond between the primary amine of the core molecule and the linker, resulting in a molecule with a terminal NHS ester.
-
Isotopic Labeling: To create a multiplexed kit, this synthesis would be repeated with isotopically labeled versions of the core molecule or the linker. For a simple 2-plex experiment, one version would be "light" (containing ¹²C and ¹⁴N) and the other "heavy" (containing ¹³C and/or ¹⁵N).
-
Purification and Quantification: The synthesized reagents should be purified by HPLC and their concentration accurately determined.
Sample Preparation: Protein Extraction and Digestion
This protocol is for cultured mammalian cells.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.5.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Peptide Labeling with the Novel Tag
-
Reconstitution: Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Labeling Reaction:
-
Add the synthesized amine-reactive tag to the peptide solution. The optimal ratio of tag to peptide will need to be determined empirically, but a starting point is a 4:1 mass ratio.
-
Incubate for 1 hour at room temperature.
-
-
Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 0.5% and incubating for 15 minutes.
-
Sample Pooling: Combine the labeled samples into a single tube.
-
Final Cleanup: Desalt the pooled sample using a C18 SPE cartridge and dry in a vacuum centrifuge.
Diagram: Experimental Workflow for Validation
Caption: A streamlined workflow for testing a novel isobaric labeling reagent.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the final peptide sample in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
Chromatography: Separate the peptides using a nano-flow liquid chromatography system with a reversed-phase column. A gradient of increasing acetonitrile concentration is typically used.
-
Mass Spectrometry:
-
Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
The instrument should be operated in a data-dependent acquisition (DDA) mode.
-
The MS1 scan should be performed at high resolution to accurately measure the precursor ion masses.
-
The most abundant precursor ions should be selected for fragmentation (MS2) using HCD. The fragmentation energy should be optimized to generate both peptide fragment ions for identification and the reporter ions for quantification.
-
The MS2 scan should also be performed at high resolution to resolve the isobaric reporter ions.
-
Data Analysis and Interpretation
The data from the mass spectrometer will need to be analyzed using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Database Searching: The MS2 spectra will be searched against a protein database to identify the peptides. The search parameters must include the mass of the labeling reagent as a variable modification on the N-terminus and lysine residues.
-
Reporter Ion Quantification: The software will extract the intensities of the reporter ions from the MS2 spectra for each identified peptide.
-
Protein Quantification: The reporter ion intensities for all peptides corresponding to a particular protein will be aggregated to determine the relative abundance of that protein in each sample.
Validation Checklist:
-
Labeling Efficiency: Was a high percentage of peptides successfully labeled? This can be assessed by looking for the expected mass shift in the identified peptides. Unlabeled peptides should be minimal.
-
Reporter Ion Generation: Were the expected reporter ions generated upon fragmentation? Their masses should be accurate and their intensities sufficient for reliable quantification.
-
Quantitative Accuracy: For a validation experiment, you could label a protein standard of known concentration ratios. The measured ratios should be close to the expected values.
-
Proteome Coverage: How many proteins were identified and quantified? This should be comparable to established methods.
Data Presentation
Quantitative proteomics data is typically presented in tables that summarize the identified proteins and their relative abundance changes between samples.
Table 1: Example Data Output for a 2-Plex Experiment
| Protein Accession | Gene Name | Peptides Identified | Ratio (Heavy/Light) | p-value |
| P02768 | ALB | 25 | 1.05 | 0.85 |
| P68871 | HBB | 12 | 2.10 | 0.01 |
| Q06830 | CALR | 18 | 0.98 | 0.92 |
| P10636 | GAPDH | 15 | 1.10 | 0.78 |
Conclusion
While this compound is not a ready-to-use reagent for quantitative proteomics, its chemical structure holds promise as a scaffold for the development of novel isobaric tags. The protocols and validation strategies outlined in this document provide a comprehensive framework for researchers to explore this potential. The development of new chemical tools is essential for advancing the field of proteomics and enabling new discoveries in biology and medicine.
References
-
Chen, X., et al. (2018). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Genomics, Proteomics & Bioinformatics, 16(4), 259-271. Available from: [Link]
-
Thompson, A., et al. (2019). TMTpro: Design, Synthesis, and Initial Evaluation of a Proline-Based Isobaric 16-Plex Tandem Mass Tag Reagent Set. Analytical Chemistry, 91(24), 15941-15950. Available from: [Link]
-
Li, Y., et al. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 1(1), 18-30. Available from: [Link]
-
Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347-355. Available from: [Link]
-
CAS Common Chemistry. (n.d.). Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1). Retrieved January 17, 2026, from [Link]
-
Sun, L., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Journal of the American Chemical Society, 134(3), 1544-1554. Available from: [Link]
-
Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999. Available from: [Link]
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- 3. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. 98113-06-5|[2-(Morpholin-4-ylsulfonyl)ethyl]amine hydrochloride|BLD Pharm [bldpharm.com]
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- 7. TMTpro: Design, synthesis and initial evaluation of a Proline-based isobaric 16-plex Tandem Mass Tag reagent set. | Semantic Scholar [semanticscholar.org]
The Enigmatic Probe: An In-Depth Look at 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Despite its defined chemical structure, 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride remains a compound of limited public scientific discourse. Extensive investigation into its applications as a chemical probe reveals a significant scarcity of dedicated research, precluding the creation of a detailed application note with established protocols at this time.
While the morpholine and sulfonamide moieties are individually well-represented in medicinal chemistry and drug discovery, the specific combination in this compound has not been the subject of widespread study according to publicly available scientific literature. This document aims to provide a comprehensive overview of the existing information and the broader context of related chemical structures.
Chemical Identity and Properties
This compound is a chemical compound with the following key identifiers:
| Property | Value |
| CAS Number | 98113-06-5[1] |
| Molecular Formula | C₆H₁₅ClN₂O₃S[1] |
| Molecular Weight | 230.71 g/mol [1] |
The structure consists of a morpholine ring linked via a sulfonyl group to an ethanamine hydrochloride chain. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions. Commercial suppliers list it for research purposes, but do not provide specific application details.
The Morpholine Scaffold in Research
The morpholine ring is a common structural motif in medicinal chemistry, valued for its favorable physicochemical properties that can improve the pharmacokinetic profile of drug candidates. Its inclusion in various compounds has been associated with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The morpholine group can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for target engagement.
The Sulfonamide Functional Group in Chemical Probes
Sulfonamides are a well-established class of compounds with diverse biological activities. They are famously known for their antibacterial properties but are also integral to the design of inhibitors for various enzymes, including carbonic anhydrases and proteases. As a functional group, the sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its biological target.
Potential Research Avenues
Given the structural components of this compound, several hypothetical avenues for its use as a chemical probe could be explored. These remain speculative in the absence of direct evidence.
-
Enzyme Inhibition: The sulfonamide group suggests potential inhibitory activity against enzymes where this moiety can interact with the active site.
-
Receptor Binding: The morpholine and ethanamine portions could contribute to interactions with various cell surface or intracellular receptors.
-
Fragment-Based Screening: The compound could serve as a fragment in screening libraries for the discovery of new lead compounds in drug development.
Conclusion
At present, this compound is a chemical entity with a clear structure but an undefined role as a chemical probe in the public scientific domain. There are no established protocols, known biological targets, or detailed application notes available. Researchers interested in this compound would need to undertake foundational research to characterize its biological activity, identify its molecular targets, and develop appropriate experimental protocols. The information presented here serves as a contextual overview based on the known properties of its constituent chemical groups. Further empirical investigation is required to unlock the potential of this enigmatic compound.
References
A comprehensive list of references is not applicable as no specific literature detailing the use of this compound as a chemical probe could be identified. The information provided is based on general chemical knowledge and data from chemical supplier databases.
Sources
Application Notes and Protocols for the Preclinical Evaluation of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for the preclinical evaluation of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (CAS: 98113-06-5). The protocols outlined herein are designed to systematically characterize the compound's physicochemical properties, in vitro biological activity, and in vivo pharmacological and toxicological profile. By integrating established principles of drug discovery with robust, self-validating methodologies, this guide aims to facilitate a thorough and efficient preclinical assessment, paving the way for potential clinical development.
Introduction: Unveiling the Potential of a Privileged Scaffold
This compound is a small molecule featuring two key structural motifs of significant interest in medicinal chemistry: a morpholine ring and a sulfonyl group. The morpholine heterocycle is often considered a "privileged structure" due to its presence in numerous approved drugs, where it can enhance physicochemical properties, metabolic stability, and target engagement.[1] The sulfonyl group is also a cornerstone in the design of a wide array of therapeutic agents, known for its ability to form key interactions with biological targets.[2][3]
The combination of these two moieties in this compound suggests a high potential for biological activity. However, as a novel chemical entity, a systematic and rigorous experimental cascade is essential to elucidate its pharmacological mechanism, assess its therapeutic potential, and identify any safety concerns. This guide provides a strategic framework for this investigation, beginning with fundamental characterization and progressing through a tiered screening approach to comprehensive preclinical evaluation.
Phase 1: Foundational Characterization and In Vitro Profiling
The initial phase of investigation focuses on establishing the fundamental physicochemical properties of the compound and conducting a broad in vitro screening to identify potential biological activities. This stage is critical for guiding subsequent, more focused studies.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is paramount for formulation development and the interpretation of biological data.
Table 1: Physicochemical Characterization of this compound
| Parameter | Method | Purpose |
| Identity and Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and assess the purity of the test compound. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the solubility in various aqueous buffers (pH range 5.0-8.0) and organic solvents. |
| LogP/LogD | Shake-flask method or computational prediction | To assess the lipophilicity of the compound, which influences its membrane permeability and distribution. |
| pKa | Potentiometric titration or UV-spectrophotometry | To determine the ionization constant(s), which affects solubility, absorption, and target binding. |
| Chemical Stability | HPLC-based stability assays | To evaluate stability in different pH conditions, temperatures, and in the presence of light. |
In Vitro Pharmacology: A Broad Net for Biological Activity
Given the lack of a predefined biological target, a broad-based in vitro screening approach is recommended to identify potential mechanisms of action. This phase aims to generate initial "hits" that can be further investigated.[4][5]
Sources
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- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 5. axxam.com [axxam.com]
Application Notes and Protocols for Protein Modification with 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The covalent modification of proteins is a cornerstone of chemical biology and drug discovery, enabling the development of sophisticated bioconjugates, targeted therapeutics, and molecular probes. While a variety of reactive moieties have been characterized for their ability to form stable linkages with specific amino acid residues, the exploration of novel reactive groups continues to be an area of intense research. This document provides a detailed guide to the potential application of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride for the covalent modification of proteins.
Unlike the well-characterized sulfonyl fluorides which readily react with a range of nucleophilic amino acid side chains, this compound belongs to the sulfonamide class of compounds. Sulfonamides are generally considered stable chemical motifs, prevalent in a multitude of pharmaceutical agents due to their favorable pharmacokinetic properties.[1][2][3] However, recent advances in chemical biology have demonstrated that under certain conditions, the sulfonamide linkage can be induced to react with nucleophilic residues on proteins, most notably lysine.[4][5][6]
This guide will explore the theoretical basis for the reactivity of this compound with proteins, drawing parallels to established sulfonamide-based protein modification strategies. We will provide a comprehensive, step-by-step protocol for researchers to investigate this potential reaction, including methods for characterization of the resulting protein conjugate. It is important to note that the reactivity of this specific compound for protein modification is not yet extensively documented in peer-reviewed literature; therefore, the following protocols are presented as a starting point for exploratory research.
Scientific Rationale and Mechanistic Hypothesis
The core of our hypothesis lies in the potential for the sulfonamide group of this compound to act as an electrophilic partner in a reaction with a nucleophilic amino acid side chain. The most likely candidate for such a reaction is the ε-amino group of a lysine residue.
While the sulfonamide bond is known for its stability, the reactivity can be enhanced. The "N-Acyl-N-alkyl/aryl Sulfonamide" (NASA) chemistry has shown that N-acylated sulfonamides can effectively acylate lysine residues, particularly when brought into close proximity with the target protein through a ligand-directed effect.[4][5][6] Although this compound lacks the N-acyl activating group of NASA reagents, it is plausible that under forcing conditions, such as elevated pH and temperature, a direct reaction with lysine could occur.
An elevated pH would increase the population of deprotonated, and therefore more nucleophilic, lysine residues. Increased temperature would provide the necessary activation energy to overcome the inherent stability of the sulfonamide.
An alternative consideration is the role of the primary amine in the ethanamine portion of the molecule. This group could potentially act as a nucleophile itself, participating in reactions with electrophilically activated sites on a protein. However, the focus of this guide is the exploration of the sulfonamide's electrophilic potential.
Visualizing the Proposed Reaction Mechanism
Caption: Proposed reaction of 2-(Morpholin-4-ylsulfonyl)ethanamine with a protein lysine residue.
Experimental Protocol: Exploratory Protein Modification
This protocol is designed to systematically evaluate the potential for this compound to covalently modify a model protein. Bovine Serum Albumin (BSA) is recommended as a starting model protein due to its robustness and availability.
Materials and Reagents
-
Protein: Bovine Serum Albumin (BSA), lyophilized powder (≥98%)
-
Reagent: this compound (CAS: 98113-06-5)
-
Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M), pH 8.5
-
Sodium Borate Buffer (0.1 M), pH 9.5
-
-
Reagent Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: Tris-HCl (1 M), pH 8.0
-
Dialysis/Desalting: Dialysis tubing (MWCO 10 kDa) or desalting columns
-
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
SDS-PAGE system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
High-Performance Liquid Chromatography (HPLC) system
-
Protocol Workflow
Caption: A streamlined workflow for the exploratory protein modification protocol.
Step-by-Step Methodology
-
Reagent and Protein Preparation:
-
Prepare a 10 mg/mL stock solution of BSA in PBS, pH 7.4. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm (extinction coefficient for BSA is 43,824 M⁻¹cm⁻¹).
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup (Example Conditions):
-
In separate microcentrifuge tubes, add the BSA solution to the desired final concentration (e.g., 1 mg/mL) in the chosen reaction buffer (start with pH 8.5).
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 10x, 50x, 100x molar excess over the protein).
-
Control Reactions:
-
Negative Control 1 (No Reagent): BSA in reaction buffer without the reagent.
-
Negative Control 2 (Buffer Effects): BSA in each reaction buffer at the highest temperature to be tested.
-
-
Incubate the reactions at various temperatures (e.g., room temperature, 37°C, 50°C) for different time points (e.g., 2, 12, 24 hours). Gentle mixing is recommended.
-
-
Quenching the Reaction:
-
After the incubation period, add the Tris-HCl quenching solution to a final concentration of 50 mM to consume any unreacted reagent.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Protein Conjugate:
-
Remove excess, unreacted reagent and byproducts by dialysis against PBS, pH 7.4, at 4°C with multiple buffer changes, or by using a desalting column according to the manufacturer's instructions.
-
-
Characterization of the Putative Conjugate:
-
SDS-PAGE Analysis:
-
Analyze the purified protein samples on a 10-12% SDS-PAGE gel.
-
Stain with Coomassie Brilliant Blue.
-
Look for a shift in the molecular weight of the protein band in the reaction samples compared to the negative controls. A successful conjugation should result in a slight increase in molecular weight.
-
-
Mass Spectrometry:
-
Determine the mass of the protein before and after the reaction using MALDI-TOF or ESI-MS.
-
The mass increase should correspond to the molecular weight of the added moiety (2-(Morpholin-4-ylsulfonyl)ethanamine).
-
-
HPLC Analysis:
-
Use reverse-phase or size-exclusion HPLC to assess the purity of the conjugate and to detect any changes in the protein's chromatographic behavior.
-
-
Data Presentation: Summary of Recommended Reaction Conditions to Explore
| Parameter | Recommended Range | Starting Condition | Rationale |
| pH | 7.4 - 9.5 | 8.5 | To increase the nucleophilicity of lysine residues. |
| Temperature | Room Temp - 50°C | 37°C | To provide activation energy for the reaction. Monitor protein stability at higher temperatures. |
| Molar Excess of Reagent | 10x - 200x | 50x | To drive the reaction towards product formation. |
| Reaction Time | 2 - 48 hours | 12 hours | To allow sufficient time for the potentially slow reaction to proceed. |
| Protein Concentration | 0.5 - 5 mg/mL | 1 mg/mL | A balance between sufficient material for analysis and minimizing aggregation. |
Safety and Handling Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound before use.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the reagent in a well-ventilated area or a chemical fume hood.
-
As the reactivity profile with biological systems is not fully characterized, treat all reaction mixtures and waste as potentially hazardous.
Troubleshooting
-
No reaction observed: Increase the pH, temperature, molar excess of the reagent, or reaction time. Be mindful of protein stability under these harsher conditions.
-
Protein precipitation: The reaction conditions may be too harsh. Reduce the temperature or pH. The addition of stabilizing excipients may be considered.[7]
-
Multiple products observed: The reaction may be non-specific. Try reducing the molar excess of the reagent or the reaction time. Further purification steps may be necessary.
Conclusion
The protocol outlined in this application note provides a framework for the systematic investigation of this compound as a novel reagent for protein modification. While the reactivity of this specific sulfonamide is not yet established, the principles of related sulfonamide chemistry suggest a potential for reaction with nucleophilic amino acid residues, particularly lysine. Researchers are encouraged to use this guide as a foundation for their own explorations into the expanding toolkit of protein bioconjugation.
References
-
Ueda, T., Tamura, T., Kawano, M., Shiono, K., Hobor, F., Wilson, A. J., & Hamachi, I. (2018). Rapid Labeling and Covalent Inhibition of Intracellular Native Proteins Using Ligand-Directed N-Acyl-N-Alkyl Sulfonamide. Nature Communications, 9(1), 1870. [Link]
-
Ueda, T., Tamura, T., Kawano, M., Shiono, K., Hobor, F., Wilson, A. J., & Hamachi, I. (2021). Enhanced Suppression of a Protein–protein Interaction in Cells Using Small-Molecule Covalent Inhibitors Based on an N-Acyl-N-Alkyl Sulfonamide Warhead. Journal of the American Chemical Society, 143(12), 4766–4774. [Link]
-
Hamachi, I., & Tamura, T. (2019). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 52(9), 2534–2545. [Link]
-
Hamachi, I., & Tamura, T. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 140(50), 17364–17385. [Link]
-
Pomplun, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2493–2502. [Link]
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National Center for Biotechnology Information. (n.d.). Naratriptan. PubChem Compound Summary for CID 4440. Retrieved January 17, 2026, from [Link].
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Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Retrieved January 17, 2026, from [Link].
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Singh, P., & Kumar, V. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(10), 2533–2553. [Link]
-
The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Morpholinoethylamine. PubChem Compound Summary for CID 408285. Retrieved January 17, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). 2-Morpholin-4-ylethanesulfonate. PubChem Compound Summary for CID 4599203. Retrieved January 17, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). 2-morpholin-4-ylethyl N-methylsulfonylcarbamate. PubChem Compound Summary for CID 172219141. Retrieved January 17, 2026, from [Link].
-
Bansal, G., et al. (2009). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]
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Patke, S., Stillahn, J., & Manning, M. C. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. AAPS PharmSciTech, 19(6), 2461–2476. [Link]
-
Mtoz Biolabs. (n.d.). Analytical Techniques for Protein Characterization. Retrieved January 17, 2026, from [Link]
-
Wakaskar, R. R. (2017). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 9(8), 1235–1247. [Link]
-
Arakawa, T., & Timasheff, S. N. (1985). Protein-solvent interactions in pharmaceutical formulations. Pharmaceutical Research, 2(4), 147–150. [Link]
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Application Notes and Protocols for Downstream Analysis Following Treatment with 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Abstract
This document provides a comprehensive guide for researchers investigating the cellular and molecular effects of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, a novel small molecule with potential biological activity. In the absence of established target data for this compound, this guide is structured as a strategic workflow for the downstream analysis of a previously uncharacterized chemical entity. The protocols and methodologies detailed herein are designed to enable a systematic exploration of the compound's mechanism of action, from broad phenotypic screening to specific target identification and pathway analysis. This self-validating framework is intended to provide a robust foundation for hypothesis generation and further pre-clinical development.
Introduction: Characterizing a Novel Bioactive Compound
This compound is a synthetic organic compound featuring a morpholine ring, a sulfonyl group, and an ethanamine moiety. While its precise biological targets are yet to be elucidated, its structural components are present in various known bioactive molecules, suggesting a potential for interaction with cellular pathways. The initial challenge in studying such a compound is to move from its chemical structure to a functional understanding of its effects on biological systems.
Phenotypic drug discovery (PDD) offers a powerful, unbiased approach in these situations.[1][2] Unlike target-based discovery, PDD focuses on identifying compounds that produce a desired change in cellular or organismal phenotype, without a priori knowledge of the specific molecular target.[1][2][3][4] This application note will guide the researcher through a logical, multi-pronged downstream analysis workflow, beginning with broad phenotypic assays and progressively narrowing the focus to transcriptomic, proteomic, and specific target engagement studies. This strategy is designed to build a comprehensive profile of the compound's biological activity.
Experimental Workflow: A Phased Approach to Downstream Analysis
A systematic investigation is crucial to understanding the downstream consequences of treating a biological system with a novel compound. We propose a multi-phase workflow that begins with high-level phenotypic observations and drills down to specific molecular interactions.
Figure 1: Proposed workflow for downstream analysis of a novel compound.
Phase 1: Phenotypic Profiling and Cellular Assays
The initial step is to determine the overall effect of this compound on cells. Phenotypic screening provides an unbiased view of a compound's influence on a biological system as a whole.[2]
High-Content Imaging for Morphological Profiling
High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for identifying subtle phenotypic changes.[4][]
Rationale: Changes in cell morphology, organelle structure, or the localization of specific proteins can provide the first clues about the compound's mechanism of action. This approach is target-agnostic and can reveal unexpected biological effects.[]
Protocol: High-Content Morphological Profiling
-
Cell Plating: Seed a relevant cell line (e.g., a cancer cell line like A549 or a non-cancerous line like HEK293) in 96- or 384-well imaging plates. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with a panel of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify a wide range of morphological features (e.g., cell size, nuclear size, mitochondrial texture, etc.).
-
Data Analysis: Compare the feature profiles of treated cells to control cells to identify significant phenotypic changes.
Cell Viability and Proliferation Assays
Rationale: It is essential to determine if the observed phenotypic changes are a result of specific pathway modulation or general cytotoxicity. These assays establish the concentration range at which the compound affects cell health.
Protocol: Cell Viability (MTT/MTS Assay)
-
Cell Plating: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add a serial dilution of the compound to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine). Incubate for 24-72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).
| Assay Type | Principle | Endpoint Measured |
| MTT/MTS | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric change (Absorbance). |
| CellTiter-Glo® | ATP content as an indicator of metabolically active cells. | Luminescence. |
| CyQUANT® | DNA content as an indicator of cell number. | Fluorescence. |
Table 1: Common cell viability and proliferation assays.
Phase 2: Global 'Omics' Analysis
Once a bioactive concentration range is established, the next step is to investigate the global changes in gene and protein expression. These 'omics' approaches provide a comprehensive, unbiased view of the cellular response to the compound.[6][7]
Transcriptomic Analysis via RNA-Sequencing
Rationale: RNA-Sequencing (RNA-Seq) quantifies the expression levels of all genes in the genome, revealing which genes and pathways are up- or down-regulated in response to treatment.[8][9] This can provide strong hypotheses about the compound's mechanism of action.[10][11]
Protocol: RNA-Sequencing
-
Cell Treatment: Treat cells with this compound at a chosen concentration (e.g., the IC50 value) and a vehicle control for a specific duration (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. Ensure high-quality RNA (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing (NGS) platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly changed upon treatment.[10]
-
Conduct pathway and gene ontology (GO) enrichment analysis to understand the biological processes affected by the compound.[8][9]
-
Proteomic Analysis via Mass Spectrometry
Rationale: While transcriptomics reveals the cell's intended response, proteomics measures the actual protein landscape, which is functionally more proximal to the phenotype.[12] Mass spectrometry (MS)-based proteomics can identify and quantify thousands of proteins, providing a direct view of the changes in the cellular machinery.[13]
Protocol: Global Proteomics (LC-MS/MS)
-
Cell Treatment and Lysis: Treat cells as for RNA-Seq. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration (e.g., via BCA assay). Digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT) to allow for multiplexing of samples.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis:
-
Use a search algorithm (e.g., Sequest, Mascot) to identify peptides and proteins from the MS/MS spectra.
-
Quantify protein abundance changes between treated and control samples.
-
Perform pathway analysis on the differentially expressed proteins to identify perturbed cellular networks.
-
Figure 2: Workflow for 'Omics' data generation and analysis.
Phase 3: Target Deconvolution and Validation
The ultimate goal is to identify the direct molecular target(s) of the compound. 'Omics' data provides a list of candidates, but direct biochemical evidence is required for confirmation.
Target Engagement Assays
Rationale: Target engagement assays are crucial to confirm that the compound physically interacts with its putative target inside the cell.[14][15] A lack of efficacy can be due to the compound not engaging its target, or engaging a target that doesn't modify the disease pathway.[16]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful label-free method to assess target engagement in a cellular context.[16][17] It is based on the principle that a protein's thermal stability increases upon ligand binding.[16]
Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).
Downstream Pathway Validation
Rationale: Once a direct target is confirmed, it is essential to validate that its modulation by the compound is responsible for the observed downstream effects seen in the 'omics' and phenotypic assays.
Protocol: Western Blotting for Key Pathway Nodes
-
Identify Key Proteins: From your RNA-Seq and proteomics data, identify key proteins in the most significantly perturbed pathway that are downstream of your validated target.
-
Cell Treatment: Treat cells with a dose-response of the compound for various time points.
-
Protein Extraction and Quantification: Extract total protein and quantify.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific to the key pathway proteins (and their phosphorylated forms, if applicable).
-
Analysis: Quantify the changes in protein levels or phosphorylation status to confirm that the compound modulates the target pathway as hypothesized.
Conclusion
The journey from a novel chemical structure to a well-characterized bioactive compound is a complex but logical process. By employing a phased approach that begins with broad, unbiased phenotypic screening and progressively incorporates global 'omics' analysis and specific target validation assays, researchers can build a robust, data-driven understanding of a compound's mechanism of action. The protocols and strategies outlined in this document provide a comprehensive framework for the downstream analysis of this compound, enabling its characterization and potential development as a valuable research tool or therapeutic lead.
References
-
Munia, M. S., et al. (2020). Cell and small animal models for phenotypic drug discovery. PubMed Central. Available at: [Link]
-
Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]
-
Mala-eb, M., et al. (2019). Quantitative Proteomic Profiling of Small Molecule Treated Mesenchymal Stem Cells Using Chemical Probes. PubMed Central. Available at: [Link]
-
Drug Target Review. (2019). Phenotypic profiling in drug discovery. Available at: [Link]
-
Sygnature Discovery. Phenotypic Screening. Available at: [Link]
-
ResearchGate. (2021). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]
-
Kushwaha, S., et al. (2022). Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line. Springer Protocols. Available at: [Link]
-
Li, Y., et al. (2019). Integrated Analysis Identifies Interaction Patterns between Small Molecules and Pathways. Hindawi. Available at: [Link]
-
National Institutes of Health. (2015). Determining target engagement in living systems. PubMed Central. Available at: [Link]
-
Kushwaha, S., et al. (2022). Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line. PubMed. Available at: [Link]
-
Palmer, A. C., et al. (2020). The transcriptomic response of cells to a drug combination is more than the sum of the responses to the monotherapies. eLife. Available at: [Link]
-
Aurelia Bioscience. (2020). Strategies for target and pathway engagement in cellular assays. Available at: [Link]
-
Palmer, A. C., et al. (2020). The transcriptomic response of cells to a drug combination is more than the sum of the responses to the monotherapies. PubMed Central. Available at: [Link]
-
JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells | Protocol Preview. YouTube. Available at: [Link]
-
ResearchGate. (2014). (PDF) Mapping the Cellular Response to Small Molecules Using Chemogenomic Fitness Signatures. Available at: [Link]
-
Cancer Discovery. (2021). Transcriptome Analysis Predicts Treatment Response. American Association for Cancer Research. Available at: [Link]
-
Lee, A. Y., et al. (2014). Mapping the Cellular Response to Small Molecules Using Chemogenomic Fitness Signatures. PubMed Central. Available at: [Link]
-
Ward, C. C., et al. (2024). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. PubMed Central. Available at: [Link]
-
Meissner, F., et al. (2022). Degradome analysis to identify direct protein substrates of small-molecule degraders. bioRxiv. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatility of Morpholine Compounds in Chemical Biology
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of chemical biology and medicinal chemistry, certain molecular frameworks consistently reappear in successful bioactive compounds. The simple, six-membered saturated heterocycle known as morpholine has earned its place as one of these "privileged scaffolds."[1] Comprising both an amine and an ether functional group, morpholine is not merely a passive structural element; its unique physicochemical properties actively enhance the pharmacological profiles of molecules into which it is incorporated.[1][2]
The utility of the morpholine ring is largely attributed to its favorable characteristics. The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine.[1][3] This attenuated basicity is crucial, as it reduces the likelihood of off-target interactions with acidic cellular components and can improve oral bioavailability. Furthermore, the morpholine moiety often imparts metabolic stability and favorable solubility, transforming a promising but flawed lead compound into a viable drug candidate.[3][4]
This guide provides an in-depth exploration of the applications of morpholine compounds in chemical biology. We will move beyond a simple catalog of uses to provide detailed protocols and the scientific rationale behind them, empowering researchers to effectively leverage this versatile scaffold in their own work.
Section 1: Morpholine as a Cornerstone in Drug Discovery
The integration of a morpholine ring is a widely adopted strategy in medicinal chemistry to optimize drug-like properties and to serve as a key interacting pharmacophore.[5]
Enhancing Pharmacokinetic and Physicochemical Properties
The primary role of the morpholine moiety is often to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Its introduction can be a pivotal step in overcoming common drug development hurdles.[3][6]
-
Solubility and Permeability: The polar ether group and the basic nitrogen atom provide a well-balanced hydrophilic-lipophilic profile. This allows morpholine-containing compounds to maintain sufficient aqueous solubility for formulation while retaining the necessary lipophilicity to permeate cellular membranes.[3]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4] This can increase a drug's half-life and bioavailability.
-
Reduced Basicity (pKa): As mentioned, the morpholine nitrogen is less basic than that of many other amines. With a pKa value near the physiological pH of blood, it can exist in both protonated (charged) and neutral forms, a balance that is often ideal for both solubility and membrane crossing.[3]
Table 1: Physicochemical Contributions of the Morpholine Moiety
| Property | Contribution of Morpholine Ring | Rationale & Impact on Drug Development |
| pKa | ~8.4 (Weakly basic) | Reduces off-target toxicity associated with strong bases; optimizes balance between solubility (charged form) and membrane permeability (neutral form).[3] |
| Solubility | Enhances aqueous solubility | The polar ether and hydrogen-bond-accepting nitrogen improve solubility over non-polar analogs, aiding in formulation and distribution.[3] |
| Metabolic Stability | Generally high | Resistant to many common metabolic pathways, leading to improved bioavailability and longer half-life.[4] |
| Lipophilicity | Balanced hydrophilic-lipophilic profile | Can be tuned by substitution to achieve the optimal LogP for target engagement and cell penetration.[3] |
A Privileged Pharmacophore for Enzyme Inhibition
Beyond its role as a pharmacokinetic enhancer, the morpholine ring frequently acts as a critical pharmacophore, directly participating in binding interactions with biological targets.[2][6] The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions.[3] This dual nature has made it a key component in numerous enzyme inhibitors.
-
Kinase Inhibitors: Many kinase inhibitors utilize a morpholine group to interact with the hinge region of the ATP-binding pocket or to improve solubility and selectivity. For example, Gefitinib (Iressa), an EGFR inhibitor, incorporates a morpholine moiety to enhance its pharmacological properties.[7] In PI3K/mTOR inhibitors like PI-103, the morpholine ring makes key interactions within the active site.[3][4]
-
Neurodegenerative Disease Targets: In the context of Alzheimer's disease, morpholine derivatives have been developed as potent inhibitors of enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE).[4] For BACE-1, the morpholine ring can correctly position an amidine group to interact with catalytic aspartic acid residues.[4]
-
Antibiotics: The antibiotic Linezolid (Zyvox) contains a morpholine ring, which is integral to its structure and activity against Gram-positive bacteria.[7]
Table 2: Selected Morpholine-Containing Drugs and Their Targets
| Drug | Therapeutic Area | Molecular Target | Role of Morpholine Moiety |
| Gefitinib | Oncology | EGFR Kinase | Improves physicochemical properties and solubility.[7] |
| Linezolid | Infectious Disease | Bacterial Ribosome | Integral structural component for antibacterial activity.[7] |
| Reboxetine | Depression | Norepinephrine Reuptake Transporter | Key part of the pharmacophore and improves CNS penetration.[3][4] |
| Aprepitant | Antiemetic | NK1 Receptor | Modulates PK/PD properties.[3] |
Application Protocol: General Kinase Inhibition Assay
This protocol describes a typical luminescence-based in vitro assay to determine the IC50 value of a morpholine-containing test compound against a target kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.
Rationale: This assay is a gold standard for primary screening. The choice of a luminescence-based readout (like Promega's ADP-Glo™) provides high sensitivity and a broad dynamic range. Proper controls are essential to rule out artifacts.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the morpholine-containing test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10 points, 3-fold dilutions). This allows for the determination of a dose-response curve.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of diluted test compound to the appropriate wells.
-
For control wells, add 1 µL of DMSO (100% activity control) or a known potent inhibitor (0% activity control).
-
Prepare a master mix containing kinase buffer, the target kinase, and the substrate peptide.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Prepare a master mix containing kinase buffer and ATP.
-
Add 4 µL of the ATP solution to initiate the reaction. Final volume is 10 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the newly generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the 0% and 100% activity controls.
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Section 2: Morpholino Oligonucleotides for Gene Function Analysis
One of the most powerful applications of morpholine chemistry in biology is the creation of Morpholino oligonucleotides (MOs), also known as phosphorodiamidate morpholino oligomers (PMOs).[8] These are synthetic nucleic acid analogs used to modulate gene expression.[9]
Mechanism of Action: Steric Blockade vs. Degradation
Unlike siRNA or shRNA, which harness the cell's RNA-induced silencing complex (RISC) to cleave and degrade target mRNA, Morpholinos operate via a steric-blocking mechanism.[9][10] Their uncharged backbone of methylenemorpholine rings linked by phosphorodiamidate groups is nuclease-resistant and does not trigger an enzymatic response.[8][10] Instead, they bind to a complementary sequence on an RNA molecule and physically obstruct cellular machinery.
-
Translation Blocking: An MO designed to target the 5' UTR or the region around the start codon (AUG) of an mRNA will prevent the assembly or scanning of the ribosome, thus inhibiting protein translation.[10]
-
Splicing Modification: An MO targeting a splice junction in a pre-mRNA can block the binding of the spliceosome (snRNPs), leading to exon skipping or intron inclusion.[10] This can be used to study protein isoforms or to correct aberrant splicing in disease models.
Caption: Mechanism of a morpholine-based pH probe.
Protocol: Live-Cell Imaging of Lysosomal pH
This protocol outlines the use of a commercially available morpholine-containing lysosomotropic pH probe (e.g., LysoSensor™ or a BODIPY-morpholine conjugate) to measure lysosomal pH in cultured mammalian cells.
Rationale: This method allows for the dynamic, real-time measurement of pH within the lysosomes of living cells. Creating a calibration curve is essential to convert fluorescence intensity ratios into absolute pH values, making the data quantitative and comparable across experiments.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells (e.g., HeLa or U2OS) on glass-bottom imaging dishes and grow to 60-80% confluency.
-
-
Probe Loading:
-
Prepare a 1-5 µM working solution of the pH probe in live-cell imaging medium (e.g., HBSS or phenol red-free DMEM).
-
Aspirate the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate for 30-60 minutes at 37°C to allow for probe uptake and accumulation in lysosomes.
-
-
Imaging:
-
Wash the cells twice with fresh imaging medium to remove excess probe.
-
Mount the dish on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images using the appropriate filter sets for the fluorophore. For ratiometric probes, acquire images at two different emission or excitation wavelengths.
-
-
In Situ pH Calibration (Critical for Quantitative Data):
-
Prepare a series of calibration buffers of known pH (e.g., from pH 4.0 to 6.5 in 0.5 unit increments).
-
These buffers must contain a K+/H+ ionophore (e.g., nigericin) and a K+ ionophore (e.g., valinomycin) to equilibrate the intracellular and extracellular pH.
-
After initial imaging, replace the medium on the cells with the first calibration buffer (e.g., pH 6.5). Incubate for 5-10 minutes and acquire an image.
-
Repeat this process for each pH buffer, moving sequentially from high to low pH.
-
-
Data Analysis:
-
For each cell, measure the average fluorescence intensity within the lysosomes (visible as bright puncta).
-
For ratiometric probes, calculate the ratio of intensities from the two wavelengths.
-
Plot the measured intensity or ratio against the known pH of the calibration buffers to generate a calibration curve.
-
Use the equation from this curve to convert the fluorescence measurements from the initial experimental images into absolute lysosomal pH values.
-
Conclusion
The morpholine scaffold is a testament to how a simple chemical structure can have a profound and multifaceted impact on chemical biology. From its foundational role in drug design, where it fine-tunes pharmacokinetics and engages with enzyme active sites, to its application in sophisticated genetic tools like Morpholino oligonucleotides, it has proven indispensable. [2][9]Furthermore, its chemical reactivity has been harnessed to create sensitive probes for interrogating the intracellular environment. [11]The protocols and principles outlined in this guide demonstrate the breadth of its utility and provide a framework for researchers to confidently apply morpholine-based tools to answer complex biological questions.
References
-
Balamurugan, K., et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]
-
Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755. [Link]
-
Singh, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
Wikipedia. (n.d.). Morpholino nucleic acid. Wikipedia. [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755. [Link]
-
Yuan, L., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ACS Sensors, 1(3), 246-252. [Link]
-
Morcos, P. A. (2014). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Journal of Biomolecular Techniques, 25(Suppl), S19. [Link]
-
ResearchGate. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]
-
Yuan, L., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ACS Sensors, 1(3), 246-252. [Link]
-
Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]
-
ResearchGate. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ResearchGate. [Link]
-
Corey, D. R., & Abrams, J. M. (2001). Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genesis, 30(3), 99-105. [Link]
-
Summerton, J. E., & Weller, D. L. (2002). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.29. [Link]
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- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Modifications with 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride
Welcome to the technical support center for 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reagent in protein modification experiments. As a bifunctional molecule, this compound presents unique opportunities and challenges in bioconjugation. This resource is structured to help you navigate these challenges, ensure the integrity of your experiments, and achieve reliable, reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions about the properties and handling of this compound.
1. What is the chemical structure and what are the reactive functional groups of this compound?
This compound (CAS: 98113-06-5, Molecular Formula: C₆H₁₅ClN₂O₃S, Molecular Weight: 230.71) is a small molecule featuring two key functional groups: a sulfonyl moiety and a primary amine.[1][2] The sulfonyl group can act as an electrophile, while the primary amine is nucleophilic. In the context of protein modification, the sulfonyl group is the likely site of reaction with nucleophilic amino acid residues on the protein surface. The terminal primary amine can serve as a point for subsequent conjugation or to impart specific solubility or charge characteristics to the modified protein.
2. What is the probable mechanism of protein modification with this reagent?
While specific literature on this compound's reactivity is sparse, based on the chemistry of analogous sulfonyl-containing compounds, the sulfonyl group is expected to react with strong nucleophiles on the protein surface.[3] The most likely targets are the side chains of lysine (ε-amino group) and tyrosine (phenolic hydroxyl group), and potentially cysteine (thiol group), depending on the reaction conditions. The reaction is anticipated to proceed via nucleophilic attack on the sulfur atom of the sulfonyl group, leading to the formation of a stable sulfonamide or sulfonate ester linkage.
3. How should I prepare and store this compound for my experiments?
The hydrochloride salt form is generally stable as a solid. For use, it is recommended to prepare fresh solutions in an appropriate buffer. The solubility may vary, so it's advisable to test solubility in your chosen buffer system. For stock solutions, consider using a non-aqueous, polar solvent like DMSO, which can then be diluted into the reaction buffer. Due to the reactivity of the sulfonyl group, especially in aqueous solutions at neutral to high pH, long-term storage of aqueous solutions is not recommended.
II. Troubleshooting Guide: Low Modification Efficiency
A common challenge in protein modification is achieving the desired degree of labeling. If you are experiencing low or no modification of your target protein, consider the following points.
Problem: Intact mass spectrometry analysis shows a majority of unmodified protein.
-
Suboptimal Reaction pH: The nucleophilicity of target amino acid side chains is pH-dependent. Lysine residues are most reactive when deprotonated (above their pKa of ~10.5), so a reaction pH between 8.0 and 9.5 is often optimal for targeting lysines. However, at high pH, the hydrolysis of the sulfonyl group can also increase, leading to reagent inactivation.
-
Corrective Action: Perform a pH screen for your reaction, testing a range from pH 7.5 to 9.0. Use a non-nucleophilic buffer such as sodium bicarbonate or borate. Avoid buffers containing primary amines, like Tris, as they can compete with the protein for reaction with the reagent.
-
-
Insufficient Reagent Stoichiometry: The molar ratio of the modifying reagent to the protein is a critical parameter.
-
Corrective Action: Increase the molar excess of this compound. A typical starting point is a 10- to 50-fold molar excess. It is recommended to perform a titration to find the optimal ratio for your specific protein and desired level of modification.
-
-
Low Protein Concentration: At low protein concentrations, the reaction kinetics may be slow, and competing hydrolysis of the reagent can become more significant.
-
Corrective Action: If possible, increase the concentration of your protein in the reaction mixture. Higher concentrations favor the bimolecular reaction between the protein and the reagent over the unimolecular hydrolysis of the reagent.
-
-
Inaccessibility of Target Residues: The target amino acid residues (e.g., lysines) may be buried within the protein's three-dimensional structure and therefore inaccessible to the modifying reagent.
-
Corrective Action: If maintaining the native protein structure is not critical, consider adding a denaturant (e.g., urea, guanidinium chloride) to unfold the protein and expose more reactive sites. If the native structure is required, you may have to accept a lower degree of modification or explore alternative modification strategies.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Buffer Preparation: Prepare a series of non-nucleophilic buffers (e.g., 100 mM sodium bicarbonate) at different pH values (e.g., 7.5, 8.0, 8.5, 9.0).
-
Protein Preparation: Dialyze or desalt your protein into the chosen reaction buffer to remove any interfering substances. Adjust the protein concentration to a desired level (e.g., 1-5 mg/mL).
-
Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible solvent like DMSO.
-
Reaction Setup: Set up a series of small-scale reactions, varying the pH and the molar ratio of the reagent to the protein.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding a quenching reagent that will react with any excess this compound. A high concentration of a primary amine, such as Tris or glycine, is suitable for this purpose.
-
Analysis: Analyze the reaction products by intact mass spectrometry to determine the degree of modification.
III. Troubleshooting Guide: Protein Precipitation and Aggregation
The addition of a modifying agent can alter the surface properties of a protein, leading to precipitation or aggregation.
Problem: The reaction mixture becomes cloudy or a precipitate forms during or after the modification reaction.
-
Change in Protein Surface Charge: The reaction of the sulfonyl group with lysine residues neutralizes the positive charge of the lysine side chain. This change in the net charge of the protein can alter its solubility and lead to aggregation.[4]
-
Corrective Action:
-
Modify Reaction Conditions: Reduce the reaction temperature (e.g., perform the reaction at 4°C). Lowering the temperature can slow down the aggregation process.
-
Include Excipients: Add stabilizing excipients to the reaction buffer, such as sugars (e.g., sucrose, trehalose) or arginine. Arginine is known to suppress protein aggregation.[4]
-
Optimize pH: The pH of the solution can influence protein stability. Ensure the reaction pH is not close to the isoelectric point (pI) of the modified protein.
-
-
-
Hydrophobicity of the Reagent: The morpholine and ethylsulfonyl components of the reagent may increase the hydrophobicity of the protein surface, promoting aggregation.
-
Corrective Action: Lower the molar excess of the reagent to reduce the extent of modification. A lower degree of labeling might be sufficient for your application and can help maintain protein solubility.
-
IV. Troubleshooting Guide: Product Purification and Characterization
After the modification reaction, it is essential to purify the modified protein and characterize the extent and sites of modification.
Problem: Difficulty in separating the modified protein from the unmodified protein and excess reagent.
-
Insufficient Resolution of Chromatographic Methods: The physicochemical differences between the unmodified and modified protein may be subtle, making separation challenging.
-
Corrective Action:
-
Ion-Exchange Chromatography (IEX): Since the modification of lysine residues neutralizes their positive charge, IEX is an excellent method for separating modified from unmodified protein.[1][2] Cation-exchange chromatography is particularly well-suited for this purpose.
-
Hydrophobic Interaction Chromatography (HIC): The addition of the morpholinosulfonyl group may alter the hydrophobicity of the protein, allowing for separation by HIC.[1][2]
-
Size-Exclusion Chromatography (SEC): SEC is effective for removing excess, unreacted small-molecule reagents but is generally not suitable for separating proteins with small differences in modification state.[2]
-
-
Problem: Ambiguous mass spectrometry results.
-
Heterogeneous Product Mixture: The modification reaction often produces a mixture of protein species with varying numbers of modifications, leading to a complex mass spectrum.
-
Corrective Action:
-
Intact Mass Analysis: Use a high-resolution mass spectrometer to resolve the different modified species. Deconvolution of the resulting charge state envelope will provide the masses of the different proteoforms.[5][6]
-
Peptide Mapping: To identify the specific sites of modification, perform peptide mapping. This involves digesting the modified protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.[7] Search for peptides with a mass shift corresponding to the addition of the 2-(Morpholin-4-ylsulfonyl)ethanamine moiety.
-
-
-
Instability of the Adduct: The stability of the formed adduct can influence the mass spectrometry results.
V. Visualization of Workflows
General Protein Modification Workflow
Caption: A generalized workflow for protein modification experiments.
Troubleshooting Logic for Low Modification
Caption: A decision tree for troubleshooting low modification efficiency.
VI. References
-
Azevedo, A. M., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology. [Link]
-
National Institutes of Health (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. [Link]
-
Pellegrino, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem. [Link]
-
Crunsai (n.d.). 2-(Morpholine-4-sulfonyl)ethan-1-amine hydrochloride. [Link]
-
National Center for Biotechnology Information (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. [Link]
-
National Center for Biotechnology Information (n.d.). Mass Spectrometry for Post-Translational Modifications. [Link]
-
MDPI (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. [Link]
-
Interchim (n.d.). Functional groups in (bio)chemistry. [Link]
-
MDPI (2016). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. [Link]
-
National Institutes of Health (2007). Protein modification by acrolein: formation and stability of cysteine adducts. [Link]
-
National Center for Biotechnology Information (2011). Complete chemical modification of amine and acid functional groups of peptides and small proteins. [Link]
-
ResearchGate (2011). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. [Link]
-
National Center for Biotechnology Information (2008). Modifications of therapeutic proteins: challenges and prospects. [Link]
-
National Institutes of Health (1995). Thermal stability of DNA adducts induced by cyanomorpholinoadriamycin in vitro. [Link]
-
ChemRxiv (2020). Protein-Modification of Lysine with 2-(2-Styrylcyclopropyl)ethanal. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 98113-06-5|[2-(Morpholin-4-ylsulfonyl)ethyl]amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differential cellular responses to protein adducts of Naphthoquinone and Monocrotaline Pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amine-Reactive Labeling Reagents
Welcome to the technical support center for amine-reactive labeling reagents. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple instructions and explain the causality behind common issues, empowering you to optimize your bioconjugation experiments for reliable and reproducible results.
Troubleshooting Guide: Diagnosing and Solving Common Labeling Issues
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My labeling efficiency is low or non-existent. What went wrong?
Low or failed labeling is one of the most common issues and can stem from several factors, often related to reagent integrity or reaction conditions.
Core Principles: The success of amine-reactive labeling, particularly with N-hydroxysuccinimide (NHS) esters, hinges on a competitive reaction: the desired aminolysis (reaction with the protein's primary amines) versus the undesirable hydrolysis (reaction with water).[1][2] If the rate of hydrolysis outpaces aminolysis, the labeling reagent is inactivated before it can conjugate to your protein.
Possible Causes & Solutions:
-
Hydrolyzed Reagent: NHS esters are highly susceptible to moisture.[3] Improper storage or handling can lead to the hydrolysis of the ester, rendering it inactive.
-
Solution: Always store lyophilized reagents at -20°C to -80°C in a desiccator.[3] Before opening, allow the vial to warm completely to room temperature to prevent condensation from forming inside.[4] For reagents dissolved in an organic solvent like anhydrous DMSO or DMF, prepare the solution immediately before use, as they are not stable for long-term storage.[5][6] You can test the activity of your NHS ester using a simple hydrolysis assay.[7]
-
-
Incorrect Buffer pH: The pH of the reaction is critical. The primary target, the ε-amino group of lysine, has a pKa of around 10.5.[8] The reaction requires the amine to be in its non-protonated, nucleophilic form.
-
Solution: Perform the labeling reaction at a pH between 7.2 and 9.0. A common and effective range is pH 8.3-8.5, which offers a good balance between having a sufficient concentration of deprotonated amines and minimizing the rate of NHS ester hydrolysis.[9][10] Reactions at a more neutral pH (7.2-7.5) will be slower but the NHS ester will be more stable.[11]
-
-
Presence of Competing Nucleophiles: Your buffer system must be free of extraneous primary amines.
-
Solution: Never use buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine, as these molecules contain primary amines that will compete with your protein for the labeling reagent.[5][11][12] Similarly, ensure your protein sample has been purified away from any ammonium salts or other amine-containing additives.[11] Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, or sodium borate.[11]
-
-
Dilute Protein Solution: Hydrolysis is a pseudo-first-order reaction, while aminolysis is a second-order reaction. In dilute protein solutions, the vast molar excess of water molecules favors the hydrolysis of the NHS ester.[13][14]
Q2: My protein precipitated out of solution after I added the labeling reagent. Why did this happen and how can I fix it?
Protein precipitation during or after labeling is a frustrating problem that can ruin an experiment. It typically points to issues with solvent concentration or changes in the protein's biophysical properties.
Core Principles: The solubility of a protein is a delicate balance of its surface charges and hydrophobicity. Amine-reactive labeling alters both of these properties.
Possible Causes & Solutions:
-
Excessive Organic Solvent: Many amine-reactive dyes are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[8] Adding too much of this solvent can denature and precipitate the protein.
-
High Degree of Labeling (DOL): Capping the positively charged primary amines of lysine residues with a often hydrophobic dye molecule neutralizes the charge and can increase the overall hydrophobicity of the protein.[13] This alteration can lead to aggregation and precipitation.[16]
-
Change in Isoelectric Point (pI): The neutralization of lysine's positive charges will lower the protein's overall pI. If the reaction buffer pH is close to the new pI of the conjugated protein, it can precipitate.
-
Solution: If you suspect this is the issue, try performing the reaction in a buffer with a different pH, further away from the predicted pI of the labeled protein.
-
Q3: The labeling worked, but my protein lost its function (e.g., antibody won't bind its antigen). What happened?
Loss of protein function is a serious concern, suggesting that the labeling has occurred at a critical site.
Core Principles: While there are many lysine residues on a typical protein, some may be located within the active site, binding interface, or other functionally crucial domains.[18][19] Non-specific labeling can modify these critical residues.
Possible Causes & Solutions:
-
Labeling of a Critical Lysine Residue: An NHS ester may have attached to a lysine residue essential for the protein's activity.
-
Solution: Reduce the degree of labeling by lowering the molar ratio of the reagent to the protein. This statistically reduces the chance of modifying a critical residue. Another strategy is to perform the labeling reaction in the presence of a ligand or substrate that protects the active site. The bound ligand can sterically hinder the NHS ester from accessing lysines in that region.
-
-
Conformational Changes: The attachment of a bulky dye or molecule could have induced a conformational change that disrupts the protein's function, even if the modification is not directly in the active site.
-
Solution: Try a labeling reagent with a different-sized or more hydrophilic spacer arm. For example, PEGylated NHS esters can sometimes improve the solubility and reduce the conformational impact of the label.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right buffer for my amine-labeling reaction?
Choosing the right buffer is critical for success. The two main considerations are pH and the absence of competing nucleophiles.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS) pH 7.2-7.5, Sodium Bicarbonate pH 8.0-8.5, or Sodium Borate pH 8.0-8.5 are excellent choices.[11]
-
Buffers to AVOID: Any buffer containing primary amines must be avoided. This includes Tris, glycine, and ammonium salts.[5][11]
| Buffer System | Recommended Concentration | Recommended pH Range | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 0.1 M | 7.2 - 7.5 | Slower reaction, but greater NHS ester stability. Good for pH-sensitive proteins.[11] |
| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | A very common and effective buffer providing an optimal pH for efficient labeling.[9][11] |
| Sodium Borate | 50 mM | 8.0 - 8.5 | Another excellent alkaline buffer for NHS ester reactions.[11] |
Q2: What is the optimal molar ratio of labeling reagent to protein?
There is no single "perfect" ratio; it must be optimized for your specific protein and desired degree of labeling (DOL).
-
Starting Point: A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point for antibodies and other proteins.[14]
-
Optimization: It is highly recommended to perform a titration experiment, testing several molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal condition that yields the desired DOL without causing precipitation or loss of function.[17]
Q3: How can I check if my unused, stored NHS ester reagent is still active?
You can perform a simple qualitative activity test by forcing the hydrolysis of the NHS ester and measuring the release of the NHS byproduct, which absorbs light around 260 nm.
Protocol: NHS Ester Activity Test
-
Prepare Solutions: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of an amine-free buffer (e.g., PBS, pH 7.2). Prepare a control tube with 2 mL of the buffer only.
-
Initial Reading: Zero a spectrophotometer at 260 nm using the control tube. Immediately measure the absorbance of the NHS ester solution.
-
Force Hydrolysis: To 1 mL of your NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.
-
Final Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: If the absorbance from Step 4 is significantly greater than the absorbance from Step 2, the reagent is active. If there is no measurable increase, the reagent has likely been fully hydrolyzed and should be discarded.
Q4: How do I stop (quench) the labeling reaction?
Once the desired incubation time is reached, it's good practice to quench the reaction to stop any further labeling and ensure consistency between batches.
-
Quenching Reagents: Add a small molecule with a primary amine to consume any remaining active NHS ester. Common choices include Tris, glycine, or hydroxylamine at a final concentration of 50-100 mM.[17] Incubate for an additional 15-30 minutes at room temperature.
Q5: How do I remove excess, unreacted dye after the labeling reaction?
Purification is essential to remove the free label, which could otherwise interfere with downstream applications.
-
Common Methods: The most common method for proteins is size-exclusion chromatography, using a desalting column (e.g., a G-25 column).[17] This technique efficiently separates the large, labeled protein from the small, unreacted dye molecules. Dialysis is another effective, albeit slower, method.[16]
Visualizing the Process
To better understand the key decision points and workflows, the following diagrams illustrate the core concepts.
Caption: A standard experimental workflow for protein labeling with an amine-reactive NHS ester.
Caption: A logical troubleshooting flowchart for diagnosing causes of low labeling efficiency.
References
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). G-Biosciences. Retrieved January 17, 2026, from [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. (2025). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. (2010). Current Protocols in Cytometry. Retrieved January 17, 2026, from [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. (2020). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 17, 2026, from [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved January 17, 2026, from [Link]
-
Application Note – Protein Labeling with NHS Esters. (n.d.). Glen Research. Retrieved January 17, 2026, from [Link]
-
Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. (2019). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. (2025). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
PEG NHS Ester Protocol. (n.d.). Xi'an Confluore Biological Technology Co., Ltd. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. resources.tocris.com [resources.tocris.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Welcome to the technical support center for 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in various buffer systems. Our goal is to equip you with the scientific principles and practical techniques necessary to ensure successful experimental outcomes.
Understanding the Molecule: Key Physicochemical Properties
This compound is a molecule that possesses several structural features influencing its solubility. The presence of a morpholine ring and an ethylamine group, which are basic, suggests a strong pH-dependent solubility.[1] As a hydrochloride salt, it is designed for enhanced aqueous solubility compared to its free base form.[2] However, the sulfonyl group can impact the overall polarity and crystal lattice energy, potentially presenting solubility challenges under certain conditions.[3][4]
Here's a summary of the key properties of the parent molecule and related structures:
| Property | Value/Information | Source |
| Molecular Weight | 230.71 g/mol | |
| pKa of Morpholine (conjugate acid) | ~8.49 | |
| Solubility of a similar compound (2-(Morpholin-4-yl)ethane-1-sulfonamide) in PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral pH buffer?
A1: The limited solubility at neutral pH is likely due to the proximity of the buffer's pH to the pKa of the compound's basic amine groups. The primary amine and the morpholine nitrogen are basic and will be protonated at acidic pH. The pKa of the conjugate acid of morpholine is approximately 8.49.[5] At a neutral pH of 7.0-7.4, a significant portion of the amine groups will be in their protonated (charged) form, which is more water-soluble. However, as the pH approaches the pKa, the equilibrium shifts towards the uncharged, less soluble free base form, leading to decreased solubility.
Q2: What is the first and most critical step I should take to improve the solubility of this compound?
A2: The most critical first step is to determine the pH-solubility profile of your compound.[6] Since this compound is a basic compound, its solubility is highly dependent on pH.[1] By testing the solubility at various pH points, you can identify the optimal pH range for your experiments where the compound is fully protonated and thus maximally soluble.
Q3: How does the hydrochloride salt form of the compound affect its solubility?
A3: The hydrochloride salt is formed by reacting the basic amine groups of the parent molecule with hydrochloric acid.[2] This converts the less soluble free base into a more water-soluble salt.[2] However, it's important to be aware of the "common ion effect."[7] In buffers containing high concentrations of chloride ions, the solubility of the hydrochloride salt can be suppressed.[7]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution after initial dissolution.
This is a common issue that can arise from several factors, including temperature changes, buffer composition, and slow precipitation of a less soluble form.
Caption: Troubleshooting workflow for compound precipitation.
-
Verify Solution pH: After adding the compound, the final pH of your solution may have shifted. Measure the pH to ensure it is sufficiently below the pKa for maximal protonation and solubility.
-
Optimize Buffer System:
-
pH Adjustment: Systematically prepare your buffer at different pH values (e.g., in 0.5 unit increments from pH 5.0 to 7.5) and test the solubility of your compound.
-
Buffer Choice: The composition of the buffer itself can influence solubility.[8] If you are using a TRIS-HCl buffer, consider switching to a phosphate-based buffer to see if the different ionic environment is more favorable.
-
-
Temperature Considerations: If you used heat to aid initial dissolution, the solution might have become supersaturated and precipitated upon cooling. It is generally recommended to prepare solutions at the temperature of your experiment. If warming is necessary, do so gently and be aware of the potential for precipitation upon cooling.
-
Kinetic vs. Thermodynamic Solubility: What you may be observing is the difference between kinetic and thermodynamic solubility. The initially dissolved state might be a metastable form, which then converts to a more stable, less soluble crystalline form over time. Allowing the solution to stir for an extended period (e.g., 24 hours) can help determine the true thermodynamic solubility.
Issue 2: The required concentration for my experiment is higher than the measured solubility.
If you have determined the maximum solubility and it is still insufficient for your experimental needs, several strategies can be employed to enhance it further.
Caption: Strategies for enhancing compound solubility.
-
Co-solvents:
-
Rationale: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9]
-
Protocol for Co-solvent Titration:
-
Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 50 mM).
-
Prepare your aqueous buffer at the optimal pH determined previously.
-
In a series of tubes, add increasing volumes of the DMSO stock solution to a fixed volume of the aqueous buffer.
-
Observe the concentration at which precipitation occurs.
-
Important: Always keep the final concentration of the organic solvent as low as possible (ideally <1%) to avoid impacting your biological system.
-
-
-
Solubility Enhancers (Excipients):
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[10] They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[11][12][13]
-
Types: Common cyclodextrins include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Experimental Approach: Prepare solutions of the cyclodextrin in your buffer at various concentrations (e.g., 1-10% w/v). Then, attempt to dissolve your compound in these solutions.
-
-
Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80) can aid in solubilization by forming micelles. This is more common in formulation development.
-
-
Alternative Salt Forms:
-
Rationale: While the hydrochloride salt is common, other salt forms (e.g., mesylate, tosylate, or sulfate) may exhibit different crystal packing and solvation properties, leading to improved solubility.[14]
-
Consideration: This is a more advanced strategy that typically involves chemical synthesis and is usually explored during the lead optimization phase of drug development.
-
Experimental Protocol: Determining the pH-Dependent Solubility of this compound
This protocol outlines a general method for determining the solubility of your compound at different pH values.
Materials:
-
This compound
-
A set of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials. The solid should be visibly present at the bottom of the vial.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C, depending on your experimental conditions).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure that the thermodynamic solubility is reached.
-
-
Sample Preparation:
-
After equilibration, carefully remove the vials.
-
Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Analysis:
-
Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with the corresponding buffer to a concentration that falls within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis:
-
Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This will give you the pH-solubility profile of your compound.
-
This technical guide provides a framework for understanding and troubleshooting the solubility of this compound. By systematically evaluating the impact of pH and considering the use of co-solvents or solubility enhancers, you can develop a robust protocol for preparing your compound for a wide range of scientific applications.
References
- Gervasi, M. F., et al. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
- BenchChem. (2025).
- ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
-
PubMed. (2007). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Retrieved from [Link]
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
PubMed. (1986). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
- ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- ChemRxiv. (2024).
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
- PMC. (2021).
- PMC. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]
- SciSpace. (2022).
- International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- PMC. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
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- 8. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. scispace.com [scispace.com]
- 14. reddit.com [reddit.com]
Technical Support Center: 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Introduction
This technical guide addresses the solution stability of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (CAS 98113-06-5), a research compound featuring a sulfonamide linkage, a morpholine ring, and a primary amine. Understanding the stability profile of this molecule in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and validated experimental protocols to empower researchers to confidently handle and deploy this compound in their work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in an aqueous solution?
A: As a sulfonamide-containing compound, its stability is primarily dictated by the hydrolytic stability of the sulfur-nitrogen (S-N) bond. Generally, sulfonamide groups are relatively stable under many conditions. However, their stability is highly dependent on the pH, temperature, and composition of the solution. As a hydrochloride salt of a primary amine, dissolving the compound in unbuffered water will result in an acidic solution, which may accelerate hydrolysis compared to neutral or alkaline conditions.
Q2: What are the key factors influencing the stability of this compound in solution?
A: The three primary factors you must control are:
-
pH: This is the most critical factor. Sulfonamide hydrolysis rates are often pH-dependent. Many sulfonamides exhibit greater stability in the neutral to alkaline pH range (pH 7-9) and are more susceptible to hydrolysis under acidic conditions (e.g., pH 4). This is because the anionic form of the sulfonamide, which is more prevalent at higher pH, is less sensitive to hydrolysis.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is strongly recommended. Stability at room temperature should be experimentally determined if required for your workflow.
-
Light: While sulfonamides are not universally photosensitive, some degradation pathways can be initiated or accelerated by exposure to UV light. It is good laboratory practice to store solutions in amber vials or otherwise protected from light.
Q3: What is the primary degradation pathway I should be concerned about?
A: The most probable abiotic degradation pathway is the hydrolysis of the sulfonamide S-N bond. This cleavage would result in the formation of two separate molecules: morpholine-4-sulfonic acid and ethanamine.
Q4: How should I prepare and store stock solutions of this compound?
A: For maximum stability and reproducibility:
-
Solvent Selection: Use a high-purity, anhydrous solvent for the initial high-concentration stock (e.g., DMSO). While the compound is a hydrochloride salt, which typically imparts water solubility, a DMSO stock stored at -20°C or -80°C will minimize hydrolysis.
-
Aqueous Preparations: When preparing aqueous working solutions, use a biologically compatible buffer (e.g., PBS, HEPES) to maintain a stable pH, preferably within the neutral to slightly alkaline range (pH 7.0 - 8.0). This will mitigate pH shifts and likely reduce the rate of hydrolysis.
-
Storage: Prepare fresh aqueous solutions for each experiment. If storage is unavoidable, aliquot working solutions into single-use volumes and store them frozen (-20°C or colder). Avoid repeated freeze-thaw cycles.
Q5: I need to work at an acidic pH. What can I do?
A: If your experimental conditions require an acidic pH, you must be aware that the compound's stability may be compromised. Several studies have shown that sulfonamide hydrolysis is often highest at acidic pH (e.g., pH 4). We strongly recommend performing a preliminary stability study (see Protocol 3.1) at your target pH to determine the compound's half-life. For time-sensitive experiments under acidic conditions, always use a freshly prepared solution.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experimentation that may be linked to compound instability.
Issue 1: I am observing a progressive loss of biological activity or inconsistent results from day-to-day.
| Potential Cause | Troubleshooting Action & Explanation |
| Compound Degradation | The primary suspect is hydrolytic degradation of the sulfonamide bond, especially if you are using unbuffered aqueous solutions or storing them for extended periods. The resulting cleavage products will not be active in the same manner as the parent compound. |
| Recommended Solution | 1. Confirm Degradation: Use an analytical technique like HPLC to analyze your current working solution. Compare the chromatogram to that of a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area confirms degradation. 2. Implement Proper Handling: Switch to preparing fresh solutions daily from a frozen, non-aqueous stock (e.g., DMSO). If using aqueous solutions, ensure they are buffered to a stable pH (7.0-8.0 is a good starting point). |
Issue 2: My chromatogram (HPLC, LC-MS) shows new peaks appearing over time.
| Potential Cause | Troubleshooting Action & Explanation |
| Formation of Degradants | These new peaks are almost certainly degradation products. In the case of 2-(Morpholin-4-ylsulfonyl)ethanamine, the most likely candidates are morpholine-4-sulfonic acid and ethanamine, resulting from S-N bond hydrolysis. |
| Recommended Solution | 1. Characterize Degradants: If you have access to LC-MS, attempt to get a mass for the new peaks to confirm their identity. 2. Perform a Forced Degradation Study: Follow Protocol 3.1 to systematically understand the conditions (pH, temperature) that lead to the formation of these degradants. This will define the stability limits for your experimental protocols. |
Issue 3: I observed precipitation or cloudiness in my aqueous solution upon storage.
| Potential Cause | Troubleshooting Action & Explanation |
| pH-Dependent Solubility | The compound has two ionizable centers: the primary amine and the sulfonamide nitrogen. As the pH of the solution changes (e.g., due to absorption of atmospheric CO₂), the net charge of the molecule will change, which can significantly impact its solubility. Precipitation may occur if the pH shifts to a point where the compound is least soluble. |
| Recommended Solution | 1. Buffer Your Solution: Always use a buffer system to maintain a constant pH. This is the most effective way to prevent pH-dependent precipitation. 2. Check Concentration Limits: You may be exceeding the solubility limit at your working pH. Try preparing a more dilute solution. |
Section 3: Experimental Protocols for Stability Assessment
Protocol 3.1: Guideline for a pH-Dependent Stability Study
This protocol provides a framework to determine the stability of this compound at different pH values.
Objective: To quantify the rate of degradation as a function of pH at a constant temperature.
Materials:
-
This compound
-
HPLC-grade water
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pH Buffers (e.g., 0.1 M Citrate for pH 4.0; 0.1 M Phosphate for pH 7.0; 0.1 M Borate for pH 9.0)
-
HPLC system with UV detector or LC-MS
-
pH meter
-
Constant temperature incubator (e.g., 25°C or 37°C)
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable solvent like DMSO or methanol. This minimizes initial degradation.
-
Prepare Study Solutions: Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the pH buffers (pH 4, 7, and 9). Prepare enough volume for all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot from each pH solution and analyze it via HPLC. This serves as your 100% reference point.
-
Incubation: Place the remaining solutions in a constant temperature incubator.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the observed rate of degradation.
-
Sample Analysis: Analyze each aliquot by HPLC. Record the peak area of the parent compound.
-
Data Analysis: For each pH, plot the percentage of the parent compound remaining (relative to the T=0 peak area) versus time. This will reveal the pH at which the compound is most and least stable.
Data Summary Table Template:
| Time (hours) | Parent Compound Remaining at pH 4.0 (%) | Parent Compound Remaining at pH 7.0 (%) | Parent Compound Remaining at pH 9.0 (%) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Protocol 3.2: General HPLC Analytical Method
This is a starting point for developing a stability-indicating HPLC method. Method optimization is required.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength (e.g., 220-280 nm) as no chromophore is immediately obvious from the structure. A low UV wavelength (e.g., 210 nm) may be necessary.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Workflow for Stability Assessment
Caption: Experimental workflow for assessing pH-dependent stability.
Section 4: Chemical Insights & Potential Degradation Pathways
The stability of this compound is intrinsically linked to the chemistry of its sulfonamide functional group. Hydrolysis of the S-N bond is the most probable non-biological degradation route. This reaction can be catalyzed by both acid and base, though the rates and mechanisms differ.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Given that this compound is a hydrochloride salt, solutions prepared in non-buffered water will be acidic, creating a potential liability for degradation.
-
Base-Catalyzed Hydrolysis: At higher pH, the sulfonamide proton (if present on a primary or secondary sulfonamide) can be abstracted. However, for this tertiary sulfonamide, the mechanism would likely involve direct nucleophilic attack by a hydroxide ion on the sulfur atom. Many sulfonamides show increased stability at alkaline pH, suggesting this pathway is slower than acid-catalyzed hydrolysis.
Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic cleavage of the S-N bond.
Section 5: References
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Available at: [Link]
-
Kovalakova, P., Cizmas, L., & Hutta, M. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(15), 9308-9317. Available at: [Link]
-
Białk-Bielińska, A., Maszkowska, J., Mrozik, W., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Request PDF available at: [Link]
-
PubMed. (n.d.). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. ResearchGate. Available at: [Link]
-
Wojnárovits, L., Takács, E., & Dajka, K. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7481. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Request PDF available at: [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Poupin, P., Truffaut, N., Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1:
Technical Support Center: Quenching Excess 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride
Welcome to the technical support guide for 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven answers to common questions regarding the handling and quenching of this reagent. As Senior Application Scientists, our goal is to explain not just the how, but the critical why behind each experimental step, ensuring both scientific integrity and successful outcomes.
Section 1: Understanding the Reagent and the Need for Quenching
This section addresses the fundamental properties of the molecule and the rationale for quenching in a synthetic workflow.
Q1: What are the key structural features and reactive sites of this compound?
This compound is a bifunctional organic compound. Its structure consists of a stable morpholine ring connected to a sulfonyl group, which is in turn linked to an ethylamine chain.[1][2] The amine group is supplied as a hydrochloride salt, meaning it is protonated (-NH3+Cl-).
The two key functional groups that dictate its reactivity are:
-
The Primary Amine (-NH2): In a reaction, the hydrochloride salt is typically neutralized with a base to liberate the free primary amine. This amine is a potent nucleophile and a moderate base, making it the primary site of reaction in most applications, such as amide bond formation or as a linker in medicinal chemistry.
-
The Sulfonamide Group (Morpholine-SO2-): The sulfonamide functional group is generally stable and unreactive under most standard organic reaction conditions.[3] It is resistant to hydrolysis except under harsh acidic or basic conditions.[4][5][6] This stability allows the primary amine to be the selectively reactive handle.
Q2: Why is it essential to quench the excess reagent after a reaction?
Quenching is the process of deactivating any unreacted, excess reagent in a reaction mixture.[7] This step is critical for several reasons:
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Preventing Side Reactions: The nucleophilic primary amine can react with other reagents added in subsequent steps or interfere with the desired product's stability.
-
Facilitating Purification: Converting the polar, basic amine into a neutral, less polar species (like an amide) or a highly polar, water-soluble salt significantly simplifies product isolation via extraction or chromatography.
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Ensuring Reproducibility: Unquenched reactive species can lead to inconsistent results, making it difficult to reproduce the experiment.
-
Safe Handling and Workup: Deactivating highly reactive compounds ensures the workup and purification processes are safe and predictable.[7]
Section 2: Quenching Strategies and Experimental Protocols
This section provides detailed, validated protocols for the most common and effective quenching methodologies.
Q3: What are the recommended methods for quenching excess 2-(Morpholin-4-ylsulfonyl)ethanamine?
The choice of quenching agent depends on the reaction conditions and the nature of the desired product. The goal is to neutralize the excess primary amine. The two most reliable strategies are Acid-Based Neutralization and Acylative Capping .
| Parameter | Method 1: Acid-Based Neutralization | Method 2: Acylative Capping |
| Mechanism | Protonates the amine (R-NH2 → R-NH3+) to form a water-soluble ammonium salt. | Converts the amine into a neutral, stable amide (R-NH2 → R-NH-C(O)CH3). |
| Typical Reagent | Dilute aqueous HCl or NH4Cl solution. | Acetic anhydride ((CH3CO)2O) or acetyl chloride. |
| When to Use | When the desired product is not acid-sensitive and is easily separable from a water-soluble salt (e.g., extraction into an organic solvent). | When the desired product is sensitive to acid or when the quenched byproduct needs to be removed via chromatography. |
| Advantages | Simple, inexpensive, and generates a highly water-soluble byproduct that is easily removed with an aqueous wash. | Fast, irreversible, and produces a neutral byproduct that is often less problematic in subsequent steps than a salt. |
| Disadvantages | The resulting acidic conditions may degrade sensitive functional groups. The ammonium salt may act as an emulsifier during extraction. | The reaction is exothermic and may require cooling. The amide byproduct must be separated during purification (e.g., chromatography). |
Protocol 1: Quenching via Acid-Based Workup
This protocol is ideal for quenching reactions where the final product is stable to acid and soluble in a water-immiscible organic solvent.
Objective: To protonate the excess amine, rendering it non-nucleophilic and water-soluble for easy removal.
Materials:
-
Reaction mixture containing excess 2-(Morpholin-4-ylsulfonyl)ethanamine.
-
1 M Hydrochloric Acid (HCl), pre-chilled to 0-5 °C.
-
Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Saturated Sodium Bicarbonate (NaHCO3) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4).
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Place the reaction vessel in an ice-water bath and cool the mixture to 0-5 °C. This mitigates any exotherm from the neutralization.
-
Slow Addition of Acid: While stirring vigorously, slowly add 1 M HCl solution dropwise. Monitor the pH of the aqueous layer using pH paper, continuing addition until the pH is ~2-3.
-
Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel. Add an appropriate volume of the organic extraction solvent if not already present.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amine salt byproduct.
-
Wash the Organic Layer:
-
Wash the organic layer sequentially with water, saturated NaHCO3 solution (to neutralize any remaining acid), and finally with brine.
-
Causality Note: The bicarbonate wash is crucial to remove residual acid that could harm the product or interfere with chromatography. The brine wash helps to break up emulsions and remove bulk water.
-
-
Dry and Concentrate: Drain the organic layer into a clean flask, add anhydrous MgSO4 or Na2SO4, and stir for 5-10 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to isolate the crude product.
Protocol 2: Quenching via Acylative Capping
This protocol is preferred when the product is acid-sensitive or when the quenched byproduct's properties are more amenable to chromatographic separation.
Objective: To convert the excess amine into a stable, neutral N-acetyl amide.
Materials:
-
Reaction mixture containing excess 2-(Morpholin-4-ylsulfonyl)ethanamine.
-
Acetic Anhydride ((CH3CO)2O).
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), if the reaction medium is not already basic.
-
Organic extraction solvent (e.g., Ethyl Acetate).
-
Water.
-
Brine.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0-5 °C in an ice-water bath. Acylation is exothermic.
-
Add Base (if necessary): If the reaction medium is acidic or neutral, add ~1.5 equivalents (relative to the excess amine) of a non-nucleophilic base like TEA.
-
Add Acylating Agent: Slowly add acetic anhydride (1.2 equivalents relative to the excess amine) dropwise to the cooled, stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting amine.
-
Aqueous Workup:
-
Dilute the reaction mixture with the organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with water (to hydrolyze any remaining acetic anhydride) and brine.
-
Self-Validating System: The water wash is a critical step. If fizzing (CO2 evolution from bicarbonate reacting with acetic acid byproduct) is observed upon a subsequent bicarbonate wash, it indicates insufficient hydrolysis of the anhydride.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product will contain the desired compound and the N-acetylated byproduct, which can then be separated by column chromatography.
Section 3: Troubleshooting Guide
Q4: My reaction mixture formed a thick slurry or emulsion during the acidic quench and workup. What should I do?
This is a common issue caused by the amphiphilic nature of the protonated amine salt.
-
Solution 1 (Dilution): Dilute both the aqueous and organic layers with more of their respective solvents. This lowers the concentration of the emulsifying agent at the interface.
-
Solution 2 (Salt): Add a significant amount of solid NaCl (brine) to the separatory funnel and shake gently. The increased ionic strength of the aqueous phase will "salt out" organic components and help break the emulsion.
-
Solution 3 (Filtration): If a solid precipitate has formed, filter the entire mixture through a pad of Celite® before proceeding with the separation of the liquid layers.
Q5: How can I confirm that the quenching reaction is complete?
-
TLC Analysis: Spot the reaction mixture on a TLC plate before and after quenching. The spot corresponding to the free amine should disappear completely after the quench. A new, more polar spot (for acid quench) or less polar spot (for acylation) may appear. Use a primary amine-specific stain like ninhydrin for visualization.
-
LC-MS Analysis: This is the most definitive method. An aliquot of the quenched reaction mixture can be analyzed to confirm the absence of the starting amine's mass peak and the appearance of the quenched product's mass peak.
Q6: The acylative capping reaction seems sluggish or incomplete. What went wrong?
-
Insufficient Base: The primary amine must be in its free base form (-NH2) to be nucleophilic enough to react with acetic anhydride. If the reaction medium is acidic from the starting material (hydrochloride salt), a stoichiometric amount of base is required to both neutralize the salt and facilitate the reaction.
-
Steric Hindrance: If the substrate is very sterically hindered, the reaction may require a more potent acylating agent, a longer reaction time, or gentle heating.
-
Hydrolysis of Anhydride: If the reaction solvent contains water, the acetic anhydride will be hydrolyzed to acetic acid before it can react with the amine. Ensure anhydrous conditions.
Section 4: Safety and Disposal
Q7: What are the essential safety precautions when handling this reagent and its quenching reactions?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling Exothermic Reactions: Be aware that both acid-base neutralization and acylation can be exothermic. Always cool the reaction mixture before adding the quenching agent and add it slowly.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[9]
Q8: How should I dispose of the waste generated from the quenching process?
-
Waste Segregation: All chemical waste, including aqueous layers from extractions and solvent from concentration, must be collected in appropriately labeled hazardous waste containers.
-
Neutralization: Before disposal, ensure that the waste is neutralized. Acidic and basic aqueous layers should be adjusted to a pH between 6 and 8.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, regional, and national environmental regulations.[8][10] Do not pour chemical waste down the drain.
References
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism. Chemical Communications. [Link]
-
Sulfonamide. Wikipedia. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. [Link]
-
Synthesis of Sulfanilamide. University of Missouri-St. Louis. [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Graham, S. & Scholz, T. (1986). The Reaction of Sulfinic Acid Salts with Hydroxylamine-O-sulfonic Acid. A Useful Synthesis of Primary Sulfonamides. Semantic Scholar. [Link]
-
Quenching in Organic Chemistry. YouTube. [Link]
-
Bar-Haim, G., et al. (1976). Organic synthesis by quench reactions. PubMed. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals. United Nations Office on Drugs and Crime. [Link]
-
Morpholine. Wikipedia. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 98113-06-5|[2-(Morpholin-4-ylsulfonyl)ethyl]amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
side reactions of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride with biomolecules
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, hereafter referred to as MSEA. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of MSEA in bioconjugation and other applications. Our goal is to empower researchers, scientists, and drug development professionals to anticipate and resolve experimental challenges, ensuring robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries about the fundamental properties and handling of MSEA.
Q1: What is the primary reactive group on MSEA and what does it target on biomolecules?
A1: The primary reactive group on MSEA is its terminal primary amine (-NH₂). This amine is a potent nucleophile that is designed to form stable covalent bonds with electrophilic functional groups on biomolecules.[1][2] Common targets include:
-
Activated Carboxylic Acids: (e.g., on Aspartic Acid, Glutamic Acid, or the C-terminus of proteins). This reaction requires activation of the carboxyl group, typically with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[3][4] The primary amine of MSEA then attacks this ester to form a stable amide bond.
-
Aldehydes and Ketones: These can be present on periodate-oxidized sugars of glycoproteins or introduced onto a biomolecule synthetically. The reaction between the amine and the aldehyde/ketone forms an intermediate imine (Schiff base), which is then typically stabilized by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) in a process called reductive amination.[5][6][7]
-
Activated Esters: Such as NHS esters, which are common amine-reactive chemical groups used in bioconjugation.[3]
Q2: What is the optimal pH for reacting MSEA with my biomolecule?
A2: The optimal pH is a critical parameter that balances reagent reactivity with biomolecule stability. The primary amine of MSEA has a pKa (estimated) around 9.0-9.5. For the amine to be nucleophilic and reactive, it must be in its deprotonated form (-NH₂).
-
For EDC/NHS coupling: The reaction is typically performed at a pH of 7.2-8.5.[3][8] This range provides a sufficient concentration of the deprotonated amine for efficient reaction without significantly increasing the rate of hydrolysis of the activated NHS ester, which becomes rapid at higher pH.[3]
-
For reductive amination: The formation of the imine intermediate is favored under slightly acidic to neutral conditions (pH 6.0-7.5). The subsequent reduction step is efficient in this range.
It is crucial to avoid buffers that contain primary amines, such as Tris, as they will compete with MSEA for the target electrophile on the biomolecule.[9] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES.[8][10]
Q3: What is the role of the morpholinosulfonyl group in MSEA?
A3: The morpholinosulfonyl portion of the molecule serves two primary functions. First, the morpholine group generally enhances the aqueous solubility of the reagent and the resulting conjugate. Second, the sulfonamide linkage (-SO₂-N-) is a highly stable chemical group under a wide range of physiological and experimental conditions.[11][12] This ensures the integrity of the linker during conjugation, purification, and downstream applications. N-acyl sulfonamides are also noted for their metabolic stability.[13]
Q4: How should I prepare and store MSEA?
A4: MSEA is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous buffers. It should be stored in a cool, dry place, protected from moisture. For experiments, it is recommended to prepare fresh solutions of MSEA in the reaction buffer immediately before use. If stock solutions are necessary, they should be prepared in an anhydrous solvent like DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C. However, be aware that carbodiimides can react with DMSO, so for EDC-based reactions, preparing fresh aqueous solutions is the safest approach.[14]
II. Troubleshooting Guide: Side Reactions & Low Efficiency
This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments with MSEA.
Problem 1: Low or No Conjugation Efficiency
You've performed the conjugation reaction, but analysis (e.g., by SDS-PAGE, HPLC, or mass spectrometry) shows a low yield of the desired product.
Caption: A flowchart for troubleshooting low bioconjugation yield.
-
Possible Cause A: Suboptimal pH
-
Causality: As discussed in FAQ 2, the primary amine of MSEA must be deprotonated to be reactive. If the pH is too low (e.g., < 7.0), the vast majority of MSEA molecules will be in their protonated, non-nucleophilic form (-NH₃⁺), drastically slowing the reaction rate.[1]
-
Solution: Verify the pH of your reaction buffer immediately before adding reagents. Adjust as needed to be within the optimal range for your chemistry (typically 7.2-8.5). Consider performing a pH titration experiment (e.g., testing pH 7.2, 7.8, and 8.5) to find the ideal condition for your specific biomolecule.
-
-
Possible Cause B: Inactive Reagents
-
Causality: EDC and NHS are moisture-sensitive.[15] If they have been stored improperly or are from an old stock, they may have hydrolyzed and become inactive. This is a common reason for coupling failures.[8]
-
Solution: Always use freshly opened or properly stored (desiccated, sealed) EDC and NHS.[15] Prepare solutions immediately before use. To test the activity of your EDC/NHS system, you can perform a control reaction with a small molecule containing a primary amine (e.g., glycine) and a carboxylate and verify product formation via LC-MS.
-
-
Possible Cause C: Interfering Buffer Components
-
Causality: Common laboratory reagents can act as competing nucleophiles, quenching the reaction.
-
Tris Buffer: Contains a primary amine that will react with activated carboxyl groups.[9]
-
Sodium Azide: Often used as a preservative, azide is a moderate nucleophile that can react with activated esters.[16]
-
Ammonium Salts: Can be present in protein preparations and will provide a high concentration of competing ammonia.[16]
-
-
Solution: Perform a buffer exchange on your biomolecule solution into a non-interfering buffer (e.g., PBS, HEPES, Borate) using dialysis or a desalting column prior to starting the conjugation.
-
Problem 2: Non-Specific Binding or Unexpected Side Products
Analysis shows the formation of unexpected adducts, or your conjugated biomolecule exhibits aggregation or loss of function.
-
Possible Cause A: Reaction with Other Nucleophilic Residues
-
Causality: While highly reactive towards primary amines, activated esters (like NHS esters) can, to a lesser extent, react with other nucleophiles on a protein's surface, particularly at higher pH values.[9] These include the thiol of Cysteine, the hydroxyl of Tyrosine, and the imidazole of Histidine.
-
Solution:
-
Control pH: Keep the reaction pH at or below 8.0 to maximize selectivity for amines over other nucleophiles.
-
Molar Ratio: Optimize the molar ratio of MSEA and coupling reagents to the biomolecule. Start with a lower excess (e.g., 10-20 fold molar excess of MSEA) and increase only if conjugation is inefficient. High excesses can drive reactions with less reactive sites.
-
Characterization: Use mass spectrometry (MS) to identify the sites of modification on your biomolecule. This can confirm if modification is occurring at non-lysine residues.
-
-
-
Possible Cause B: Side Reactions of the Sulfonyl Group
-
Causality: The C-S and S-N bonds in the morpholinosulfonyl group are generally very stable under physiological conditions.[11][12] However, under certain extreme conditions not typical for bioconjugation (e.g., harsh pH, presence of strong reducing agents), degradation could theoretically occur. More relevant is the potential for sulfonyl groups on aryl rings to react with thiols (like Cysteine) via nucleophilic aromatic substitution (SNAᵣ), but this is not applicable to the alkylsulfonyl group in MSEA.[17]
-
Solution: This is an unlikely source of side reactions under standard bioconjugation protocols. Ensure your reaction conditions remain within the recommended pH (6.0-9.0) and temperature (4-25°C) ranges.
-
-
Possible Cause C: Reaction with Oxidized Cysteine Residues
-
Causality: Cysteine residues can be oxidized to sulfenic acid (R-SOH) under mild oxidative stress. This transient species is electrophilic and can react with primary amines to form a sulfenamide linkage (R-S-NH-R').[18]
-
Solution: If your protein is sensitive to oxidation, consider including a small amount of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in your purification buffers prior to the conjugation step. Ensure the TCEP is removed before adding amine-reactive reagents.
-
Problem 3: Precipitate Formation During or After Reaction
The solution becomes cloudy during the reaction or the purified conjugate is poorly soluble.
-
Causality: Covalently modifying a protein changes its overall physicochemical properties. Adding the relatively hydrophobic MSEA moiety to multiple sites on a protein's surface can:
-
Increase Hydrophobicity: Leading to aggregation and precipitation.
-
Alter the Isoelectric Point (pI): Modifying lysine residues neutralizes their positive charge, which can lower the protein's pI. If the new pI is close to the pH of the buffer, the protein's net charge will be near zero, minimizing electrostatic repulsion and leading to aggregation.
-
-
Solution:
-
Reduce Molar Excess: Use a lower molar excess of MSEA to achieve a lower degree of labeling (DOL).
-
Optimize Buffer: Include solubility-enhancing excipients in the final storage buffer, such as 5% glycerol, 0.01% Tween-20, or L-Arginine.
-
pH Adjustment: Adjust the pH of the final storage buffer to be at least 1 pH unit away from the predicted new pI of the conjugate.
-
III. Experimental Protocols
Protocol 1: General EDC/NHS Coupling of MSEA to a Protein
This protocol describes the conjugation of MSEA to accessible carboxyl groups on a protein.
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). The protein concentration should be at least 1-2 mg/mL.[8]
-
Prepare Reagents: Prepare 10 mg/mL solutions of EDC and Sulfo-NHS in the same MES buffer. Prepare a 10 mg/mL solution of MSEA in the same buffer. Note: All reagent solutions must be made fresh immediately before use.
-
Activation: Add a 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation: Add a 100-fold molar excess of the freshly prepared MSEA solution to the activated protein.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 20-50 mM Tris or hydroxylamine to consume any remaining activated esters.
-
Purification: Remove excess MSEA and reaction byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column) into a suitable storage buffer (e.g., PBS, pH 7.4).
Caption: Two-step reaction pathway for conjugating MSEA via EDC/NHS chemistry.
IV. Summary of Key Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Reaction pH | 7.2 - 8.5 (NHS); 6.0 - 7.5 (Reductive Amination) | Balances amine nucleophilicity and reagent/protein stability. Incorrect pH is a primary cause of failure. |
| Buffer Choice | PBS, HEPES, Borate, MES | Amine-containing buffers (Tris, glycine) will compete in the reaction.[9] |
| Reagent Prep | Prepare fresh immediately before use | EDC and NHS are highly susceptible to hydrolysis, leading to inactivation.[15] |
| Molar Excess | 10-100 fold (MSEA over biomolecule) | Application-dependent. High excess can lead to non-specific reactions and aggregation. |
| Purification | Dialysis / Desalting Column | Essential for removing unreacted reagents which can interfere with downstream assays. |
V. References
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI.[Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
EDC/NHS Coupling difficulties? ResearchGate.[Link]
-
Universal buffers for use in biochemistry and biophysical experiments. National Institutes of Health (NIH).[Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.[Link]
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.[Link]
-
Reductive amination. Wikipedia.[Link]
-
Formation, reactivity and detection of protein sulfenic acids. National Institutes of Health (NIH).[Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH).[Link]
-
Amine coupling through EDC/NHS: a practical approach. PubMed.[Link]
-
Interference with Bacterial Conjugation and Natural Alternatives to Antibiotics: Bridging a Gap. National Institutes of Health (NIH).[Link]
-
General Dialdehyde Click Chemistry for Amine Bioconjugation. PubMed.[Link]
-
Reductive Amination. Chemistry Steps.[Link]
-
Understanding the Importance of Buffers in Biological Systems. LibreTexts.[Link]
-
Chemical Conjugation. Creative Biolabs.[Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.[Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.[Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube.[Link]
-
A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. ResearchGate.[Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Royal Society of Chemistry.[Link]
-
Making Small Aliquots of EDC and Sulfo-NHS in DMSO for Protein Coupling – Will Trace DMSO Affect Reaction? Reddit.[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS GCI.[Link]
-
Why did protein not bind on the EDC/NHS activated surface? ResearchGate.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. gctlc.org [gctlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 10. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. youtube.com [youtube.com]
- 17. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
protocol modifications for using 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Technical Support Center: 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals utilizing this compound. It provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address common challenges encountered during its use as a synthetic building block.
Section 1: Compound Profile and Core Chemical Principles
This compound is a bifunctional organic molecule featuring a primary amine and a morpholine-sulfonyl group.[1] It is supplied as a hydrochloride salt to enhance its stability and shelf-life.[2] Understanding its structure is key to its successful application.
-
Primary Amine (as Hydrochloride Salt): The ethylamine moiety is protonated (R-NH₃⁺Cl⁻). This renders the amine non-nucleophilic. For use in reactions requiring a nucleophilic amine (e.g., amide bond formation, alkylation), it must first be deprotonated to the free amine (R-NH₂).[3][4]
-
Morpholine-Sulfonyl Group: This portion of the molecule is generally stable and imparts specific polarity and structural properties to the final compound.[5] The sulfonamide group is relatively unreactive under standard synthetic conditions.[5]
| Property | Value | Source |
| CAS Number | 98113-06-5 | [1] |
| Molecular Formula | C₆H₁₅ClN₂O₃S | [1] |
| Molecular Weight | 230.71 g/mol | [1] |
| Appearance | Typically a crystalline solid | [5][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Answer: The solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry place. Amine hydrochloride salts are generally stable, but can be hygroscopic (tend to absorb moisture from the air).[6] For long-term storage, keeping it at -20°C is recommended. Solutions, especially of the free amine, are less stable and should be prepared fresh for each use.
Q2: What is the best solvent for dissolving this compound?
Answer: As a salt, it exhibits good solubility in polar protic solvents like water and alcohols (methanol, ethanol). Its solubility in common organic synthesis solvents can be limited. For a related compound, 2-(Morpholin-4-yl)ethane-1-sulfonamide, solubility is noted as sparingly soluble in DMSO and PBS (pH 7.2), and only slightly soluble in ethanol.[7] It is generally insoluble in nonpolar solvents like hexanes or diethyl ether. For reactions, polar aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are often used, especially after converting the salt to the free amine.
Q3: Why is my compound not reacting as a nucleophile (e.g., in an amide coupling reaction)?
Answer: The primary amine is protonated as a hydrochloride salt, making it non-nucleophilic.[3] To participate in a reaction, the lone pair of electrons on the nitrogen must be available. You must add a base to deprotonate the ammonium salt (R-NH₃⁺) to the free amine (R-NH₂). This is a critical and mandatory step.[4]
Q4: What base should I use for the deprotonation, and how much?
Answer: A non-nucleophilic organic base is typically used to avoid competition with your desired reaction.
-
Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Stoichiometry: You must use at least 1.0 equivalent of the base to neutralize the hydrochloride. In practice, it is common to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation, especially if other acidic components are present in the reaction, such as a carboxylic acid for an amide coupling.[3] For amide couplings, 2.0 equivalents of base are often used to also neutralize the acid byproduct from the coupling reagent.[3]
Section 3: Troubleshooting Experimental Workflows
This section addresses specific problems that may arise during a typical synthetic application, such as an amide bond formation.
Problem 1: Low or No Yield in an Amide Coupling Reaction
You are attempting to couple 2-(Morpholin-4-ylsulfonyl)ethanamine with a carboxylic acid using a standard coupling agent like HATU or EDC, but you observe low conversion of your starting materials.
Caption: Troubleshooting Decision Tree for Low Amide Coupling Yield.
Section 4: Foundational Protocols
Protocol 4.1: Preparation of a Stock Solution of the Free Amine
This protocol describes the conversion of the hydrochloride salt to its free amine form for use in a subsequent reaction.
-
Weigh 1.0 equivalent of this compound and dissolve it in a minimal amount of anhydrous DMF or DCM in a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0°C using an ice bath.
-
Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring.
-
Allow the mixture to stir at 0°C for 10 minutes, then warm to room temperature and stir for an additional 20 minutes.
-
A precipitate of DIPEA hydrochloride may form. This solution containing the free amine can be used directly in the next reaction step. It is not recommended to store this stock solution for extended periods.
Protocol 4.2: General Procedure for Amide Coupling using HATU
This protocol outlines a standard and reliable method for forming an amide bond.
Caption: Standard Experimental Workflow for HATU-mediated Amide Coupling.
Detailed Steps:
-
In a separate dry flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.0-1.5 equivalents) to the carboxylic acid solution.[3]
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).[3]
-
Stir this mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the freshly prepared solution of 2-(Morpholin-4-ylsulfonyl)ethanamine free amine (1.0-1.2 equivalents) to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Proceed with a standard aqueous workup and purification by column chromatography or recrystallization.
References
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Available from: [Link]
-
Organic Syntheses Procedure. Methylamine Hydrochloride. Available from: [Link]
-
ResearchGate. Synthesis of Sulfenamides from Aminoesters and their Stability. Available from: [Link]
-
Wikipedia. Sulfonamide (medicine). Available from: [Link]
-
Wikipedia. Sulfonamide. Available from: [Link]
-
CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available from: [Link]
-
ResearchGate. Studies on sulfonamide degradation products. Available from: [Link]
-
Reddit. amide coupling help. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available from: [Link]
-
University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]
-
Sciencemadness.org. Isolation of primary amines as HCL salt problem. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]
-
PubChem. (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride. Available from: [Link]
-
Wikipedia. Morpholine. Available from: [Link]
-
PubChem. 2-(N-Morpholino)-ethanesulfonic acid. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. caymanchem.com [caymanchem.com]
dealing with poor yield in 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with reactions involving this versatile building block. Our focus is to provide in-depth, scientifically-grounded solutions to overcome issues of poor yield and unexpected side reactions, ensuring the success of your synthetic campaigns.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the use of this compound in various synthetic transformations, such as N-alkylation or N-acylation.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common frustration, often stemming from a few critical, interrelated factors. A systematic approach is the key to diagnosis and resolution. The primary causes can be grouped into three areas: reactant stability, reaction conditions, and workup procedures.
-
Reactivity of the Amine: The starting material is a hydrochloride salt. The protonated amine is not nucleophilic. An adequate amount of a suitable base is required to generate the free amine in situ for it to participate in the reaction. Incomplete deprotonation is a frequent cause of low conversion.
-
Stability of the Coupling Partner: If you are reacting the amine with a sulfonyl chloride or a highly reactive acyl chloride, hydrolysis is a major concern.[1] These reagents are extremely sensitive to moisture, which converts them into unreactive sulfonic or carboxylic acids, respectively.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical and interdependent. A weak base may not sufficiently deprotonate the amine hydrochloride, while an inappropriate solvent can hinder solubility or react with your starting materials.[2]
-
Workup and Purification: The final product, being an amine, can be lost during aqueous extractions if the pH is not carefully controlled. It may also be sensitive to degradation under certain purification conditions.
Below is a logical workflow to systematically troubleshoot the issue of poor yield.
Caption: A systematic workflow for troubleshooting poor reaction yields.
Q2: I'm performing an N-alkylation with an alkyl halide and getting low conversion. How can I optimize the reaction conditions?
N-alkylation of sulfonamides can be challenging. For your specific substrate, this compound, the primary amine is the site of alkylation. Here’s how to optimize the key parameters.
Base Selection is Crucial: The base must be strong enough to deprotonate the amine hydrochloride (pKa ~9-10) and the resulting sulfonamide N-H, but should not introduce competing side reactions.
-
For Initial Deprotonation: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often sufficient to neutralize the HCl salt. Use at least 1.1 equivalents.
-
For Alkylation: If the reaction is still sluggish, a stronger base may be needed to deprotonate the sulfonamide nitrogen, making it more nucleophilic.[2] However, given you are alkylating a primary amine, a very strong base could promote undesired dialkylation. A carbonate base like K₂CO₃ or Cs₂CO₃ is a good second choice. For very unreactive systems, sodium hydride (NaH) can be used, but with caution.[3]
Solvent and Temperature: The choice of solvent will dictate the solubility of your reagents and influence the reaction rate.
-
Polar Aprotic Solvents: DMF, DMSO, and Acetonitrile (MeCN) are excellent choices for Sₙ2 reactions as they solvate the cation while leaving the nucleophile relatively free.
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3] Start at room temperature and gradually increase to 50-80 °C, monitoring by TLC or LCMS. Prolonged high temperatures can cause decomposition.
Stoichiometry and Order of Addition: To prevent the common side reaction of N,N-dialkylation, precise control over stoichiometry is essential.
-
Slow Addition: Add the alkylating agent (e.g., alkyl halide) slowly to the solution of the deprotonated amine. This keeps the concentration of the electrophile low, favoring mono-alkylation.[3]
-
Equivalents: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the alkylating agent to ensure the complete consumption of the limiting reagent and suppress dialkylation.
| Parameter | Recommendation | Rationale |
| Base | Tier 1: TEA or DIPEA (2.2 eq.) Tier 2: K₂CO₃ or Cs₂CO₃ | Neutralizes HCl salt and facilitates alkylation. Carbonates offer stronger basicity if needed.[2][4] |
| Solvent | DMF, Acetonitrile | Good solubility for salts and promotes Sₙ2 kinetics. |
| Temperature | 25 °C to 80 °C | Balances reaction rate against potential for side reactions or decomposition.[3] |
| Stoichiometry | 1.0 eq. Alkyl Halide 1.2 eq. Amine HCl | Slight excess of amine minimizes dialkylation. |
| Technique | Slow addition of alkyl halide | Maintains low electrophile concentration, favoring mono-alkylation.[3] |
Q3: I am reacting the amine with a sulfonyl chloride and observing a significant amount of a water-soluble byproduct. What is happening?
This is a classic sign of sulfonyl chloride hydrolysis.[1] The primary cause is the presence of water in the reaction. Sulfonyl chlorides react rapidly with water to form the corresponding sulfonic acid, which is unreactive towards the amine.
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄).
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[1]
-
Reagents: Ensure your amine hydrochloride is dry. If it is hygroscopic, dry it under high vacuum for several hours before use. Use a fresh, high-purity sulfonyl chloride.
-
Atmosphere: Assemble the reaction under an inert atmosphere of dry nitrogen or argon. Use septa and syringes for reagent transfers.
-
Base: Use a non-nucleophilic organic base like pyridine or triethylamine to scavenge the HCl generated during the reaction.[1] Using an aqueous base like sodium hydroxide dramatically increases the risk of hydrolyzing the sulfonyl chloride.
Caption: Competing reaction pathways for a sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the hydrochloride salt form of the amine?
The hydrochloride salt provides several advantages for a research chemical:
-
Enhanced Stability: Amine salts are generally more crystalline, less volatile, and have a longer shelf life compared to the corresponding free amines.
-
Easier Handling: Free amines can be viscous oils and are more susceptible to oxidation and reaction with atmospheric CO₂. The solid salt form is easier to weigh and handle accurately.
-
Improved Solubility: While seemingly counterintuitive, the salt is often more soluble in certain polar protic solvents used during workup or purification. The free amine is generated in situ in an organic solvent by adding a base just before the reaction.
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place. A desiccator is recommended to protect it from atmospheric moisture. Storing it under an inert atmosphere (nitrogen or argon) is ideal but not strictly necessary for the salt form if kept dry.
Q3: Can I use aqueous or protic solvents like ethanol in my reaction?
This depends entirely on the other reactant.
-
With water-stable electrophiles (e.g., some alkyl halides): Reactions in protic solvents like ethanol can be successful. The solvent can help dissolve the hydrochloride salt, and a base like K₂CO₃ can be used. This is often seen in "borrowing hydrogen" N-alkylation reactions which use alcohols as both the solvent and alkylating agent.[4]
-
With water-sensitive electrophiles (e.g., sulfonyl chlorides, acyl chlorides): Absolutely not. As detailed in the troubleshooting guide, using protic or aqueous solvents will lead to rapid hydrolysis of the electrophile and result in little to no product formation.[1]
References
- BenchChem Technical Support. (2025). common issues in sulfonamide synthesis and solutions.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem Technical Support. (2025).
- P., Pareek, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
Sources
Validation & Comparative
A Guide to Amine-Reactive Crosslinkers: A Comparative Analysis of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (MSEA-HCl) and Traditional Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent linkage of molecules to proteins is a foundational technique. The choice of a crosslinking agent is paramount, dictating the efficiency, stability, and ultimate functionality of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters have long been the gold standard for targeting primary amines, novel reagents are emerging that offer potential advantages. This guide provides an in-depth, objective comparison of a newer amine-reactive crosslinker, 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (MSEA-HCl), with established alternatives such as NHS and sulfo-NHS esters.
This analysis is grounded in the principles of chemical reactivity and supported by theoretical insights and established protocols for related compounds, providing a framework for researchers to evaluate and potentially adopt this emerging crosslinking chemistry.
The Landscape of Amine-Reactive Crosslinking
Amine-reactive crosslinkers are electrophilic compounds that form covalent bonds with nucleophilic primary amines, which are abundantly found on the N-terminus of proteins and the side chains of lysine residues.[1][2] This reactivity is the basis for a vast array of applications, from antibody-drug conjugates (ADCs) to diagnostic assays.[3][4]
The ideal amine-reactive crosslinker should exhibit high reactivity towards amines at or near physiological pH, form a stable covalent bond, possess good water solubility, and minimize side reactions that could compromise the integrity of the biomolecule.
Unveiling this compound (MSEA-HCl)
MSEA-HCl is a heterobifunctional crosslinker, possessing a primary amine at one end and a sulfonyl-activated ethylamine at the other. The key reactive moiety for amine conjugation is the ethylsulfonyl group. The reaction is proposed to proceed via a Michael-type addition of a primary amine from the target protein to the vinyl sulfone, which is formed in situ under appropriate reaction conditions.
The presence of the morpholino group is anticipated to enhance the hydrophilicity and aqueous solubility of the crosslinker and the resulting conjugate.[5][6] This is a significant consideration in bioconjugation, as increased hydrophilicity can reduce aggregation and improve the pharmacokinetic properties of protein conjugates.[3]
Head-to-Head Comparison: MSEA-HCl vs. NHS and Sulfo-NHS Esters
To provide a clear comparison, the following sections will dissect the key performance parameters of MSEA-HCl in relation to the widely used NHS and Sulfo-NHS esters.
Mechanism of Action
-
MSEA-HCl (Inferred Mechanism): The reactivity of MSEA-HCl is predicated on the chemistry of its sulfonyl group. It is hypothesized that under basic conditions, MSEA-HCl forms a vinyl sulfone intermediate. This intermediate then reacts with primary amines on the target protein via a Michael addition, forming a stable secondary amine linkage.[1][7][8]
-
NHS/Sulfo-NHS Esters: These crosslinkers react with primary amines through nucleophilic acyl substitution.[9][10] The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (or its sulfonated analog).[9][10]
Figure 2: Generalized experimental workflow for protein conjugation.
Protocol 1: Protein Conjugation with MSEA-HCl (Inferred)
Rationale: This protocol is designed based on the anticipated reactivity of the ethylsulfonyl group. The use of a slightly alkaline buffer is intended to facilitate the formation of the reactive vinyl sulfone intermediate and deprotonate the primary amines on the target protein, enhancing their nucleophilicity.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound (MSEA-HCl)
-
Reaction Buffer: 100 mM sodium bicarbonate or borate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, buffer exchange into the Reaction Buffer.
-
MSEA-HCl Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of MSEA-HCl in the Reaction Buffer.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the MSEA-HCl stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted MSEA-HCl and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Protocol 2: Protein Conjugation with an NHS Ester
Rationale: This protocol follows the standard procedure for NHS ester chemistry. The reaction is performed at a physiological to slightly alkaline pH to balance the reactivity of the NHS ester with its susceptibility to hydrolysis. An organic co-solvent is required to dissolve the water-insoluble NHS ester.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester crosslinker
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: PBS, pH 7.4-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
NHS Ester Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of the NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted NHS ester and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Concluding Remarks and Future Outlook
The selection of an amine-reactive crosslinker is a critical step in the design of bioconjugates. While NHS esters are a well-established and reliable choice, the exploration of alternative chemistries like that offered by MSEA-HCl is crucial for advancing the field.
Based on the underlying chemical principles, MSEA-HCl presents a potentially valuable alternative to traditional crosslinkers. Its anticipated high aqueous solubility, courtesy of the morpholino group, and the formation of a stable secondary amine linkage are attractive features. The likely reduced susceptibility to hydrolysis compared to NHS esters could offer a wider reaction window and potentially higher conjugation efficiencies, especially in dilute protein solutions.
However, it is imperative to acknowledge the current lack of direct comparative experimental data for MSEA-HCl. The protocols and performance characteristics outlined in this guide are based on established principles of sulfonyl and amine chemistry. Researchers interested in utilizing MSEA-HCl are strongly encouraged to perform thorough optimization and characterization to validate its efficacy for their specific application.
The continued development and characterization of novel crosslinking reagents will undoubtedly expand the toolkit available to scientists, enabling the creation of more sophisticated and effective bioconjugates for therapeutic and diagnostic applications.
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A Head-to-Head Comparison for Amine-Reactive Bioconjugation: 2-(Morpholin-4-ylsulfonyl)ethanesulfonyl Chloride vs. N-Hydroxysuccinimide (NHS) Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent linkage of molecules to proteins and other biomolecules is a fundamental technique. Among the most common targets for such modifications are primary amines, abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine residues. This guide provides an in-depth, objective comparison of two amine-reactive electrophilic reagents: the emerging 2-(Morpholin-4-ylsulfonyl)ethanesulfonyl chloride and the widely established N-Hydroxysuccinimide (NHS) esters. This comparison is supported by mechanistic insights and outlines experimental protocols to guide researchers in selecting the optimal reagent for their specific application.
At a Glance: Core Chemical Differences
The choice between 2-(Morpholin-4-ylsulfonyl)ethanesulfonyl chloride and NHS esters hinges on the desired linkage, reaction kinetics, and stability of the final conjugate. The fundamental difference lies in the nature of the covalent bond formed upon reaction with a primary amine.
| Feature | 2-(Morpholin-4-ylsulfonyl)ethanesulfonyl Chloride | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | N-Hydroxysuccinimide Ester (-O-N(CO)₂) |
| Target | Primary and secondary amines | Primarily primary amines |
| Resulting Bond | Sulfonamide (-SO₂-NHR) | Amide (-CO-NHR) |
| Byproduct | Hydrochloric Acid (HCl) | N-Hydroxysuccinimide (NHS) |
| Optimal pH | Alkaline (pH > 8) | Physiological to slightly alkaline (pH 7.2 - 8.5)[1] |
Delving into the Chemistry: Reaction Mechanisms
A thorough understanding of the underlying chemical reactions is crucial for optimizing conjugation strategies and troubleshooting potential issues. Both reagents react with primary amines via nucleophilic substitution, but the specifics of the mechanism and the resulting bond dictate their suitability for different applications.
The Sulfonamide Linkage: A Robust Connection
2-(Morpholin-4-ylsulfonyl)ethanesulfonyl chloride reacts with primary amines to form a highly stable sulfonamide bond. The reaction proceeds through the nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[2] A base is typically required to neutralize the hydrochloric acid byproduct.[2][3]
The Amide Bond: The Bioconjugation Workhorse
NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[4] The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of an amide linkage.[4][5][6]
Performance Comparison: A Data-Driven Analysis
The selection of a conjugation reagent should be guided by its performance in key areas such as reaction efficiency, stability in aqueous solutions, and the stability of the final conjugate.
Reaction Kinetics and Efficiency
-
NHS Esters: These reagents exhibit rapid reaction rates with primary amines at physiological to slightly alkaline pH.[5] However, they are susceptible to hydrolysis, which competes with the desired aminolysis reaction. The rate of hydrolysis increases significantly with pH; the half-life of an NHS ester can be several hours at pH 7 but drops to minutes at pH 8.6.[1][7]
-
Sulfonyl Chlorides: Sulfonyl chlorides are generally more reactive than NHS esters but are also highly susceptible to hydrolysis, particularly in aqueous environments.[1] Their higher reactivity can be advantageous for rapid conjugation, but it also necessitates careful control of reaction conditions to minimize hydrolysis.
| Reagent | Optimal pH | Competing Reaction | Relative Reaction Rate with Amines |
| NHS Ester | 7.2 - 8.5[1] | Hydrolysis | Fast |
| Sulfonyl Chloride | > 8 | Hydrolysis | Very Fast |
Stability of the Resulting Linkage
The stability of the covalent bond linking the biomolecule to the molecule of interest is paramount for the utility of the bioconjugate.
-
Amide Bond (from NHS Ester): The amide bond is exceptionally stable under a wide range of physiological conditions, making it the gold standard for creating robust bioconjugates.[4][5]
-
Sulfonamide Bond (from Sulfonyl Chloride): The sulfonamide bond is also highly stable and resistant to hydrolysis across a broad pH range.[5] In some contexts, sulfonamides can be considered bioisosteres of amides and may offer enhanced metabolic stability.[8]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for protein labeling with NHS esters and sulfonyl chlorides. Optimization may be required for specific proteins and labels.
Protocol 1: Protein Labeling with an NHS Ester
This protocol is adapted from standard procedures for labeling antibodies with fluorescent dyes.[3][9][10][11]
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., desalting column)
Workflow:
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.[11] If the protein is in a different buffer, adjust the pH and buffer composition accordingly. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.[11]
-
Labeling Reaction: Add 15-25 µL of the 10 mM NHS ester stock solution for every 1 mL of the protein solution. The optimal molar ratio of NHS ester to protein may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[9]
-
Purification: Separate the labeled protein from the unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Protein Labeling with a Sulfonyl Chloride
This protocol is a general procedure based on the known reactivity of sulfonyl chlorides with amines.[2]
Materials:
-
Protein in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
2-(Morpholin-4-ylsulfonyl)ethanesulfonyl chloride
-
Anhydrous aprotic solvent (e.g., Dioxane or THF)
-
Organic base (e.g., Pyridine or Triethylamine)
-
Purification column (e.g., desalting column)
Workflow:
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer at a slightly alkaline pH (e.g., 0.1 M sodium carbonate buffer, pH 9.0).
-
Prepare Sulfonyl Chloride Solution: Dissolve the 2-(Morpholin-4-ylsulfonyl)ethanesulfonyl chloride in a minimal amount of a water-miscible anhydrous aprotic solvent (e.g., dioxane or THF).
-
Labeling Reaction: To the stirring protein solution, add the sulfonyl chloride solution dropwise. A small amount of an organic base like pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.[2]
-
Incubation: The reaction time will vary depending on the protein and the specific conditions. The progress of the reaction should be monitored.
-
Purification: Purify the conjugate using a desalting column to remove unreacted sulfonyl chloride, byproducts, and salts.
Conclusion: Making an Informed Decision
The choice between 2-(Morpholin-4-ylsulfonyl)ethanesulfonyl chloride and NHS esters is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
-
NHS esters are the well-established and reliable choice for generating stable amide-linked bioconjugates. Their reactivity at physiological pH and the extensive body of literature supporting their use make them a go-to reagent for many applications.
-
2-(Morpholin-4-ylsulfonyl)ethanesulfonyl chloride offers an alternative for creating highly stable sulfonamide linkages. The increased stability of the sulfonamide bond may be advantageous in applications requiring enhanced metabolic resistance. However, the higher reactivity and greater susceptibility to hydrolysis of sulfonyl chlorides demand more stringent control over reaction conditions.
Ultimately, the optimal choice will depend on a careful consideration of the desired bond stability, the sensitivity of the biomolecule to pH and reaction conditions, and the desired reaction kinetics. For novel applications, empirical testing of both reagents may be necessary to determine the most effective approach.
References
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Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Glen Research. (2021). Glen Report 33.13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]
-
Glen Research. (2020). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 82(1), 172–179. [Link]
-
Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Analytical chemistry, 82(1), 172–179. [Link]
-
Lauer-Fields, J. L., Broder, T., Ruzza, P., & Fields, G. B. (2015). Ligand-directed N-sulfonyl pyridone chemistry for selective native protein labeling and imaging in live cell. In Methods in molecular biology (Vol. 1266, pp. 227–240). [Link]
-
Białk-Bielińska, A., Stolte, S., Arning, J., Matzke, M., Böschen, A., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of hazardous materials, 221-222, 262–270. [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
-
Díaz-García, D., Brea, J., Loza, M. I., Cadavid, M. I., & Díaz, D. D. (2020). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. Soft Matter, 16(12), 2966–2975. [Link]
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]
-
Anichem. (n.d.). 2-Morpholin-4-yl-ethanesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2013). Early investigations using morpholine-4-sulfonyl chloride A as the starting material. Retrieved from [Link]
-
Gene Tools, LLC. (2018). Morpholino duration of effect. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Using Morpholinos to Control Gene Expression. Retrieved from [Link]
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MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Retrieved from [Link]
-
Wisdom Library. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]
-
MDPI. (2017). Hyaluronic Acid Bioconjugates for the Delivery of Bioactive Molecules. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Morpholine-based buffers activate aerobic photobiocatalysis via spin correlated ion pair formation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Peptide Modification in Quantitative Mass Spectrometry: A Comparative Analysis
Introduction: The "Why" of Peptide Modification in Proteomics
In the landscape of modern proteomics, mass spectrometry (MS) stands as the cornerstone technology for identifying and quantifying proteins in complex biological samples. However, the inherent properties of peptides—the digested remnants of proteins—are not always optimal for MS analysis. Chemical modification, or labeling, of these peptides is a powerful strategy to overcome these limitations. The primary motivations for chemical labeling are threefold: to enhance ionization efficiency, to introduce stable isotopes for relative quantification, and to enable multiplexed analysis, thereby increasing throughput and statistical power.
This guide provides an in-depth comparison of established peptide labeling strategies, with a focus on isobaric tagging reagents. While this document will focus on the widely-used and extensively validated Tandem Mass Tag™ (TMT™) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ®) reagents, it will also include a theoretical exploration of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (MSEA-HCl), a compound for which its application in this field is not yet documented in peer-reviewed literature.
Foundational Principles of Isobaric Labeling
Isobaric labeling reagents are a class of chemical tags that are identical in mass, allowing peptides from different samples to be chromatographically indistinguishable and appear as a single peak in the initial MS1 scan.[1][2] These tags are composed of three key functional groups: a peptide-reactive group, a mass balancer group, and a reporter group.[3][4] While the overall mass of the tags is the same, the distribution of stable isotopes between the reporter and balancer groups is varied. Upon fragmentation in the tandem mass spectrometer (MS/MS), the reporter ions are released, and their distinct masses allow for the relative quantification of the peptide from each of the multiplexed samples.[1][4]
Comparative Analysis of Leading Isobaric Tagging Reagents: TMT™ vs. iTRAQ®
Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are the two most prominent isobaric labeling technologies in quantitative proteomics.[4] Both reagents primarily target primary amines (the N-terminus and the epsilon-amino group of lysine residues) via an NHS-ester chemistry, forming stable amide bonds.[2][3]
The key distinctions between these reagent sets lie in their multiplexing capabilities and the specific masses of their reporter ions. TMT reagents, for instance, offer a higher degree of multiplexing, with kits available for up to 18 samples to be analyzed simultaneously in a single LC-MS/MS experiment.[5] iTRAQ reagents are available in 4-plex and 8-plex formats.[6] This higher multiplexing capacity of TMT can significantly increase throughput and allow for more complex experimental designs.[3]
Below is a summary of the key features of TMT and iTRAQ reagents:
| Feature | Tandem Mass Tag™ (TMT™) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ®) |
| Reactive Group | NHS-ester | NHS-ester |
| Target Residues | Peptide N-terminus, Lysine residues | Peptide N-terminus, Lysine residues |
| Multiplexing | Up to 18-plex (TMTpro™)[5] | 4-plex and 8-plex[6] |
| Quantitative Data | MS/MS or MS3 | MS/MS |
| Advantages | High multiplexing capacity, well-suited for high-resolution Orbitrap instruments.[5][7] | Long-standing validation in numerous publications.[5] |
| Considerations | Ratio compression in complex samples, often mitigated by MS3 analysis.[5] | Lower multiplexing capacity compared to the latest TMT reagents.[4] |
Experimental Workflow: A Step-by-Step Protocol for Isobaric Labeling
The following protocol outlines a generalized workflow for the preparation of peptide samples for quantitative analysis using isobaric tags.
1. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Lyse cells or tissues in a suitable buffer containing detergents and protease inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Take a standardized amount of protein from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) at room temperature in the dark for 20 minutes.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
2. Peptide Desalting:
-
Acidify the peptide solutions with trifluoroacetic acid (TFA).
-
Desalt the peptides using C18 solid-phase extraction (SPE) cartridges to remove salts and detergents that can interfere with mass spectrometry.
-
Dry the purified peptides in a vacuum centrifuge.
3. Isobaric Tag Labeling:
-
Reconstitute the dried peptides in a labeling buffer (e.g., triethylammonium bicarbonate, TEAB).
-
Reconstitute the isobaric labeling reagents (TMT or iTRAQ) in an anhydrous solvent (e.g., acetonitrile).
-
Add the appropriate labeling reagent to each peptide sample and incubate at room temperature for 1 hour.
-
Quench the labeling reaction with hydroxylamine.
4. Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
For complex samples, perform high-pH reversed-phase liquid chromatography to fractionate the pooled peptides. This reduces sample complexity and increases the number of identified and quantified proteins.
5. LC-MS/MS Analysis:
-
Analyze the labeled and fractionated peptides by reversed-phase liquid chromatography coupled to a tandem mass spectrometer.
-
The mass spectrometer should be configured to perform data-dependent acquisition, selecting the most abundant precursor ions for fragmentation.
6. Data Analysis:
-
Use a specialized software suite (e.g., Proteome Discoverer™, MaxQuant) to identify the peptides and proteins.
-
The software will also quantify the relative abundance of each protein across the different samples based on the intensities of the reporter ions in the MS/MS spectra.
Caption: A generalized workflow for quantitative proteomics using isobaric labeling.
A Theoretical Perspective on this compound (MSEA-HCl)
A thorough review of the scientific literature reveals no documented application of this compound (MSEA-HCl) as a peptide modification reagent for mass spectrometry. However, based on its chemical structure, we can hypothesize its potential reactivity and utility.
The MSEA-HCl molecule contains a primary amine at the end of the ethyl chain. This amine is the most likely site for conjugation to a peptide. For MSEA-HCl to act as a labeling reagent that modifies a peptide, it would need to be coupled to the peptide's free carboxyl groups (e.g., at the C-terminus or on aspartic and glutamic acid side chains). This would require activation of the peptide's carboxyl groups using carbodiimide chemistry, followed by reaction with the primary amine of MSEA-HCl.
Caption: Hypothetical reaction of MSEA-HCl with an activated peptide carboxyl group.
If a peptide were modified with MSEA, the morpholine and sulfonyl groups would likely influence its chromatographic behavior and fragmentation in the mass spectrometer. The morpholine group could potentially enhance ionization in the positive ion mode due to its basic nitrogen atom. The sulfonyl group is an electron-withdrawing group and could influence fragmentation pathways. Without experimental data, the specific fragmentation patterns and any potential for reporter ion generation remain speculative.
Conclusion and Future Outlook
The chemical modification of peptides is an indispensable tool in quantitative mass spectrometry-based proteomics. Isobaric tagging reagents, such as TMT and iTRAQ, have become the industry standard for multiplexed relative quantification, enabling high-throughput and statistically robust studies. The choice between these reagents will depend on the specific experimental needs, particularly the required level of multiplexing.
While the application of this compound in this field is currently undocumented, its chemical structure presents intriguing possibilities for the development of novel labeling reagents. Further research would be required to synthesize a reactive form of this molecule and characterize its performance in peptide modification and mass spectrometry analysis. As the field of proteomics continues to evolve, the development of new and improved chemical tools for peptide analysis will undoubtedly play a crucial role in advancing our understanding of complex biological systems.
References
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Brandi, J., Noberini, R., Bonaldi, T., & Cecconi, D. (2022). Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. Journal of Chromatography A, 1678, 463352. Retrieved from [Link]
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Kaur, H., & Chakravarti, D. (n.d.). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. NCBI Bookshelf. Retrieved from [Link]
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Malaker, S. A., Penny, S. A., Steadman, L. G., & St-Germain, J. R. (2020). Mass Spectrometry-Based Identification of MHC-Associated Peptides. Methods in Molecular Biology, 2129, 115-131. Retrieved from [Link]
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Luo, L., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry. Retrieved from [Link]
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Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3557. Retrieved from [Link]
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Pappireddi, N., Martin, L., & Wühr, M. (2019). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Methods in Molecular Biology, 1959, 131-144. Retrieved from [Link]
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Graf, T., et al. (2019). Characterization and prediction of positional 4-hydroxyproline and sulfotyrosine, two post-translational modifications that can occur at substantial levels in CHO cells-expressed biotherapeutics. mAbs, 11(6), 1045-1058. Retrieved from [Link]
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Silantes. (2023). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]
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Yu, F., et al. (2023). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. bioRxiv. Retrieved from [Link]
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Gorshkov, M. V., & Tsybin, Y. O. (2015). High-resolution mass-spectrometry analysis of peptides and proteins. Physics-Uspekhi, 58(8), 772-794. Retrieved from [Link]
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Rege, A., et al. (2020). Analytical HPLC and mass analysis of the model peptide 1 treated with... ResearchGate. Retrieved from [Link]
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Savitski, M. M., et al. (2018). Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling. Expert Review of Proteomics, 15(1), 1-10. Retrieved from [Link]
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Valliere-Douglass, J. F., et al. (2017). High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein. mAbs, 9(5), 789-795. Retrieved from [Link]
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A Comparative Guide to Control Experiments for Covalent Inhibitor Studies: The Case of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (MSE-HCl)
This guide provides an in-depth technical framework for designing and executing critical control experiments when investigating a novel therapeutic candidate. For this purpose, we will use the hypothetical case of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (MSE-HCl) , a compound possessing features suggestive of a covalent inhibitor. We will postulate its target is a protein kinase, herein referred to as "Kinase-X."
The principles and protocols detailed are designed for researchers, scientists, and drug development professionals. The objective is to establish a rigorous, self-validating experimental workflow that confirms the mechanism of action, target engagement, and selectivity of a covalent inhibitor, ensuring the generation of trustworthy and publishable data.
The Rationale: Why Standard Controls Are Insufficient for Covalent Inhibitors
Unlike reversible inhibitors that bind and dissociate from their target based on equilibrium dynamics, covalent inhibitors form a stable, chemical bond.[1] This fundamental difference necessitates a specialized set of controls to answer four critical questions:
-
Covalent Modification: Does the compound truly form a covalent bond with the target protein?
-
Target Engagement: Does this binding occur within the complex environment of a living cell?
-
Mechanism Confirmation: Is the observed biological effect a direct result of this covalent engagement, and is it sustained?
-
Selectivity: Is the covalent modification specific to the intended target, or does the reactive "warhead" promiscuously modify other proteins?
To address these questions, we must compare the investigational compound (MSE-HCl) not only to a vehicle control (e.g., DMSO) but, more importantly, to carefully designed analog molecules.
Designing the Essential Control Compounds
For our study of MSE-HCl, we will design two critical analogs:
-
MSE-Reversible (Non-Covalent Control): The reactive sulfonyl group of MSE-HCl is replaced with a less reactive functional group (e.g., a carbonyl group) to prevent covalent bond formation while maintaining the core scaffold for reversible binding. This compound is crucial for differentiating covalent from non-covalent effects.
-
MSE-Inactive (Binding-Deficient Control): The ethylamine portion of the scaffold, critical for recognition and binding in the kinase active site, is removed or sterically blocked. This control helps to identify effects caused by non-specific reactivity of the warhead versus target-directed binding.
The workflow below illustrates the logical progression of experiments using these compounds to build a comprehensive validation package.
Caption: Overall workflow for validating a novel covalent inhibitor.
Biochemical Validation: Proving Covalent Modification
The first step is to unequivocally demonstrate that MSE-HCl forms a covalent adduct with purified Kinase-X protein.
Experiment 1: Intact Protein Mass Spectrometry
This technique directly measures the mass of the protein before and after incubation with the inhibitor. Covalent modification will result in a predictable mass increase corresponding to the molecular weight of the bound inhibitor.[2][3]
Comparison:
-
MSE-HCl: Expected to show a mass shift equal to the mass of the MSE molecule.
-
MSE-Reversible: Should show no mass shift, as non-covalent interactions are disrupted during the analysis.[3]
-
Vehicle (DMSO): No mass shift.
Expected Data Summary:
| Compound | Target Protein | Expected Mass Shift (Da) | Interpretation |
| Vehicle (DMSO) | Kinase-X | 0 | No modification |
| MSE-Reversible | Kinase-X | 0 | Non-covalent binding only |
| MSE-HCl | Kinase-X | +224.3 | Covalent adduct formed |
Protocol: Intact Protein Mass Spectrometry
-
Preparation: Reconstitute purified Kinase-X protein to a final concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Incubation: In separate microcentrifuge tubes, incubate 20 µg of Kinase-X with a 10-fold molar excess of MSE-HCl, MSE-Reversible, or an equivalent volume of DMSO. Incubate for 2 hours at room temperature.
-
Desalting: Desalt the samples using a C4 ZipTip or similar desalting column to remove unbound compound and non-volatile salts. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Analysis: Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer should be calibrated and set to an appropriate mass range to detect the protein of interest.
-
Deconvolution: Use deconvolution software to determine the precise molecular weight of the protein in each sample and calculate the mass shift.
Experiment 2: Time-Dependent Inhibition Assay
A hallmark of irreversible covalent inhibitors is that their potency increases with incubation time.[4] Therefore, their inhibitory activity should be characterized by the kinetic parameter kinact/KI, not a simple IC50 value which is used for reversible inhibitors.[5][6][7]
Comparison:
-
MSE-HCl: Will show increasing inhibition with longer pre-incubation times with the target kinase before the addition of the substrate.
-
MSE-Reversible: Inhibition will be independent of pre-incubation time, yielding a consistent IC50 value.
Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).
Experiment 4: Cellular Washout Assay
This experiment is a definitive test for a covalent mechanism in cells. [4][8]Cells are treated with the inhibitor, which is then removed from the media ("washed out"). For a reversible inhibitor, the effect dissipates as the compound diffuses away. For a covalent inhibitor, the effect should persist because the target remains permanently modified, and recovery of function depends on the synthesis of new protein. [9] Comparison:
-
MSE-HCl: The inhibitory effect on cell viability or a downstream pathway marker should be sustained for many hours after washout.
-
MSE-Reversible: The inhibitory effect should be quickly reversed after washout.
Expected Data Summary:
| Compound | Condition | Cell Viability (% of Control) | Interpretation |
| MSE-Reversible | No Washout | 50% | Effective Inhibition |
| MSE-Reversible | 24h Post-Washout | ~100% | Effect is reversed |
| MSE-HCl | No Washout | 50% | Effective Inhibition |
| MSE-HCl | 24h Post-Washout | ~50% | Sustained covalent effect |
Protocol: Washout and Cell Viability Assay
-
Treatment: Plate cells and allow them to adhere. Treat with equipotent concentrations (e.g., 2x IC50) of MSE-HCl or MSE-Reversible for 4 hours. Include a "No Washout" control plate.
-
Washout: For the washout plates, aspirate the media containing the compound. Wash the cells gently with fresh, pre-warmed media three times. Finally, add fresh media to all wells.
-
Incubation: Return all plates (Washout and No Washout) to the incubator for a period that allows for recovery (e.g., 24-48 hours). This duration should be longer than the half-life of the target protein if known.
-
Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolic activity. [10][11][12]5. Data Analysis: Compare the viability of the washout-treated cells to the no-washout and vehicle-treated cells.
Specificity Validation: Assessing Off-Target Effects
The reactive nature of covalent inhibitors raises concerns about off-target modifications, which can lead to toxicity. [13][14][15]It is crucial to assess the selectivity of the compound across the broader proteome, particularly the kinome.
Experiment 5: Kinome Selectivity Profiling
This involves screening the inhibitor against a large panel of purified kinases (often >400) to identify unintended targets. [16][17][18][19][20]This is typically performed by specialized contract research organizations (CROs).
Comparison:
-
MSE-HCl: Screened at a fixed concentration (e.g., 1 µM) to identify any kinases that are significantly inhibited.
-
MSE-Inactive: This control is critical. If MSE-Inactive shows no hits, but MSE-HCl inhibits several kinases, it suggests these off-targets are engaged via the compound's specific binding scaffold, not just random reactivity.
-
Staurosporine (Positive Control): A known, non-selective kinase inhibitor that will show broad activity, validating the assay's performance.
Protocol: Kinome Profiling Submission
-
Compound Provision: Provide the CRO with high-purity stocks of MSE-HCl and MSE-Inactive at a specified concentration in DMSO.
-
Assay Conditions: Specify the screening concentration (e.g., 1 µM) and the ATP concentration to be used in the assays (e.g., apparent Km or a physiological 1 mM). [17][20]3. Data Analysis: The CRO will provide a report listing the percent inhibition for each kinase in the panel. Analyze the data to identify off-targets (typically defined as >50% or >75% inhibition). Compare the hit profiles of MSE-HCl and MSE-Inactive to distinguish scaffold-driven off-targets from non-specific reactivity.
Conclusion: Synthesizing a Self-Validating Data Package
References
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- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
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assessing the specificity of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride labeling
A Comparative Guide to Assessing the Specificity of Amine-Reactive Protein Labeling
For researchers, scientists, and professionals in drug development, the covalent labeling of proteins is a fundamental technique for elucidating biological functions, developing diagnostics, and creating targeted therapeutics. The specificity of this labeling is paramount; off-target modifications can lead to misleading data and compromise the efficacy and safety of protein-based products. This guide provides an in-depth comparison of common amine-reactive labeling strategies and presents a framework for rigorously assessing their specificity, with a focus on sulfonyl chlorides and N-hydroxysuccinimide (NHS) esters. While the query mentioned 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, our investigation revealed its structure is inconsistent with that of a typical labeling reagent. Instead, it possesses a primary amine, making it a potential target for labeling. Therefore, this guide will focus on the broader, more applicable classes of amine-reactive reagents that a researcher would use to label such a molecule or, more commonly, a protein.
The Principle of Amine-Reactive Labeling: A Double-Edged Sword
Amine-reactive labeling reagents target the primary amines found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[1] Due to the positive charge of lysine residues at physiological pH, they are typically located on the protein surface, making them accessible for conjugation.[1] This accessibility is both an advantage and a challenge. While it allows for efficient labeling under relatively mild conditions, the high abundance of lysine residues on the surface of most proteins can lead to a lack of specificity, resulting in a heterogeneous population of labeled proteins.[2]
Comparative Analysis of Amine-Reactive Labeling Reagents
The choice of an amine-reactive reagent is a critical first step in any labeling experiment. Here, we compare two of the most common classes: sulfonyl chlorides and NHS esters.
| Parameter | Sulfonyl Chlorides (e.g., Dansyl Chloride) | N-Hydroxysuccinimide (NHS) Esters |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Primary Bond Formed | Sulfonamide | Amide |
| Bond Stability | Very High | High |
| Optimal Reaction pH | 9.0 - 10.5[3] | 7.2 - 8.5[4] |
| Reactivity | Very High | High |
| Specificity | Lower; can react with other nucleophiles[5] | Higher; more selective for primary amines |
| Competing Reaction | High susceptibility to hydrolysis | Susceptible to hydrolysis, but generally less so than sulfonyl chlorides |
Sulfonyl chlorides , such as dansyl chloride, are highly reactive and form extremely stable sulfonamide bonds with primary amines.[3] However, their high reactivity comes at the cost of lower specificity. They are known to react with other nucleophilic amino acid side chains, including the sulfhydryl group of cysteine, the imidazole group of histidine, and the phenolic group of tyrosine.[5] Furthermore, they are highly susceptible to hydrolysis in aqueous environments, which can significantly reduce labeling efficiency. The optimal reaction pH for sulfonyl chlorides is typically higher, which may not be suitable for base-sensitive proteins.[3]
N-hydroxysuccinimide (NHS) esters are the most common type of amine-reactive labeling reagent.[1] They form stable amide bonds with primary amines and are generally more selective than sulfonyl chlorides.[6] While they are also susceptible to hydrolysis, the rate is typically slower than that of sulfonyl chlorides, especially at physiological pH.[6] The optimal pH range for NHS ester reactions is closer to physiological conditions, which is advantageous for maintaining the structural integrity of many proteins.[4]
Experimental Workflow for Assessing Labeling Specificity
A robust assessment of labeling specificity is a multi-step process that involves a combination of electrophoretic, mass spectrometric, and immunological techniques.
Caption: A general workflow for assessing the specificity of protein labeling.
Step-by-Step Methodologies
This protocol provides a general procedure for labeling a protein with dansyl chloride.
Materials:
-
Protein of interest (1-5 mg/mL in a suitable buffer)
-
Dansyl chloride
-
Acetonitrile or DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 9.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, exchange the buffer to the Reaction Buffer.
-
Prepare Dansyl Chloride Stock Solution: Immediately before use, dissolve dansyl chloride in acetonitrile or DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dansyl chloride stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted dansyl chloride. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
This protocol provides a general procedure for labeling a protein with a fluorescent dye functionalized with an NHS ester.[6]
Materials:
-
Protein of interest (2.5 mg/mL in a suitable buffer)[6]
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[6]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2.5 mg/mL.[6]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Incubate the reaction for 1-4 hours at room temperature.[2]
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from the free label using a desalting column equilibrated with a suitable storage buffer.[2]
SDS-PAGE Analysis
Purpose: To visualize the labeled protein and assess for any gross changes, such as aggregation or degradation.
Procedure:
-
Load the unlabeled protein control and the purified labeled protein onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Visualize the protein bands using a fluorescent scanner (if a fluorescent label was used) and a total protein stain (e.g., Coomassie Blue).
Interpretation:
-
A shift in the molecular weight of the labeled protein compared to the unlabeled control is expected, corresponding to the mass of the attached label(s).
-
The presence of high molecular weight smears may indicate aggregation, while additional lower molecular weight bands could suggest degradation.
Mass Spectrometry (LC-MS/MS) for Site-Specific Identification
Purpose: To identify the specific amino acid residues that have been labeled and to quantify the extent of labeling at each site. This is the gold standard for assessing labeling specificity.[8]
Caption: Workflow for identifying labeling sites using mass spectrometry.
Procedure:
-
Proteolytic Digestion: The labeled protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[9]
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The mass shift corresponding to the label is used to identify the modified peptides and the specific amino acid residues that were labeled.[9]
Interpretation:
-
The analysis will reveal which lysine residues (and potentially other residues) were labeled.
-
The relative abundance of labeled versus unlabeled peptides can provide a semi-quantitative measure of labeling efficiency at each site.
-
The identification of labeled non-amine residues (e.g., cysteine, histidine, tyrosine) would indicate off-target labeling.
Control Experiments: The Key to Validating Specificity
Designing appropriate control experiments is crucial for a trustworthy assessment of labeling specificity.
-
Negative Control (No Label): An aliquot of the protein is subjected to the entire labeling and purification procedure without the addition of the labeling reagent. This control is essential for identifying any artifacts introduced by the process itself.
-
Negative Control (Unrelated Protein): Labeling a protein with a known, distinct surface charge and lysine distribution can help assess the general reactivity and potential for non-specific binding of the labeling reagent.
Conclusion: A Multifaceted Approach to Ensuring Labeling Specificity
Assessing the specificity of protein labeling is not a one-size-fits-all process. It requires a thoughtful selection of labeling reagents and a multi-pronged analytical approach. While sulfonyl chlorides offer the advantage of forming highly stable bonds, their lower specificity necessitates a more rigorous validation of off-target effects. NHS esters, on the other hand, provide a higher degree of specificity for primary amines but still require careful characterization.
Ultimately, the gold standard for assessing labeling specificity is mass spectrometry, which provides residue-level information on the sites of modification. By combining this powerful technique with electrophoretic analysis and well-designed control experiments, researchers can confidently characterize their labeled proteins and ensure the integrity of their downstream applications.
References
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A Comparative Guide to Morpholine-Based Chemical Probes: From Kinase Inhibition to Cellular Imaging
In the landscape of chemical biology and drug discovery, the morpholine ring stands out as a privileged scaffold.[1][2] Its unique physicochemical properties, including a favorable balance of lipophilicity and hydrophilicity, metabolic stability, and synthetic accessibility, have made it a cornerstone in the design of potent and selective chemical probes.[3][4] This guide provides an in-depth comparative analysis of morpholine-based chemical probes, focusing on two prominent classes: kinase inhibitors targeting the PI3K/Akt/mTOR pathway and fluorescent probes for cellular imaging. We will delve into the experimental data that underpins their utility, offer detailed protocols for their application, and explore the structure-activity relationships that govern their performance.
Part 1: Morpholine-Based Kinase Inhibitors as Chemical Probes for the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Morpholine-containing molecules have emerged as potent inhibitors of this pathway, with the morpholine moiety often playing a critical role in binding to the ATP pocket of kinases.[3][5]
Comparative Analysis of Morpholine-Based PI3K Inhibitors
A prime example of a morpholine-based chemical probe is PI-103 , a potent dual inhibitor of PI3K and mTOR.[6][7] Its utility as a research tool is best understood through comparison with other inhibitors.
PI-103 vs. LY294002: LY294002 was one of the first synthetic PI3K inhibitors and has been widely used. However, PI-103 exhibits significantly greater potency.[6] Studies have shown that PI-103 can inhibit the phosphorylation of Akt, a downstream target of PI3K, at concentrations 100-fold lower than that required for LY294002.[6][7] This superior potency makes PI-103 a more precise tool for dissecting the PI3K pathway with minimal off-target effects at lower concentrations.
PI-103 vs. Isoform-Selective Inhibitors: While PI-103 is a pan-PI3K inhibitor, a new generation of isoform-selective inhibitors has been developed. For instance, BYL719 (alpelisib) is a PI3Kα-selective inhibitor.[8] The choice between a pan-inhibitor like PI-103 and an isoform-selective inhibitor depends on the biological question. PI-103 is ideal for studying the effects of broad PI3K pathway inhibition, while isoform-selective inhibitors are necessary to deconvolute the specific roles of different PI3K isoforms.[8]
Another well-characterized morpholine-based PI3K inhibitor is ZSTK474 .[3][9] Structure-activity relationship (SAR) studies on ZSTK474 have highlighted the importance of the morpholine groups for its potent inhibitory activity. Replacement of even one of the two morpholine moieties can lead to a significant decrease in potency against PI3K isoforms, underscoring the critical role of this scaffold in inhibitor design.[9]
| Inhibitor | Target(s) | IC50 (p110α) | IC50 (p110β) | IC50 (p110δ) | IC50 (p110γ) | IC50 (mTOR) | Reference(s) |
| PI-103 | PI3K, mTOR | 2 nM | 3 nM | 3 nM | 15 nM | 30 nM | [7] |
| LY294002 | PI3K | 1.4 µM | 2.9 µM | 0.57 µM | 0.97 µM | ~6 µM | [6] |
| ZSTK474 | PI3K | 5.0 nM | - | 3.9 nM | - | - | [9] |
| BYL719 | PI3Kα | 5 nM | 1,156 nM | 290 nM | 250 nM | - | [8] |
Experimental Protocols for Using Morpholine-Based PI3K Inhibitors
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the inhibitory effect of a morpholine-based PI3K inhibitor like PI-103 on the phosphorylation of downstream targets.
Materials:
-
Cancer cell line of interest (e.g., Huh7 hepatocellular carcinoma cells)[10]
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
PI-103 stock solution (10 mM in DMSO)[2]
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Expected Results: Treatment with PI-103 should lead to a decrease in the phosphorylation of Akt at Ser473, indicating successful inhibition of the PI3K pathway.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a PI3K inhibitor on cell viability.
Materials:
-
96-well plate
-
Cancer cell line
-
PI-103
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well.[2]
-
Treatment: After 24 hours, treat the cells with a range of concentrations of PI-103.
-
MTT Assay: After the desired incubation time (e.g., 72 hours), add MTT reagent to each well and incubate.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Expected Results: PI-103 is expected to decrease cell proliferation in a dose-dependent manner.
Diagrams for PI3K Inhibition Workflow and Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.
Caption: General mechanism of a "turn-on" morpholine-based fluorescent pH probe.
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The Strategic Advantage of 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the morpholine scaffold has emerged as a privileged structure, frequently incorporated to enhance the pharmacological properties of therapeutic candidates.[1][2] Its ability to improve aqueous solubility, metabolic stability, and target engagement has made it a go-to fragment for medicinal chemists. Within the diverse toolkit of morpholine-containing building blocks, 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride presents itself as a versatile reagent for introducing a key pharmacophoric element. This guide provides a comparative analysis of its utility, particularly in the context of kinase inhibitor synthesis, and offers insights into its advantages over alternative building blocks.
The Morpholine Moiety: A Cornerstone in Kinase Inhibitor Design
The morpholine ring is a recurring motif in a multitude of kinase inhibitors, playing a pivotal role in their interaction with the ATP binding pocket of the enzyme. The oxygen atom of the morpholine ring often serves as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain. This interaction is fundamental to achieving high-potency inhibition. Furthermore, the morpholine group can significantly influence the pharmacokinetic profile of a drug candidate, often improving properties like solubility and metabolic stability.[1]
A prime example illustrating the significance of the morpholine moiety is the pan-Class I PI3K inhibitor, ZSTK474. Structure-activity relationship (SAR) studies on ZSTK474 have demonstrated that modifications to its morpholine groups can dramatically impact its inhibitory activity and isoform selectivity.
This compound: A Versatile Building Block
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 98113-06-5 |
| Molecular Formula | C₆H₁₅ClN₂O₃S |
| Molecular Weight | 230.71 g/mol |
This compound provides a readily available primary amine for coupling reactions, allowing for the straightforward introduction of the morpholine sulfonyl ethylamine side chain. This moiety is of particular interest in the design of kinase inhibitors where the sulfonamide group can act as a hydrogen bond donor and acceptor, while the morpholine provides the aforementioned benefits.
Comparison with Alternative Building Blocks
The strategic advantage of using this compound can be best understood by comparing it with alternative building blocks used to achieve similar structural motifs in a final compound.
| Building Block | Structure | Key Features & Comparison |
| 2-(Morpholin-4-yl)ethanamine | ![]() | Lacks the sulfonyl group, resulting in a more flexible and basic side chain. While useful for introducing a simple morpholinoethyl group, it does not offer the hydrogen bonding capabilities of the sulfonamide. The resulting linkage will be an amine or amide, which have different electronic and conformational properties compared to a sulfonamide. |
| Morpholine-4-sulfonyl chloride | ![]() | Reacts with amines to form sulfonamides. This two-step approach (synthesis of the amine and subsequent reaction with the sulfonyl chloride) can be less efficient than a one-step coupling with this compound. The reactivity of the sulfonyl chloride can also be a limiting factor in the presence of other sensitive functional groups. |
| N-(2-Aminoethyl)methanesulfonamide | ![]() | Provides a sulfonamide and an ethylamine linker but lacks the morpholine ring. This would be a suitable alternative if the specific properties of the morpholine are not required or if a different terminal group is desired to probe SAR. |
The primary advantage of this compound lies in its modularity and efficiency. It allows for the direct incorporation of a pre-functionalized side chain that combines the beneficial properties of the morpholine ring with the specific electronic and hydrogen-bonding characteristics of a sulfonamide linker.
Experimental Workflow: Hypothetical Synthesis of a Kinase Inhibitor
Objective: To synthesize a hypothetical kinase inhibitor by coupling this compound to a chlorinated pyrimidine core.
Materials:
-
2-chloro-4-aminopyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-chloro-4-aminopyrimidine (1.0 eq) in DMF, add this compound (1.1 eq) and DIPEA (2.5 eq).
-
Reaction Execution: Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and ability to dissolve a wide range of reactants.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.
-
Temperature: Elevated temperature is often required to drive nucleophilic aromatic substitution reactions to completion.
Visualizing the Synthetic Strategy
Sources
Safety Operating Guide
Navigating the Disposal of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Scientific Rationale
Understanding the chemical nature of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is foundational to its safe disposal. The molecule can be deconstructed into three key components, each contributing to its overall hazard profile:
-
Morpholine Ring: Morpholine itself is a basic compound. Its derivatives can be corrosive and irritating to the eyes and skin.[1] However, studies have shown that morpholine is biodegradable by certain microorganisms, which suggests a lower environmental persistence.[2][3][4][5]
-
Sulfonyl Group: Sulfonyl-containing compounds are prevalent in medicinal chemistry and are generally stable.[6] Their disposal as part of a larger molecule requires consideration of the entire structure's reactivity and toxicity.
-
Ethylamine Hydrochloride Salt: The hydrochloride salt form indicates that the amine group is neutralized with hydrochloric acid. This makes the compound water-soluble and potentially acidic in solution.[7] Disposal of amine hydrochlorides often involves neutralization to a pH between 5.5 and 10.5 before further steps.[7][8]
Combustion of this compound may produce hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][9][10]
Inference on Hazard Classification: Based on its components, this compound should be treated as a hazardous chemical waste. It is prudent to assume it may be a skin and eye irritant.
Essential Safety and Handling Protocols
Prior to initiating any disposal procedures, the following personal protective equipment (PPE) and handling precautions are mandatory:
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A properly fitting laboratory coat.
-
-
Handling:
-
All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
-
Avoid direct contact with skin and eyes.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company.[6][12][13] Never dispose of this chemical down the drain or in regular trash.[11][14]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for all waste containing this compound.[11][15] The container must be in good condition and have a secure, leak-proof lid.[15]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," the CAS number (98113-06-5), and a clear indication of the associated hazards (e.g., "Irritant").[15]
-
Content: This includes unused solid compound, contaminated solutions, and any contaminated disposable labware such as pipette tips, tubes, and gloves.
-
Incompatibility: Do not mix this waste with incompatible materials, such as strong bases or oxidizing agents, in the same container.[1]
Step 2: Storage of Chemical Waste
-
Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[15]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to mitigate any potential leaks or spills.
-
Fill Level: Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[15]
Step 3: Arranging for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[15]
-
Documentation: Complete all required waste disposal forms and manifests as per your institution's and local regulatory requirements.
On-site Neutralization (for dilute aqueous solutions only, if permitted by institutional policy):
In some jurisdictions and under specific institutional guidelines, dilute aqueous solutions of amine hydrochlorides may be neutralized before collection. Always consult with your EH&S department before proceeding with any on-site treatment.
-
Dilution: Ensure the solution is already dilute. If starting with a more concentrated solution, slowly add the solution to a large volume of cold water in a suitable container placed in a secondary containment bin.
-
Neutralization: While stirring, slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution.[7]
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0.[7] Be cautious, as the reaction may produce gas (carbon dioxide).
-
Collection: The neutralized solution should still be collected in a properly labeled hazardous waste container for professional disposal, as it may contain other components that are not suitable for drain disposal.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large or highly concentrated spills, contact your institution's emergency response team.
-
Don PPE: Before cleaning up a small, manageable spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the solid material into the designated hazardous waste container. Avoid creating dust.
-
Liquid Spills: Absorb the spilled liquid with an inert absorbent material. Work from the outside of the spill inwards. Place the used absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Restock: Replenish any used spill cleanup supplies.
Data Summary and Visual Workflow
For clarity, the key information is summarized below.
| Parameter | Guideline/Information | Rationale/Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 98113-06-5 | [8][16] |
| Molecular Formula | C₆H₁₅ClN₂O₃S | [8] |
| Assumed Hazards | Skin and eye irritant, hazardous waste. | Based on morpholine and amine hydrochloride components. |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | Regulatory compliance and safety.[12][13] |
| Prohibited Disposal | Drain disposal, regular trash. | Environmental protection and regulatory compliance.[11][14] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. | Personal safety. |
| Spill Cleanup | Absorb with inert material, collect for hazardous disposal. | Containment and proper disposal of contaminated materials. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research endeavors.
References
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Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved January 17, 2026, from [Link]
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University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved January 17, 2026, from [Link]
- Khatun, M., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Interdisciplinary Research.
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UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved January 17, 2026, from [Link]
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-163.
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- Ogidi, M. O., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1033-1037.
- Knapp, J. S., & Brown, H. (1988). The microbial degradation of morpholine.
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved January 17, 2026, from [Link]
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Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved January 17, 2026, from [Link]
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Personal protective equipment for handling 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
Comprehensive Safety and Handling Guide: 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 98113-06-5). As this compound is intended for research and development purposes, its toxicological properties have not been fully elucidated.[1][2] Therefore, a cautious approach, treating it as a potentially hazardous substance, is mandatory. The procedures outlined below are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Assessment and Risk Analysis
A thorough risk assessment is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) with comprehensive hazard information for this exact compound is not widely available, we can infer potential risks based on its chemical structure and data from analogous compounds.
-
Structural Analogs: The molecule contains a morpholine moiety, a sulfonyl group, and is supplied as a hydrochloride salt. A structurally similar compound, 4-(2-Aminoethyl)morpholine, is classified as harmful if swallowed, causes severe skin burns and eye damage, and may trigger an allergic skin reaction.[3]
-
Inferred Hazards:
-
Corrosivity and Irritation: The presence of the amine hydrochloride suggests the compound is acidic and likely corrosive or irritating to the skin, eyes, and respiratory tract.[4]
-
Sensitization: The potential for skin sensitization should be assumed.[3]
-
Inhalation Risk: As a solid, the compound can form dust, which poses an inhalation hazard.[5]
-
Given these potential hazards, all handling procedures must be designed to eliminate or minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and must be tailored to the specific task being performed. The following table summarizes the minimum required PPE.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Single pair of nitrile gloves (ASTM D6978).[6] | Safety glasses with side shields. | Standard laboratory coat. | Not required if package is intact. |
| Weighing Solid Compound | Double-gloved with nitrile gloves. | Chemical splash goggles. | Fully-buttoned laboratory coat. | Mandatory: Certified chemical fume hood.[7] |
| Preparing Solutions | Double-gloved with nitrile gloves. | Chemical splash goggles and face shield.[8] | Laboratory coat; chemical-resistant apron recommended. | Mandatory: Certified chemical fume hood. |
| Post-Experiment Cleanup | Single pair of nitrile gloves. | Safety glasses with side shields. | Standard laboratory coat. | Not required for routine surface cleaning. |
| Spill Response | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles and face shield. | Chemical-resistant coveralls or suit.[9] | NIOSH-approved respirator with P100 filter.[5][6] |
Justification of PPE Choices:
-
Hand Protection: Double-gloving with nitrile gloves provides robust protection against accidental exposure during weighing and solution preparation. Nitrile is selected for its broad chemical resistance. Always inspect gloves for tears or perforations before use.[2]
-
Eye and Face Protection: Chemical splash goggles are mandatory to prevent contact with dust or splashes.[7] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when dissolving the compound or handling larger volumes, to protect the entire face.[8]
-
Body Protection: A fully-buttoned lab coat is the minimum barrier.[7] A chemical-resistant apron provides an additional layer of protection against spills during solution preparation.
-
Respiratory Protection: The primary method for respiratory protection is engineering controls. All manipulations of the solid compound that could generate dust must be performed inside a certified chemical fume hood. [7] This is a non-negotiable safety requirement to prevent inhalation.
Operational Plan: Step-by-Step Handling
Adherence to a strict, methodical workflow is essential for safety.
Preparation and Workspace Setup
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Emergency Equipment Check: Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Assemble Materials: Gather all necessary glassware, spatulas, and reagents within the fume hood to minimize movement in and out of the containment area.
-
Prepare Waste Containers: Place clearly labeled waste containers for solid and liquid chemical waste inside or near the fume hood.
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling the compound from retrieval to storage.
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[3]
Spill Response Logic
Caption: Decision-making workflow for chemical spill response.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated weighing paper, and grossly contaminated solids (e.g., from a spill cleanup) should be collected in a labeled, sealed container.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be double-bagged and disposed of as hazardous solid waste.
-
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures and to arrange for pickup by a licensed waste disposal company.
References
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
PERSONAL PROTECTIVE EQUIPMENT . American Society of Health-System Pharmacists (ASHP). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. fishersci.ca [fishersci.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



